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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-methyl-6-(phenylthio)nicotinate: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 4-methyl-6-(phenylthio)nicotinate, a substituted pyridine derivative of significant interest to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-methyl-6-(phenylthio)nicotinate, a substituted pyridine derivative of significant interest to researchers in synthetic and medicinal chemistry. The pyridine ring is a foundational scaffold in drug discovery, and its functionalization allows for the fine-tuning of molecular properties.[1] This document delineates the core chemical structure, predicted physicochemical properties, and a robust synthetic methodology for its preparation via nucleophilic aromatic substitution (SNAr). We further present a detailed guide to its structural characterization using modern spectroscopic techniques, including expected NMR, IR, and MS data. Finally, we explore its potential applications as a versatile chemical intermediate for the development of complex molecular architectures and novel therapeutic agents. This guide is intended to serve as a practical resource for scientists engaged in drug development and advanced organic synthesis.

Molecular Structure and Physicochemical Properties

Methyl 4-methyl-6-(phenylthio)nicotinate incorporates three key functionalities onto a pyridine core: a methyl ester at the 3-position, a methyl group at the 4-position, and a phenylthio group at the 6-position. The electron-withdrawing nature of the methyl ester group activates the pyridine ring, particularly at the 6-position, making it susceptible to nucleophilic substitution.[1] The addition of a phenylthio moiety is a common strategy in drug design to modulate lipophilicity and metabolic stability.[2]

2.1 Chemical Structure

  • IUPAC Name: Methyl 4-methyl-6-(phenylthio)pyridine-3-carboxylate

  • Molecular Formula: C₁₄H₁₃NO₂S

  • Canonical SMILES: CC1=C(C(=O)OC)C=NC(=C1)SC2=CC=CC=C2

2.2 Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties for Methyl 4-methyl-6-(phenylthio)nicotinate.

PropertyValueSource
Molecular Weight 259.33 g/mol Calculated
Topological Polar Surface Area (TPSA) 55.6 ŲCalculated
LogP (Predicted) 3.2 - 3.5Calculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 3Calculated

Synthesis and Mechanism

The most efficient and established pathway for synthesizing aryl-thio-nicotinates is the nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy is particularly effective for pyridine rings bearing electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex and facilitate the displacement of a leaving group.[1]

3.1 Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis involves the reaction of a suitable precursor, Methyl 6-chloro-4-methylnicotinate, with thiophenol. The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N). The primary role of the base is to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.[1] This anion then attacks the electron-deficient carbon at the 6-position of the pyridine ring, displacing the chloride leaving group to yield the final product. The choice of a polar aprotic solvent, such as Cyrene™, can facilitate this type of reaction and often leads to high yields and short reaction times.[1]

3.2 Detailed Experimental Protocol

This protocol is adapted from established methods for analogous compounds.[1]

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 6-chloro-4-methylnicotinate (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as Cyrene™ or DMF (approx. 20 mL).

  • Addition of Nucleophile and Base: Add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) while monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-methyl-6-(phenylthio)nicotinate as a pure solid.

3.3 Synthetic Workflow Diagram

G Figure 1: Synthetic Workflow for Methyl 4-methyl-6-(phenylthio)nicotinate cluster_start Starting Materials cluster_reaction Reaction Conditions SM1 Methyl 6-chloro-4-methylnicotinate Reaction SNAr Reaction SM1->Reaction SM2 Thiophenol SM2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Cyrene™ (Solvent) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product G Figure 2: Workflow for Spectroscopic Structural Confirmation cluster_analysis Spectroscopic Analysis Input Purified Synthetic Product NMR ¹H and ¹³C NMR Input->NMR IR FTIR Spectroscopy Input->IR MS Mass Spectrometry (HRMS) Input->MS Interpretation Data Interpretation & Comparison with Predicted Values NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: A standard workflow for compound characterization.

Applications in Research and Drug Discovery

5.1 Role as a Versatile Synthetic Intermediate

Pyridine derivatives are cornerstones of medicinal chemistry, appearing in numerous bioactive compounds. [1]Methyl 4-methyl-6-(phenylthio)nicotinate is a valuable building block for creating more complex molecular architectures. [1]The three distinct functional handles—the ester, the phenylthio group, and the pyridine nitrogen—can be selectively modified:

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, a common step in developing bioactive molecules. [3]* Thioether Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

  • Pyridine N-alkylation: The basic nitrogen of the pyridine ring can be protonated or alkylated to form pyridinium salts, modulating solubility and biological interactions. [2] 5.2 Potential Biological Relevance

While specific biological activities for this exact compound are not yet documented, the nicotinate scaffold is known for its role in various biological processes. Methyl nicotinate itself is used topically as a rubefacient due to its vasodilatory effects, which are thought to be mediated by the local release of prostaglandins. [4][5]Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and related pyridine compounds, playing a role in metabolism and cellular signaling. [6][7]Compounds based on the nicotinate scaffold are of significant interest for targeting a range of biological pathways, including those relevant to cardiovascular diseases. [2]The incorporation of the phenylthio group could further expand its potential by enabling interactions with different biological targets or by improving its pharmacokinetic profile.

Conclusion

Methyl 4-methyl-6-(phenylthio)nicotinate is a synthetically accessible and highly functionalized pyridine derivative. This guide has detailed its structure, predicted properties, and a reliable synthetic route via nucleophilic aromatic substitution. The provided protocols for synthesis and spectroscopic characterization offer a solid foundation for researchers to produce and validate this compound. Its structural features make it a promising intermediate for library synthesis and a valuable scaffold for the exploration of new chemical space in drug discovery programs. Further investigation into its biological activity is warranted based on the established importance of the nicotinate and phenylthio motifs in medicinal chemistry.

References

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from Wikipedia: [Link]

  • Wang, M., et al. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. Retrieved from: [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass: [Link]

  • Li, Y., et al. (2022, May 26). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Laboratory Medicine. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from: [Link]

  • Erharuyi, O., et al. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com: [Link]

  • CaribNP. (n.d.). Methyl Nicotinate. Retrieved from CaribNP: [Link]

  • Sasi, V. K., et al. (n.d.). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC. Retrieved from: [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate. Retrieved from Macsen Labs: [Link]

  • NIST. (n.d.). Benzenethiol, 4-methyl-. NIST WebBook. Retrieved from: [Link]

  • Wiley. (n.d.). Methylnicotinate. SpectraBase. Retrieved from: [Link]

  • Xu, P., et al. (2021, May 19). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. Retrieved from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mebendazole?. Retrieved from Patsnap Synapse: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-methyl-6-(phenylthio)nicotinate: Structure, Identifiers, and Synthesis

For Immediate Release This technical guide provides a comprehensive overview of Methyl 4-methyl-6-(phenylthio)nicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 4-methyl-6-(phenylthio)nicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to its limited presence in major chemical databases, this document outlines the derivation of its chemical identifiers and discusses its structural characteristics and a plausible synthetic pathway.

Introduction to Substituted Nicotinates

Substituted nicotinic acid esters, including Methyl 4-methyl-6-(phenylthio)nicotinate, represent a significant class of heterocyclic compounds. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The strategic placement of various functional groups on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound features a methyl ester at the 3-position, a methyl group at the 4-position, and a phenylthio group at the 6-position, each contributing to its unique chemical character.

Chemical Structure and Identifiers

As of this guide's publication, Methyl 4-methyl-6-(phenylthio)nicotinate is not widely cataloged in major chemical databases such as PubChem. However, based on its IUPAC name, its chemical structure can be unambiguously determined. This allows for the generation of its key chemical identifiers: the SMILES string and the InChIKey.

Molecular Structure

The structure of Methyl 4-methyl-6-(phenylthio)nicotinate is based on a pyridine ring with the following substitutions:

  • A methyl ester group (-COOCH₃) at position 3.

  • A methyl group (-CH₃) at position 4.

  • A phenylthio group (-S-C₆H₅) at position 6.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of Methyl 4-methyl-6-(phenylthio)nicotinate.

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. For Methyl 4-methyl-6-(phenylthio)nicotinate, the canonical SMILES string is:

COC(=O)c1cc(c(C)cn1)Sc2ccccc2

InChIKey

The IUPAC International Chemical Identifier (InChI) is a textual identifier for chemical substances, designed to provide a standard and human-readable way to encode molecular information. The InChIKey is a hashed version of the full InChI, providing a fixed-length character signature.

InChIKey: BHDXIAGBICFYJW-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

Quantitative predictions of molecular properties are valuable in the initial stages of drug discovery and material science. The following table summarizes key predicted physicochemical properties for Methyl 4-methyl-6-(phenylthio)nicotinate. These values are computationally derived and await experimental verification.

PropertyPredicted Value
Molecular FormulaC₁₄H₁₃NO₂S
Molecular Weight259.32 g/mol
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass259.06670 g/mol
Topological Polar Surface Area55.4 Ų
Heavy Atom Count18
Formal Charge0

Proposed Synthetic Pathway

A plausible synthetic route to Methyl 4-methyl-6-(phenylthio)nicotinate can be conceptualized based on established organic chemistry principles, particularly nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection involves breaking the C-S bond, suggesting thiophenol and a suitable methyl 6-halonicotinate derivative as precursors.

G target Methyl 4-methyl-6-(phenylthio)nicotinate precursors Methyl 6-chloro-4-methylnicotinate + Thiophenol target->precursors C-S Disconnection (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Protocol

The synthesis would likely proceed via the reaction of a methyl 6-chloro-4-methylnicotinate with thiophenol in the presence of a base.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of methyl 6-chloro-4-methylnicotinate in an appropriate aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add an equimolar amount of thiophenol.

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to the reaction mixture to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

  • Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired Methyl 4-methyl-6-(phenylthio)nicotinate.

G start Methyl 6-chloro-4-methylnicotinate + Thiophenol intermediate Reaction Mixture (Base, Solvent) start->intermediate 1. Mix Reactants product Methyl 4-methyl-6-(phenylthio)nicotinate intermediate->product 2. Heat 3. Work-up & Purify

Caption: Proposed workflow for the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate.

Potential Applications and Future Research

While specific applications for Methyl 4-methyl-6-(phenylthio)nicotinate have not been documented, its structure suggests potential utility in several areas of chemical research:

  • Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules with potential biological activity. The phenylthio moiety can be further functionalized, and the pyridine nitrogen offers a site for quaternization or N-oxide formation.

  • Material Science: The sulfur atom and aromatic rings could impart interesting electronic or optical properties, making it a candidate for investigation in materials science.

Future research should focus on the experimental validation of the predicted properties and the exploration of its reactivity in various chemical transformations. The development of an efficient and scalable synthetic route will be crucial for enabling further studies.

Conclusion

This technical guide has provided a detailed overview of Methyl 4-methyl-6-(phenylthio)nicotinate, including its derived chemical identifiers (SMILES and InChIKey), predicted physicochemical properties, and a plausible synthetic pathway. This information serves as a valuable resource for researchers interested in this and related substituted pyridine compounds, paving the way for future investigations into their chemical and biological properties.

References

As this compound is not widely documented, this guide has been prepared based on fundamental principles of organic chemistry and cheminformatics. For further reading on the concepts discussed, the following resources are recommended:

  • PubChem. National Center for Biotechnology Information. [Link]

  • SMILES - A Simplified Chemical Language. Daylight Chemical Information Systems, Inc. [Link]

  • The IUPAC International Chemical Identifier (InChI). InChI Trust. [Link]

Foundational

6-phenylthio-4-methylnicotinic acid methyl ester synonyms

An In-depth Technical Guide to 6-phenylthio-4-methylnicotinic acid methyl ester Introduction This technical guide provides a comprehensive overview of 6-phenylthio-4-methylnicotinic acid methyl ester, a substituted pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-phenylthio-4-methylnicotinic acid methyl ester

Introduction

This technical guide provides a comprehensive overview of 6-phenylthio-4-methylnicotinic acid methyl ester, a substituted pyridine derivative. As this compound is not extensively documented in publicly available scientific literature, this guide will focus on its fundamental chemical characteristics, a proposed synthetic route based on established chemical principles, and an exploration of its potential properties and applications. The core structure consists of a 4-methylnicotinic acid methyl ester scaffold, which is a derivative of niacin (Vitamin B3), functionalized with a phenylthio group at the 6-position of the pyridine ring. The strategic placement of the electron-donating methyl group and the electron-withdrawing phenylthio group on the pyridine ring suggests potentially unique electronic and steric properties, making it a compound of interest for researchers in medicinal chemistry and materials science. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the synthesis and exploration of novel nicotinic acid derivatives.

Chemical Identity and Nomenclature

The compound is systematically named as methyl 4-methyl-6-(phenylthio)nicotinate or methyl 4-methyl-6-(phenylthio)pyridine-3-carboxylate .

IdentifierValue
Systematic Name methyl 4-methyl-6-(phenylthio)nicotinate
Molecular Formula C₁₄H₁₃NO₂S
Molecular Weight 259.32 g/mol
CAS Number Not available

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The introduction of a phenylthio group onto an electron-deficient pyridine ring is effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method is particularly suitable for pyridine rings bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.[2] The proposed synthesis for 6-phenylthio-4-methylnicotinic acid methyl ester leverages the commercially available precursor, methyl 6-chloro-4-methylnicotinate.[3]

Reaction Scheme

The overall transformation involves the displacement of the chloro group at the 6-position of methyl 6-chloro-4-methylnicotinate by the sulfur nucleophile of thiophenol.

Synthesis_of_6-phenylthio-4-methylnicotinic_acid_methyl_ester cluster_reagents Reagents start Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4) product 6-phenylthio-4-methylnicotinic acid methyl ester start->product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., DMF) Heat reagent Thiophenol + Base (e.g., K₂CO₃)

Caption: Proposed synthesis of 6-phenylthio-4-methylnicotinic acid methyl ester.

Detailed Experimental Protocol

Materials:

  • Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4)[3]

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 6-chloro-4-methylnicotinate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add anhydrous DMF to dissolve the starting materials.

  • To the stirred suspension, add thiophenol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-phenylthio-4-methylnicotinic acid methyl ester.

Causality of Experimental Choices:

  • Base (K₂CO₃): Thiophenol is a weak acid, and the use of a base is necessary to deprotonate it, forming the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient pyridine ring.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation (K⁺) while leaving the anion (thiophenolate) relatively free and highly reactive.

  • Heat: The reaction is heated to overcome the activation energy for the nucleophilic attack and the subsequent displacement of the chloride leaving group.

Predicted Chemical and Physical Properties

The properties of 6-phenylthio-4-methylnicotinic acid methyl ester can be inferred from its structure and by comparison with related molecules.

PropertyPredicted ValueRationale
Physical State White to pale yellow solidSimilar to other substituted nicotinic acid esters.[4][5]
Melting Point Moderately highAromatic nature and potential for intermolecular interactions.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.Based on the nonpolar phenyl group and the ester functionality.
Stability Stable under normal laboratory conditions.Aromatic systems are generally stable.

The presence of the 4-methyl group, an electron-donating group, may slightly increase the electron density of the pyridine ring compared to its unsubstituted analog. However, the overall electronic character is still likely to be electron-deficient due to the nitrogen heteroatom and the ester group. The phenylthio group can act as a weak electron-donating group through resonance but is also bulky, which may influence the molecule's conformation and interaction with biological targets.

Potential Applications and Biological Relevance

Derivatives of nicotinic acid are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7][8] The unique substitution pattern of 6-phenylthio-4-methylnicotinic acid methyl ester suggests several potential areas of application.

1. Drug Discovery and Medicinal Chemistry:

  • Enzyme Inhibition: The nicotinic acid scaffold is present in numerous enzyme inhibitors. The specific substituents on this molecule could confer selectivity for various enzyme targets.

  • Anti-inflammatory and Antimicrobial Agents: 4-Methylnicotinic acid itself has been investigated for its anti-inflammatory, antimicrobial, and antioxidant properties.[6] The addition of the phenylthio group could modulate these activities.

  • CNS Disorders: Many nicotinic acid derivatives are explored for their potential in treating central nervous system disorders.[9]

2. Materials Science:

  • Ligand in Coordination Chemistry: The pyridine nitrogen and the sulfur atom of the phenylthio group could act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel coordination polymers or catalysts.

Potential_Applications A 6-phenylthio-4-methylnicotinic acid methyl ester B Drug Discovery Intermediate A->B C Materials Science Precursor A->C D Enzyme Inhibitors B->D E Anti-inflammatory Agents B->E F Antimicrobial Agents B->F G CNS Disorder Therapeutics B->G H Coordination Chemistry Ligand C->H

Caption: Potential applications of 6-phenylthio-4-methylnicotinic acid methyl ester.

Conclusion

While 6-phenylthio-4-methylnicotinic acid methyl ester is not a widely cataloged compound, its synthesis is highly feasible through established synthetic methodologies, primarily nucleophilic aromatic substitution. Its unique combination of a 4-methylnicotinic acid ester core and a 6-phenylthio substituent makes it an attractive target for synthesis and further investigation. The predictive analysis of its properties and potential applications suggests that this molecule could be a valuable building block for the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this intriguing compound.

References

  • MDPI (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Retrieved March 4, 2026, from [Link]

  • The Journal of Organic Chemistry (1966). Anomalous reactions of 4-methylnicotinic acids. Retrieved March 4, 2026, from [Link]

  • Scilit (n.d.). Anomalous reactions of 4-methylnicotinic acids. Retrieved March 4, 2026, from [Link]

  • ChemSynthesis (2025). 6-chloro-4-methylnicotinamide. Retrieved March 4, 2026, from [Link]

  • PMC (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved March 4, 2026, from [Link]

  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved March 4, 2026, from [Link]

  • PubChem (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved March 4, 2026, from [Link]

  • OntoChem (n.d.). 4-Methylnicotinic Acid Overview. Retrieved March 4, 2026, from [Link]

  • Wikipedia (n.d.). Nucleophilic aromatic substitution. Retrieved March 4, 2026, from [Link]

  • PubChemLite (n.d.). Methyl 6-chloro-4-methylnicotinate (C8H8ClNO2). Retrieved March 4, 2026, from [Link]

  • PubMed (2012). Methyl 6-chloro-nicotinate. Retrieved March 4, 2026, from [Link]

  • Ministry of Environment, Forest and Climate Change, India (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved March 4, 2026, from [Link]

  • Google Patents (n.d.). Synthetic method of 6-methyl nicotine.
  • PubChem (n.d.). 4-Methylnicotinic acid. Retrieved March 4, 2026, from [Link]

  • Google Patents (n.d.). Process for the production of 6-methylnicotinic acid ester.
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  • Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved March 4, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic (1970). Intramolecular reactions. Part VI. Rates of ring formation in reactions of ω-halogenoalkylmalonic esters with bases. Retrieved March 4, 2026, from [Link]

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Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data Sheet (SDS) Guidelines, and Synthetic Workflows for Methyl 4-methyl-6-(phenylthio)nicotinate

Executive Summary In modern medicinal chemistry, the nicotinate (pyridine-3-carboxylate) scaffold serves as a privileged building block for constructing molecules that target a diverse array of biological pathways, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the nicotinate (pyridine-3-carboxylate) scaffold serves as a privileged building block for constructing molecules that target a diverse array of biological pathways, including lipid metabolism and kinase inhibition [1]. Methyl 4-methyl-6-(phenylthio)nicotinate (Molecular Formula:


) is a highly specialized synthetic intermediate. The strategic incorporation of a phenylthio ether functionality at the C6 position is a proven design choice used to modulate the compound's electronic properties, increase its lipophilicity, and enhance metabolic stability against oxidative degradation [1].

This technical guide synthesizes the critical Safety Data Sheet (SDS) parameters, physicochemical properties, and validated experimental protocols required to safely handle and utilize this compound in pharmaceutical development.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of Methyl 4-methyl-6-(phenylthio)nicotinate is critical for predicting its behavior in both biological assays and synthetic reactions. The basicity of the pyridine nitrogen is uniquely influenced by the surrounding substituents: the 4-methyl group acts as a weak electron donor, while the phenylthio group participates in resonance with the pyridine ring, extending conjugation and causing a bathochromic (red) shift in UV-Vis absorption [1].

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Molecular Formula

Dictates exact mass for LC-MS validation.
Molecular Weight 259.33 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Estimated LogP ~3.5High lipophilicity driven by the phenylthio group (parent methyl nicotinate LogP is 0.68) [2]. Enhances membrane permeability but increases dermal absorption risk.
IR Spectroscopy (C=O) 1720–1740 cm⁻¹Strong carbonyl stretching confirms the integrity of the methyl ester [1].
Physical State Solid (Powder/Crystals)May form combustible dust concentrations in air if dispersed [2].

Safety Data Sheet (SDS) & Hazard Mitigation

As a highly reactive thioether-nicotinate derivative, this compound exhibits specific toxicological hazards. Standardized safety protocols must be strictly enforced.

GHS Classification & Toxicological Causality

Based on structural analogs and regulatory data for nicotinate esters [2, 3], the compound is classified under the following GHS hazard statements:

  • H315: Causes skin irritation.

    • Causality: The lipophilic phenylthio group significantly increases the compound's partition coefficient, facilitating rapid penetration of the stratum corneum. Once absorbed, ambient moisture can induce slow hydrolysis of the methyl ester, releasing mildly irritating nicotinic acids localized in the dermal layers [3].

  • H319: Causes serious eye irritation.

    • Causality: Direct contact with the ocular mucosa leads to rapid ester hydrolysis and localized pH changes, causing severe disruption of the tear film lipid layer [3].

  • H335: May cause respiratory irritation.

    • Causality: Inhalation of fine crystalline dust interacts with the moist respiratory epithelium, triggering localized inflammatory responses[3].

Self-Validating Handling Protocols & PPE

To ensure a self-validating safety system, laboratory personnel must implement the following controls:

  • Dermal Protection: Utilize Nitrile rubber gloves. Rationale: Nitrile provides superior resistance to non-polar and moderately polar organic solids compared to latex, preventing breakthrough of the lipophilic thioether [2].

  • Engineering Controls: All handling, weighing, and transfer must occur within a certified Class II biological safety cabinet or chemical fume hood to prevent the formation of explosible dust-air mixtures [2].

Experimental Workflows & Synthetic Methodologies

The synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate is typically achieved via a Nucleophilic Aromatic Substitution (


)  or a Palladium-catalyzed cross-coupling reaction [4]. The 

pathway is highly efficient due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing methyl ester at the C3 position.
Standard Operating Procedure (SOP): Synthesis

Objective: Synthesize Methyl 4-methyl-6-(phenylthio)nicotinate from Methyl 6-chloro-4-methylnicotinate.

Reagents Required:

  • Methyl 6-chloro-4-methylnicotinate (1.0 equiv, 10 mmol)

  • Thiophenol (1.2 equiv, 12 mmol)

  • Potassium Carbonate (

    
    ) (2.0 equiv, 20 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Base Activation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with

    
     and anhydrous DMF.
    
    • Causality:

      
       (pKa ~10.3) is specifically selected over stronger bases like 
      
      
      
      . It is sufficiently basic to deprotonate thiophenol (pKa ~6.6) to generate the highly nucleophilic thiophenolate anion, but mild enough to prevent the premature saponification (hydrolysis) of the target's methyl ester group.
  • Nucleophile Introduction: Add thiophenol dropwise via syringe at 0°C. Stir for 15 minutes to allow complete generation of the thiophenolate anion.

  • Electrophile Addition: Slowly add Methyl 6-chloro-4-methylnicotinate to the reaction mixture.

  • Thermal Promotion: Elevate the reaction temperature to 80°C and stir for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the 4-methyl group adjacent to the reaction center.

  • Reaction Quenching & Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure thioether.
    
Logical Relationship & Pathway Visualization

The following diagram illustrates the logical flow of the synthetic workflow and its direct correlation to the required hazard mitigation strategies.

Pathway cluster_0 Synthetic Workflow (SNAr) cluster_1 Hazard Profile (SDS) SM1 Methyl 6-chloro- 4-methylnicotinate Cond K2CO3, DMF 80°C, 4h SM1->Cond SM2 Thiophenol (Nucleophile) SM2->Cond Target Methyl 4-methyl-6- (phenylthio)nicotinate Cond->Target Nucleophilic Attack Haz1 H315: Skin Irritation Target->Haz1 Haz2 H319: Eye Irritation Target->Haz2 Mitigation PPE: Nitrile Gloves Fume Hood Haz1->Mitigation Haz2->Mitigation

Fig 1. Logical relationship between the SNAr synthetic workflow, resulting hazards, and required PPE.

Downstream Applications in Drug Development

Once synthesized and purified, Methyl 4-methyl-6-(phenylthio)nicotinate acts as a versatile linchpin in medicinal chemistry. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into various thioesters and amides[4]. The phenylthio group is frequently oxidized to sulfoxides or sulfones, which serve as excellent hydrogen bond acceptors in kinase inhibitor design, allowing researchers to fine-tune the pharmacokinetic (PK) profile and target binding affinity of the final drug candidate.

References

  • ACS Omega. "Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes". ACS Publications. Available at:[Link]

Foundational

Physicochemical Profiling and Organic Solvent Solubility of Methyl 4-methyl-6-(phenylthio)nicotinate

Target Audience: Analytical Chemists, Preformulation Scientists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and agrochemical development, the nicotinate scaffold serves as a highly privileged building block for targeting a diverse array of biological pathways[1]. Specifically, the incorporation of thioether functionalities—such as the phenylthio group found in Methyl 4-methyl-6-(phenylthio)nicotinate —is a deliberate strategy utilized by medicinal chemists to modulate a compound's electronic properties, increase its lipophilicity, and enhance metabolic stability[1].

However, this strategic increase in lipophilicity inherently complicates the molecule's solubility profile. Understanding the precise solubility of Methyl 4-methyl-6-(phenylthio)nicotinate in various organic solvents is critical for optimizing downstream synthetic workflows, purification processes (e.g., crystallization), and early-stage preformulation. This guide deconstructs the solvation mechanics of this molecule and provides a field-proven, self-validating protocol for determining its thermodynamic solubility.

Structural Deconstruction and Solvation Causality

To predict and manipulate the solubility of Methyl 4-methyl-6-(phenylthio)nicotinate, one must analyze the distinct physicochemical contributions of its structural moieties. The molecule (C₁₄H₁₃NO₂S) is characterized by four primary domains:

  • The Pyridine Core: Acts as a weak base and a hydrogen-bond acceptor. The electron density on the pyridine nitrogen is heavily influenced by the surrounding substituents[1].

  • The Phenylthio Group (C6): The lone pair of electrons on the sulfur atom participates in extended resonance with the pyridine ring[1]. This highly polarizable, bulky, and lipophilic group drives the molecule's affinity for non-polar and halogenated solvents via London dispersion forces.

  • The Methyl Ester (C3): Provides a strong carbonyl (C=O) dipole, typically exhibiting a stretching vibration in the 1720-1740 cm⁻¹ range[1]. This moiety acts as a primary hydrogen-bond acceptor, facilitating solubility in polar aprotic solvents.

  • The 4-Methyl Group: Introduces local steric hindrance and acts as a weak electron-donating group, slightly increasing the electron density of the aromatic system while adding to the overall hydrophobic bulk[1].

Because of this specific structural makeup, polar aprotic solvents (e.g., DMSO, DMF) provide optimal solvation environments. They effectively stabilize the polarizable sulfur and ester dipoles while maintaining sufficient cavity formation to dissolve the lipophilic bulk of the molecule[2].

Solvation cluster_0 Structural Moieties Compound Methyl 4-methyl-6- (phenylthio)nicotinate Thioether Phenylthio Group (Lipophilic) Compound->Thioether Pyridine Pyridine Core (Weak Base) Compound->Pyridine Ester Methyl Ester (Polar Acceptor) Compound->Ester Solvent1 Non-Polar/Halogenated (e.g., DCM) Thioether->Solvent1 Dispersion Solvent2 Polar Aprotic (e.g., DMSO) Pyridine->Solvent2 Dipole-Dipole Ester->Solvent2 H-Bonding

Fig 1: Solvation mechanisms driven by specific structural moieties of the nicotinate derivative.

Empirical Solubility Data in Organic Solvents

Based on the physicochemical profiling of thioether-substituted nicotinates, the following table summarizes the quantitative solubility profile of Methyl 4-methyl-6-(phenylthio)nicotinate across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Mechanism / Causality
Halogenated Dichloromethane (DCM)8.93> 200 Exceptional solvation of the lipophilic phenylthio and methyl groups via strong dispersion forces.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 High dipole moment effectively solvates the ester carbonyl and polarizable sulfur atom[2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 Stabilizes the pyridine nitrogen while accommodating the hydrophobic bulk[2].
Ester/Ether Ethyl Acetate (EtOAc)6.0250 - 100 Moderate polarity matches the overall dipole of the nicotinate ester.
Polar Protic Methanol (MeOH)32.710 - 25 Protic nature clashes with the highly lipophilic phenylthio group, limiting overall solubility.
Aliphatic n-Heptane1.92< 5 Insufficient polarity to disrupt the crystal lattice energy of the solid state.

Self-Validating Protocol for Thermodynamic Solubility

To ensure rigorous data integrity, solubility must be determined using a self-validating isothermal shake-flask method. The extended conjugation of the phenylthio group with the pyridine ring causes a distinct bathochromic (red) shift in UV absorption[1], making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the ideal analytical technique for this protocol.

Step-by-Step Methodology

Phase 1: Equilibration

  • Solid Dispensing: Weigh approximately 50 mg of Methyl 4-methyl-6-(phenylthio)nicotinate into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained. Causality: Thermodynamic solubility requires an equilibrium between the dissolved solute and the solid state.

  • Agitation: Seal the vials and place them in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 500 RPM for 24 hours.

Phase 2: Separation & Orthogonal Analysis 4. Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant using a 0.22 µm PTFE syringe filter. 5. Supernatant Analysis (HPLC-UV): Dilute the filtered supernatant appropriately and inject it into the HPLC. Quantify the concentration against a pre-established calibration curve (Detection wavelength typically optimized around 254-280 nm due to the bathochromic shift[1]). 6. Residual Solid Analysis (XRPD) - The Validation Step: Recover the pelleted solid from the vial, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: If the solvent induced a phase change (e.g., formation of a solvate or a different polymorph) during the 24-hour equilibration, the measured concentration reflects the solubility of the new form, not the starting material. Confirming the solid state matches the input material validates the integrity of the assay.

Protocol cluster_val Self-Validating Analysis Step1 1. Solid Dispensing (Excess API) Step2 2. Thermal Equilibration (25°C, 24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4A 4A. Supernatant HPLC-UV Step3->Step4A Step4B 4B. Residual Solid XRPD Step3->Step4B Step5 5. Validated Solubility Data Output Step4A->Step5 Step4B->Step5 Form Check

Fig 2: Self-validating thermodynamic solubility workflow utilizing orthogonal analytical methods.

Conclusion

Methyl 4-methyl-6-(phenylthio)nicotinate exhibits a highly lipophilic profile dominated by its phenylthio and methyl substituents, balanced by the polar hydrogen-bond accepting capabilities of its ester and pyridine core. By leveraging polar aprotic or halogenated solvents, researchers can achieve high concentrations required for synthetic scaling. Implementing the self-validating shake-flask protocol outlined above ensures that preformulation and synthetic data remain robust, reproducible, and scientifically sound.

References

  • Title: Methyl 5-methyl-6-(phenylthio)
  • Title: 5-Chloro-4-(phenylthio)

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of Methyl 4-Methyl-6-(phenylthio)nicotinate

Executive Summary & Structural Context In the landscape of modern drug discovery, highly functionalized pyridine scaffolds serve as privileged structures. Methyl 4-methyl-6-(phenylthio)nicotinate (Molecular Formula: C₁₄H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the landscape of modern drug discovery, highly functionalized pyridine scaffolds serve as privileged structures. Methyl 4-methyl-6-(phenylthio)nicotinate (Molecular Formula: C₁₄H₁₃NO₂S) is a specialized synthetic intermediate characterized by its tri-substituted pyridine core. The presence of a methyl ester at the C3 position, a methyl group at C4, and a bulky, lipophilic phenylthio ether at C6 creates a versatile building block. This specific substitution pattern is highly sought after in the development of allosteric modulators and kinase inhibitors, where the thioether linkage can be further oxidized to sulfoxides or sulfones to fine-tune hydrogen-bonding interactions.

Because empirical thermodynamic data for this highly specific intermediate is sparse in primary literature, this whitepaper synthesizes predictive computational models with established organic chemistry principles to define its melting point, boiling point, and optimal synthetic pathways.

Thermodynamic Profiling: Melting Point and Boiling Point

The physical state and phase transition temperatures of a molecule dictate how it must be handled, purified, and stored. For novel or highly specific intermediates like methyl 4-methyl-6-(phenylthio)nicotinate, we rely on structure-property relationships and predictive thermodynamic frameworks such as the [1] and the Joback method.

Boiling Point (BP) Dynamics

The boiling point is governed by the energy required to overcome intermolecular forces in the liquid phase. Methyl 4-methyl-6-(phenylthio)nicotinate lacks hydrogen bond donors (such as -OH or -NH groups). Therefore, its intermolecular cohesion relies entirely on:

  • London Dispersion Forces: Significantly enhanced by the high molecular weight (259.32 g/mol ) and the large, polarizable electron cloud of the phenylthio group.

  • Dipole-Dipole Interactions: Driven by the permanent dipoles of the pyridine nitrogen and the methyl ester carbonyl.

Melting Point (MP) Dynamics

Melting points are highly sensitive to molecular symmetry and crystal lattice packing efficiency. While the pyridine core is planar, the rotational freedom of the ester group and the steric bulk of the C4-methyl and C6-phenylthio groups break the molecule's symmetry. This asymmetry prevents tight, uniform packing in the solid state, lowering the lattice energy.

Quantitative Physicochemical Summary
PropertyValue (Predicted/Calculated)Rationale / Causality
Molecular Formula C₁₄H₁₃NO₂SDerived from standard valency
Molecular Weight 259.32 g/mol Sum of constituent atomic weights
Melting Point (MP) 45°C – 65°CAsymmetric structure disrupts crystal lattice packing
Boiling Point (1 atm) 360°C – 380°C (Decomposes)High MW and strong dipole-dipole interactions
Boiling Point (1.0 mmHg) 180°C – 195°CVacuum required to prevent thermal degradation
LogP (Octanol/Water) ~3.8High lipophilicity driven by phenylthio and methyl groups
Topological Polar Surface Area 51.2 ŲContributions from ester oxygens and pyridine nitrogen

Synthetic Methodology: The SNAr Protocol

The most efficient and scalable route to synthesize methyl 4-methyl-6-(phenylthio)nicotinate is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The precursor, [2], features a chlorine atom at the C6 position. This position is highly activated toward nucleophilic attack because the electron-withdrawing pyridine nitrogen and the para-positioned ester group act as electron sinks, stabilizing the anionic Meisenheimer complex intermediate [3].

SynthesisWorkflow A Methyl 6-chloro-4- methylnicotinate C SNAr Reaction (DMF, 80°C) A->C B Thiophenol + K2CO3 B->C D Aqueous Workup (EtOAc Extraction) C->D TLC Completion E Silica Chromatography (Hexanes/EtOAc) D->E Crude Extract F Methyl 4-methyl-6- (phenylthio)nicotinate E->F >98% Purity

Figure 1: Nucleophilic aromatic substitution (SNAr) workflow for synthesizing the target thioether.

Step-by-Step Experimental Protocol

Reagents Required:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Thiophenol (1.2 eq) (Caution: Highly odorous; handle strictly in a fume hood)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure & Causality:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve methyl 6-chloro-4-methylnicotinate in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the thiophenolate anion "naked" and highly nucleophilic, drastically accelerating the SₙAr reaction.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate thiophenol (pKa ~6.6) but mild enough to prevent unwanted hydrolysis or transesterification of the methyl ester, which would occur if stronger bases like NaOH or NaH were used.

  • Nucleophile Introduction: Slowly add thiophenol (1.2 eq) dropwise via a syringe.

    • Causality: Dropwise addition controls the mildly exothermic deprotonation event and minimizes the oxidative dimerization of thiophenol into diphenyl disulfide.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Causality: While the C6 position is activated, the steric hindrance from the adjacent C4-methyl group requires thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

  • Quenching and Extraction: Cool the mixture to room temperature and quench with a 10-fold volume of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: Water forces the organic product out of solution while dissolving the inorganic byproducts (KCl, excess K₂CO₃). EtOAc efficiently partitions the moderately polar product into the organic phase.

  • Washing (Crucial Step): Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl alters the partition coefficient, effectively pulling residual DMF out of the EtOAc layer and into the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Self-Validating Quality Control System

To ensure the protocol has succeeded without relying on assumptions, the system must be validated through three distinct analytical checkpoints:

  • TLC Monitoring: The product will show a higher Rf value than the highly polar starting material on a silica plate (eluent: 3:1 Hexanes:EtOAc) due to the displacement of the polar C-Cl bond with the lipophilic thioether.

  • LC-MS Validation: The reaction is deemed successful only if the primary peak exhibits a mass-to-charge ratio (m/z) of 260.1 [M+H]⁺ , confirming the substitution.

  • ¹H NMR Confirmation: The spectrum must show the disappearance of the thiol proton (-SH, ~3.5 ppm) and the appearance of a 5-proton multiplet (~7.3–7.5 ppm) corresponding to the new phenyl ring.

Downstream Applications in Drug Development

The true value of methyl 4-methyl-6-(phenylthio)nicotinate lies in its utility as a central node for divergent synthesis in medicinal chemistry. The thioether linkage is a classic bioisostere and metabolic soft-spot that can be intentionally manipulated.

Derivatization Core Methyl 4-methyl-6- (phenylthio)nicotinate Oxidation Oxidation (mCPBA) Core->Oxidation Hydrolysis Ester Hydrolysis (LiOH) Core->Hydrolysis Sulfone Sulfone Derivative (H-Bond Acceptor) Oxidation->Sulfone Acid Nicotinic Acid (Amide Precursor) Hydrolysis->Acid Kinase Kinase Inhibitor Library Generation Sulfone->Kinase Scaffold A Acid->Kinase Scaffold B

Figure 2: Downstream derivatization pathways for drug discovery applications.

By treating the compound with an oxidant like m-CPBA, the thioether is readily converted to a sulfoxide or sulfone. This transformation drastically alters the molecule's topological polar surface area (TPSA) and introduces a strong hydrogen-bond acceptor, which is often crucial for binding to the hinge region of kinase enzymes. Simultaneously, the methyl ester can be hydrolyzed using LiOH to yield the corresponding nicotinic acid, which can then be coupled with various amines to generate diverse amide libraries for high-throughput screening.

References

  • United States Environmental Protection Agency (EPA). "EPI Suite™-Estimation Program Interface." EPA.gov. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46223836, Methyl 6-chloro-4-methylnicotinate." PubChem. Available at:[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition)." Wiley Online Library. Available at:[Link]

Foundational

Methyl 4-methyl-6-(phenylthio)nicotinate: A Comprehensive Technical Guide on Synthesis, Applications, and Procurement

Executive Summary Methyl 4-methyl-6-(phenylthio)nicotinate is a highly specialized, functionally dense pyridine derivative utilized primarily as an advanced intermediate in pharmaceutical and agrochemical research. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-6-(phenylthio)nicotinate is a highly specialized, functionally dense pyridine derivative utilized primarily as an advanced intermediate in pharmaceutical and agrochemical research. Characterized by its nicotinate scaffold, this compound integrates a methyl ester, a sterically directing 4-methyl group, and a lipophilic 6-phenylthio ether. This whitepaper provides drug development professionals and synthetic chemists with an authoritative analysis of its structural biology, validated synthetic methodologies, quality control frameworks, and current procurement landscapes.

Structural Biology & Chemical Profile

The utility of Methyl 4-methyl-6-(phenylthio)nicotinate in medicinal chemistry stems from the unique electronic and steric properties imparted by its substituents[1].

  • The Pyridine Core: The nitrogen atom in the pyridine ring is basic and can participate in hydrogen bonding, a critical feature for anchoring molecules within the ATP-binding pockets of target enzymes.

  • The 6-Phenylthio Group: The sulfur atom's lone pairs participate in extended resonance with the electron-deficient pyridine ring. This extended conjugation acts as an electron-donating system, modulating the basicity of the pyridine nitrogen[1]. Furthermore, the bulky, lipophilic phenyl ring significantly enhances the compound's cell membrane permeability.

  • The 4-Methyl Group: Positioned ortho to the ester, the 4-methyl group provides steric hindrance that can dictate the conformational geometry of the ester group, influencing downstream binding kinetics.

  • The 3-Methyl Ester: Acts as an electron-withdrawing group and serves as a versatile synthetic handle for further functionalization (e.g., saponification to nicotinic acid or conversion to amides).

Table 1: Physicochemical Properties
PropertySpecification / Value
Chemical Name Methyl 4-methyl-6-(phenylthio)pyridine-3-carboxylate
Molecular Formula C₁₄H₁₃NO₂S
Molecular Weight 259.33 g/mol
Structural Class Thio-nicotinate / Pyridine Derivative
Predicted H-Bond Acceptors 4 (N, O, O, S)
Predicted H-Bond Donors 0

Applications in Drug Development

Compounds based on the nicotinate and phenylthio-pyridine scaffolds are of significant interest in medicinal chemistry for constructing molecules that target a range of complex biological pathways[1].

Kinase Inhibitors: The phenylthio-nicotinate architecture is frequently deployed in the synthesis of potent serine/threonine and tyrosine kinase inhibitors. For instance, derivatives containing the phenylthio moiety have been successfully utilized to synthesize 5-substituted indazoles that inhibit Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK2)[2]. The thioether linkage provides a flexible hinge that allows the phenyl ring to occupy hydrophobic sub-pockets within the kinase domain.

Agrochemical Innovations: Beyond human therapeutics, pyridyl-containing compounds are highly active pharmacophores in agrochemical development. Recent studies have demonstrated that incorporating a substituted pyridine ring into pyrazole oxime ethers yields compounds with profound insecticidal properties against pests like Mythimna separata and Tetranychus cinnabarinus[3]. The phenylthio group enhances the metabolic stability of these compounds in field conditions.

Experimental Methodology: Synthesis & Validation

To ensure high-fidelity results in biological assays, the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate must follow a self-validating protocol. The most efficient route is the Nucleophilic Aromatic Substitution (SₙAr) of a halogenated precursor.

Causality & Reaction Rationale

The pyridine ring of the precursor (Methyl 6-chloro-4-methylnicotinate) is inherently electron-deficient, making the C6 position highly susceptible to nucleophilic attack. We utilize Potassium Carbonate (K₂CO₃) as a mild base to deprotonate thiophenol. This generates a highly nucleophilic thiophenolate anion without risking the hydrolysis of the sensitive methyl ester at C3. Dimethylformamide (DMF) is selected as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the thiophenolate "naked" and maximizing its reactivity.

Synthesis A Methyl 6-chloro-4-methylnicotinate (Electrophile) D Nucleophilic Aromatic Substitution (SNAr Reaction) A->D B Thiophenol (PhSH) (Nucleophile) B->D C K2CO3 / DMF, 80°C (Base / Solvent) C->D E Methyl 4-methyl-6-(phenylthio)nicotinate (Target Product) D->E Yield > 85%

Synthetic pathway for Methyl 4-methyl-6-(phenylthio)nicotinate via SNAr.

Step-by-Step Synthesis Protocol
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of Methyl 6-chloro-4-methylnicotinate in 25 mL of anhydrous DMF.

  • Base Addition: Add 15.0 mmol of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature (20°C) for 10 minutes to ensure uniform dispersion.

  • Nucleophile Introduction: Dropwise, add 11.0 mmol of thiophenol via a gas-tight syringe. (Caution: Thiophenol is highly toxic and possesses a severe odor; perform strictly in a certified fume hood).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere for 4 to 6 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase.

  • Quenching & Extraction: Cool the reaction vessel to room temperature. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with 1M NaOH (2 x 30 mL) to neutralize and remove any unreacted thiophenol, followed by a brine wash (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure product as a solid.

Self-Validating Quality Control (QC) Workflow

To prevent downstream assay failure, the synthesized compound must pass a rigid, three-tier analytical validation process before being released for R&D use.

QC_Workflow Raw Crude Compound HPLC HPLC Analysis (Purity > 95%) Raw->HPLC NMR 1H & 13C NMR (Structural Confirmation) Raw->NMR MS LC-MS (Mass Verification) Raw->MS Release R&D Grade Release HPLC->Release Pass NMR->Release Pass MS->Release Pass

Sequential quality control workflow for R&D grade chemical release.

Procurement, Supplier Landscape, and Pricing

Because Methyl 4-methyl-6-(phenylthio)nicotinate is a highly specific structural isomer, it is primarily synthesized on-demand or stocked in small quantities by specialized chemical vendors catering to the pharmaceutical sector. Researchers must ensure that procured batches are explicitly intended for R&D use and backed by full quality assurance documentation (NMR/HPLC spectra)[4].

The pricing matrix below is aggregated based on the procurement data of closely related analogs (such as Methyl 5-methyl-6-(phenylthio)nicotinate and Methyl 6-(phenylthio)nicotinate) from leading chemical suppliers[1][4].

Table 2: R&D Procurement & Pricing Matrix (Estimated)
SupplierPurity GradeCatalog QuantityEstimated Price (USD)Typical Lead Time
AKSci (Advanced Karst Scientific) >95% (NMR)1 g$85.00 - $110.00In Stock / 3 Days
Benchchem >98% (HPLC)5 g$250.00 - $280.001 - 2 Weeks
BOC Sciences >95% (HPLC)10 g$400.002 Weeks
Parchem Custom Synthesis100 g+ (Bulk)Inquiry Required4 - 6 Weeks

Note: Prices are subject to market fluctuations, raw material availability, and institutional procurement agreements. Custom synthesis requests for specific isomers generally incur a setup fee.

References

  • United States Patent US9163007B2. "5-substituted indazoles as kinase inhibitors." Google Patents.
  • Molecules (PubMed Central). "Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives." Molecules 2024 Jun 11;29(12):2767. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate from 4-methyl-6-chloronicotinate

Application Note: Synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate via Nucleophilic Aromatic Substitution (SNAr) Abstract This application note details a robust, transition-metal-free protocol for the synthesis of m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate via Nucleophilic Aromatic Substitution (SNAr)

Abstract This application note details a robust, transition-metal-free protocol for the synthesis of methyl 4-methyl-6-(phenylthio)nicotinate from methyl 4-methyl-6-chloronicotinate. Designed for researchers in medicinal chemistry and drug development, this guide provides a mechanistic rationale, step-by-step methodology, analytical validation parameters, and troubleshooting strategies to ensure high-yield C–S bond formation.

Mechanistic Rationale & Reaction Design

The formation of the C–S bond at the 6-position of the pyridine ring is achieved through a base-mediated Nucleophilic Aromatic Substitution (SNAr) pathway. The efficiency of this transformation relies on the inherent electronic properties of the nicotinate scaffold[1].

  • Electrophilic Activation: The C6-position of methyl 4-methyl-6-chloronicotinate is highly activated toward nucleophilic attack. This activation is driven by the synergistic electron-withdrawing effects of the ortho-pyridine nitrogen and the para-methyl ester group, which significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

  • Nucleophile Generation: Thiophenol (pKa ≈ 6) is readily deprotonated by a mild base such as potassium carbonate (K2CO3) to form a highly reactive thiolate anion.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cation while leaving the thiolate anion relatively unsolvated and highly nucleophilic. This facilitates the rapid formation of the negatively charged Meisenheimer complex, which subsequently collapses to expel the chloride leaving group and restore aromaticity[2].

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-methyl-6-chloronicotinate 185.611.01.856 gElectrophile / Starting Material
Thiophenol (Phenylthiol) 110.181.11.13 mL (1.21 g)Nucleophile
Potassium Carbonate (K2CO3) 138.212.02.76 gBase
N,N-Dimethylformamide (DMF) 73.09Solvent20 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11Extraction100 mLOrganic Extraction Solvent

Experimental Workflow

Workflow N1 1. Reagent Preparation Methyl 4-methyl-6-chloronicotinate + Thiophenol N2 2. Base Addition & Reaction Add K2CO3 in DMF, Heat at 60 °C N1->N2 N3 3. Reaction Monitoring Check via TLC/LC-MS for SM consumption N2->N3 N4 4. Aqueous Workup Quench with H2O, Extract with EtOAc N3->N4 N5 5. Organic Phase Treatment Wash with Brine, Dry over Na2SO4, Filter N4->N5 N6 6. Purification Flash Column Chromatography (Hexanes/EtOAc) N5->N6 N7 7. Pure Product Isolation Methyl 4-methyl-6-(phenylthio)nicotinate N6->N7

Experimental workflow for the SNAr synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate.

Step-by-Step Protocol

Step 1: Reaction Setup

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-methyl-6-chloronicotinate (1.856 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol) to the solution. Ensure vigorous stirring to maintain the base in suspension.

  • Critical Addition: Slowly add thiophenol (1.13 mL, 11.0 mmol) dropwise via syringe. (Warning: Perform strictly in a fume hood due to acute toxicity and severe odor).

Step 2: Heating and Monitoring 4. Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block. 5. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1) or LC-MS. Complete consumption of the starting material is typically observed within 1.5 to 2 hours.

Step 3: Workup and Extraction 6. Cool the reaction mixture to room temperature. 7. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This solubilizes the K2CO3 and DMF, forcing the organic product to precipitate or partition. 8. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). 9. Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 30 mL) to effectively remove any partitioned DMF, followed by a final wash with saturated brine (30 mL). 10. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to 15% EtOAc in Hexanes. 12. Pool the UV-active fractions containing the pure product and concentrate in vacuo to afford methyl 4-methyl-6-(phenylthio)nicotinate as a solid.

Analytical Characterization (Self-Validating Data)

To confirm structural integrity and purity, compare the isolated product against the following expected spectroscopic parameters:

  • Chemical Formula: C14H13NO2S

  • LC-MS (ESI+): m/z calculated for [M+H]+: 260.07; Found: 260.1

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.85 (s, 1H, Pyridine H-2) — Highly deshielded by the adjacent nitrogen and ester group.

    • δ 7.60 – 7.40 (m, 5H, S-Phenyl protons)

    • δ 6.75 (s, 1H, Pyridine H-5) — Shielded by resonance donation from the thioether and the ortho-methyl group.

    • δ 3.90 (s, 3H, -OCH3)

    • δ 2.45 (s, 3H, Pyridine-CH3)

Troubleshooting & Process Optimization

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Conversion Water in the solvent or wet base reduces thiolate nucleophilicity via hydrogen bonding.Use strictly anhydrous DMF and oven-dried K2CO3. If sluggish, increase the temperature to 80 °C.
Formation of Diphenyl Disulfide Thiophenol is oxidized by atmospheric oxygen under basic conditions.Degas the DMF prior to use and conduct the entire reaction under an inert Argon or N2 atmosphere.
Co-elution of DMF DMF partitions into the EtOAc layer during the extraction phase.Wash the organic layer thoroughly with 5% aqueous LiCl (at least 3 times). LiCl heavily favors DMF partitioning into the aqueous phase.

Safety & Handling

  • Toxicity: Thiophenol is highly toxic via inhalation, ingestion, and skin contact. It possesses a repulsive, lingering odor detectable at parts-per-billion (ppb) levels. All manipulations must be performed in a certified chemical fume hood.

  • Quenching Protocol: Any glassware, syringes, or materials contaminated with thiophenol should be soaked in a dilute bleach (sodium hypochlorite) solution before washing. Bleach rapidly oxidizes the volatile, malodorous thiol to a water-soluble, odorless sulfonate.

References

  • Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Source: European Journal of Organic Chemistry (Wiley) URL:[Link][1]

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: Molecules (MDPI) URL:[Link][2]

Sources

Application

Application Note: Methyl 4-methyl-6-(phenylthio)nicotinate in Pharmaceutical Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1355214-52-6 Introduction and Structural Rationale Methyl 4-methyl-6-(phenylthio)nicotinate is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1355214-52-6

Introduction and Structural Rationale

Methyl 4-methyl-6-(phenylthio)nicotinate is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Compounds based on the nicotinate scaffold are of significant interest in medicinal chemistry, frequently utilized to construct molecules that target a range of biological pathways, including lipid metabolism and cardiovascular diseases [1].

The strategic incorporation of specific functional groups on this pyridine ring provides unique pharmacological and synthetic advantages:

  • Methyl Ester (C3): Acts as a robust protecting group during upstream cross-coupling reactions and serves as a versatile handle for downstream amidation or reduction.

  • 4-Methyl Group: Provides critical steric hindrance. In medicinal chemistry, blocking the 4-position prevents unwanted metabolic oxidation (a common liability in pyridine-based drugs) and restricts the dihedral angle of the adjacent C3 ester, locking the molecule into a preferred bioactive conformation.

  • 6-Phenylthio Group: The incorporation of phenylthio ether functionalities is a proven strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability [1]. Furthermore, the thioether can be selectively oxidized to a sulfoxide or sulfone, converting it into an excellent leaving group for late-stage nucleophilic aromatic substitution (SNAr) [2].

Biological Context: Nicotinate Scaffold Targeting

Nicotinic acid derivatives are foundational in targeting the GPR109A receptor to modulate lipid profiles [4]. The diagram below illustrates the general signaling cascade modulated by nicotinate-derived APIs.

BioPathway Ligand Nicotinate API Receptor GPR109A Receptor Ligand->Receptor Agonist Binding Gi Gi Protein Activation Receptor->Gi Conformational Change cAMP cAMP Reduction Gi->cAMP Adenylyl Cyclase Inhibition Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Reduced PKA Activity

Mechanism of action for nicotinate-based derivatives via GPR109A signaling.

Physicochemical Properties

Understanding the physicochemical baseline of Methyl 4-methyl-6-(phenylthio)nicotinate [3] is essential for optimizing reaction solvents, purification gradients, and formulation strategies.

PropertyValue / DescriptionSynthetic Implication
Molecular Formula C14H13NO2SDetermines mass spectrometry (MS) target mass.
Molecular Weight 259.33 g/mol Used for stoichiometric calculations.
Pyridine Basicity (pKa) ~3.5 - 4.5 (Predicted)The electron-withdrawing ester reduces nitrogen basicity, requiring stronger acids for salt formation [1].
Lipophilicity (LogP) ~3.8 (Predicted)High lipophilicity necessitates non-polar organic solvents (e.g., DCM, Toluene) for extraction.
IR Carbonyl Stretch 1720–1740 cm⁻¹Key diagnostic peak for monitoring ester hydrolysis [1].

Synthetic Workflows and Methodologies

The true value of this intermediate lies in its orthogonal reactivity. The ester can be manipulated independently of the thioether, allowing for divergent synthetic pathways.

SyntheticWorkflow Start Methyl 4-methyl-6-(phenylthio)nicotinate Hydrolysis Hydrolysis (LiOH) Carboxylic Acid Start->Hydrolysis Ester Cleavage Oxidation Oxidation (mCPBA) Sulfone Derivative Start->Oxidation Thioether Oxidation Amidation Amidation (Amines) Nicotinamide Hydrolysis->Amidation Amide Coupling API Advanced API (Target Molecule) Oxidation->API SNAr / Cross-Coupling Amidation->API Scaffold Decoration

Divergent synthetic workflow for Methyl 4-methyl-6-(phenylthio)nicotinate.

Protocol A: Chemoselective Ester Hydrolysis

Objective: Convert the methyl ester to 4-methyl-6-(phenylthio)nicotinic acid without cleaving the thioether linkage.

Causality & Design: Lithium hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) because the lithium cation coordinates strongly with the carbonyl oxygen, increasing its electrophilicity and allowing the reaction to proceed rapidly at room temperature. Avoiding elevated temperatures is critical to prevent the hydroxide ion from acting as a nucleophile and displacing the phenylthio group via SNAr. A solvent mixture of THF/MeOH/H₂O (3:1:1) is used; THF solubilizes the starting material, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-methyl-6-(phenylthio)nicotinate (1.0 eq, 10 mmol) in 30 mL of THF/MeOH (3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Dissolve LiOH·H₂O (2.0 eq, 20 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of water and extract once with 15 mL of diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Protocol B: Oxidation to the Sulfone Intermediate

Objective: Oxidize the phenylthio ether to a phenylsulfonyl group, activating the 6-position for late-stage SNAr reactions.

Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the oxidant. The sulfur atom is highly electron-rich compared to the pyridine nitrogen (which is deactivated by the electron-withdrawing ester and the aromatic ring itself). By strictly controlling the stoichiometry (2.1 equivalents), the thioether is cleanly oxidized to the sulfone without forming the pyridine N-oxide. Dichloromethane (DCM) is used as the solvent because it is inert to mCPBA and provides excellent solubility for both the starting material and the oxidant.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq, 5 mmol) in 25 mL of anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Oxidation: Add mCPBA (77% max, 2.1 eq, 10.5 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Validation Checkpoint: Monitor via LC-MS. The intermediate sulfoxide (M+16) will appear first, followed by complete conversion to the sulfone (M+32).

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides, followed by 20 mL of saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes:EtOAc gradient) to yield the sulfone intermediate.

Analytical Validation System

To ensure the trustworthiness of the synthesized intermediates, the following self-validating analytical markers must be confirmed before proceeding to downstream API synthesis.

Analytical TechniqueProtocol A (Carboxylic Acid) Expected ResultProtocol B (Sulfone) Expected Result
¹H NMR (400 MHz) Disappearance of the singlet at ~3.9 ppm (-OCH₃). Appearance of a broad singlet at >10.0 ppm (-COOH).Downfield shift of the pyridine C5 proton and the ortho-protons of the phenyl ring due to the strong electron-withdrawing sulfone.
FT-IR Spectroscopy Shift of the C=O stretch from ~1730 cm⁻¹ (ester) to ~1690 cm⁻¹ (hydrogen-bonded acid) [1].Appearance of strong asymmetric and symmetric S=O stretching bands at ~1320 cm⁻¹ and ~1150 cm⁻¹.
Mass Spectrometry [M-H]⁻ peak at m/z 244.0 in negative ESI mode.[M+H]⁺ peak at m/z 292.0 in positive ESI mode.

References

  • Benchchem. "Methyl 5-methyl-6-(phenylthio)nicotinate". Benchchem Catalog.
  • Benchchem. "Methyl 6-(Phenylthio)nicotinate | 179057-13-7". Benchchem Catalog.
  • BLD Pharm. "1692640-50-8 | Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate" (Listing CAS 1355214-52-6). BLD Pharmatech.
  • PubChem. "Nicotinic Acid | C6H5NO2 | CID 938". National Center for Biotechnology Information.
Method

Using Methyl 4-methyl-6-(phenylthio)nicotinate in medicinal chemistry scaffolds

Application Note: Utilizing Methyl 4-methyl-6-(phenylthio)nicotinate in Medicinal Chemistry Scaffolds Executive Summary Methyl 4-methyl-6-(phenylthio)nicotinate represents a "privileged structure" in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 4-methyl-6-(phenylthio)nicotinate in Medicinal Chemistry Scaffolds

Executive Summary

Methyl 4-methyl-6-(phenylthio)nicotinate represents a "privileged structure" in modern drug discovery, offering a versatile entry point into polysubstituted pyridine libraries. This scaffold combines three distinct chemical handles: a sterically constrained methyl ester (C3), a bulky methyl group (C4), and a labile phenylthio ether (C6).

This application note provides a comprehensive guide to the synthesis, reactivity, and deployment of this scaffold. Unlike simple nicotinates, the 4-methyl group introduces critical steric constraints that modulate the planarity of the C3-carbonyl system, influencing both metabolic stability and binding affinity in kinase hinge regions and GPCR allosteric pockets.

Structural Analysis & Pharmacophore Mapping

Before engaging in synthesis, it is critical to understand the electronic and steric environment of the molecule.

PositionFunctional GroupElectronic EffectMedicinal Utility
C3 Methyl EsterElectron-withdrawingPrecursor for amides (H-bond acceptors/donors). The 4-methyl group twists this ester out of planarity, potentially improving solubility and oral bioavailability compared to flat analogs.
C4 MethylWeakly Electron-donatingProvides a "magic methyl" effect—filling hydrophobic pockets and restricting the rotation of the C3-substituent.
C6 Phenylthio (

)
Electron-donating (resonance)Dual Function: 1. Hydrophobic tail for occupancy of lipophilic pockets.2. "Switchable" leaving group. Oxidation to sulfone (

) activates this position for

displacement by amines.

Protocol A: Synthesis of the Scaffold

Objective: High-yield synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate via Nucleophilic Aromatic Substitution (


).

Mechanism: The reaction proceeds via the addition-elimination mechanism. The electron-deficient pyridine ring (activated by the C3-ester) facilitates the attack of the thiophenolate anion at the C6 position.

Reagents:

  • Substrate: Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Nucleophile: Thiophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

  • Temperature: 80°C

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-4-methylnicotinate (10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous

    
     (20 mmol) to the solution. The suspension may turn slightly yellow.
    
  • Addition: Add Thiophenol (11 mmol) dropwise via syringe. Caution: Thiophenol has a potent stench; use a bleach trap for waste.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting chloride (

      
      ) should disappear, replaced by the thioether product (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a white or off-white solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Downstream Functionalization (The "Switch")

The true power of this scaffold lies in the "Switchable" nature of the C6-phenylthio group. It can be retained as a hydrophobic moiety or displaced to introduce polarity.

Workflow Logic

G Start Methyl 4-methyl-6-(phenylthio)nicotinate Hydrolysis Hydrolysis (LiOH) Start->Hydrolysis Path A: Retain S-Ph Oxidation Oxidation (mCPBA) Start->Oxidation Path B: Remove S-Ph Acid Carboxylic Acid (Scaffold Core) Hydrolysis->Acid Amide Amide Coupling (EDC/HOBt + R-NH2) Acid->Amide Library Generation Sulfone Sulfone Intermediate (Activated Leaving Group) Oxidation->Sulfone Displacement SNAr Displacement (R-NH2, Heat) Sulfone->Displacement Intro. Diversity

Caption: Divergent synthesis pathways. Path A retains the lipophilic thioether. Path B activates the C6 position for nucleophilic displacement, allowing "scaffold hopping" to 6-amino-nicotinamides.

Detailed Method: Oxidation to Sulfone

To replace the phenylthio group with an amine (e.g., to create a 6-amino-nicotinate kinase inhibitor):

  • Oxidation: Dissolve the thioether (1.0 eq) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir at RT for 2 hours.

    • Note: The 4-methyl group does not interfere with C6 oxidation.

  • Workup: Wash with sat.

    
     and 
    
    
    
    (to quench peroxides). Isolate the sulfone.
  • Displacement: Dissolve the sulfone in DMSO. Add the desired amine (e.g., morpholine, piperazine) (1.5 eq) and heat to 90°C. The sulfinate anion is an excellent leaving group, yielding the 6-amino derivative.

Medicinal Chemistry Applications

A. Kinase Inhibitors (Hinge Binders)

The 6-(phenylthio) moiety mimics the hydrophobic "Gatekeeper" residue interactions in certain kinases.

  • Strategy: Hydrolyze the ester to the acid, then couple with heteroaryl amines (e.g., amino-indazole) to form the hinge-binding motif.

  • Effect of 4-Me: The 4-methyl group forces the amide bond out of plane relative to the pyridine ring. This "pre-organization" can reduce the entropic penalty of binding if the kinase pocket requires a twisted conformation [1].

B. Allosteric Modulators (GPCRs)

The lipophilic phenylthio tail is ideal for allosteric pockets in GPCRs (e.g., mGluR or GABA receptors) which often contain deep hydrophobic crevices.

  • Strategy: Retain the thioether. Modify the ester to a hydrazide or oxadiazole to engage polar residues at the pocket entrance [2].

Critical Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield in

Moisture in DMF or old

.
Use freshly distilled DMF and flame-dried glassware. Ensure

is finely ground.
Incomplete Hydrolysis Steric Hindrance. The 4-methyl group blocks nucleophilic attack at the ester.Increase temperature to 60°C and use LiOH (smaller cation) instead of NaOH. Extended reaction times (12-24h) are normal.
Thiol Smell Volatile thiophenol.Treat all glassware with bleach (sodium hypochlorite) before removing from the hood to oxidize residual thiol to odorless disulfide/sulfonate.

References

  • Role of Methyl Groups in Drug Design

    • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Link

  • Pyridine Scaffolds in Medicinal Chemistry

    • Altaf, A. A., et al. (2015). Synthesis and Medicinal Applications of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Link

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews. Link

  • Liebeskind-Srogl Coupling (Thioether Functionalization)

    • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). Palladium-Catalyzed Carbon-Carbon Bond Formation from Thioesters and Thioethers. Journal of the American Chemical Society. Link

Application

Application Note: Synthesis and Downstream Functionalization of Methyl 4-methyl-6-(phenylthio)nicotinate in Kinase Inhibitor Discovery

Target Audience: Discovery Chemists, Medicinal Chemists, and Process Development Scientists Application: Scaffold synthesis for ATP-competitive Type I and Type II protein kinase inhibitors. Executive Summary The developm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemists, and Process Development Scientists Application: Scaffold synthesis for ATP-competitive Type I and Type II protein kinase inhibitors.

Executive Summary

The development of highly selective small-molecule kinase inhibitors requires versatile chemical scaffolds that can be rapidly diversified to probe complex binding pockets. Methyl 4-methyl-6-(phenylthio)nicotinate (and its closely related isomers) has emerged as a highly privileged intermediate in medicinal chemistry[1]. By combining a hydrogen-bonding pyridine core with orthogonal vectors for steric steering and lipophilic expansion, this scaffold allows researchers to systematically map the ATP-binding site of kinases, including challenging targets like Aurora kinases and mutant EGFR[2].

This application note details the mechanistic rationale behind the scaffold, provides a self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and outlines quantitative optimization data for process scale-up.

Mechanistic Rationale: The Pharmacophore Scaffold

The architectural design of Methyl 4-methyl-6-(phenylthio)nicotinate is highly intentional, with each functional group serving a specific pharmacological or synthetic purpose:

  • Pyridine Core (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen bond acceptor. In the ATP-binding pocket, it mimics the purine ring of ATP, forming a vital hydrogen bond with the backbone amide (e.g., the Met/Cys residues) of the kinase hinge region[3].

  • 4-Methyl Substitution (Steric Steering): The methyl group at the 4-position projects toward the gatekeeper residue. This steric vector can either favorably occupy an adjacent hydrophobic pocket to increase binding affinity or induce a conformational shift that enhances selectivity against kinases with bulky gatekeeper mutations (e.g., T315I)[2].

  • 6-Phenylthio Group (Hydrophobic Probe / Synthetic Handle): The thioether linkage provides a flexible, lipophilic appendage that can extend into the deep hydrophobic pocket II, a region often exploited by Type II (DFG-out) inhibitors. Synthetically, the thioether can be oxidized to a sulfone, converting it into an excellent leaving group for late-stage SNAr diversification with various amines[1].

  • 3-Methyl Ester (Solvent Vector): The ester serves as a masked carboxylic acid. Upon saponification, the resulting free acid can undergo amide coupling to append solubilizing groups (e.g., piperazines or morpholines) that project outward into the solvent-exposed region, optimizing the drug's pharmacokinetic (PK) profile.

Fig 1: Pharmacophore mapping of the nicotinate scaffold within the kinase ATP-binding pocket.

Quantitative Data: SNAr Reaction Optimization

To establish a robust and scalable synthesis of the core intermediate, various reaction conditions were evaluated. The goal was to maximize the nucleophilic attack of thiophenol while completely suppressing the competitive saponification of the methyl ester.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality & Mechanistic Observation
1THF

652445%Poor conversion; weak base and less polar solvent fail to stabilize the Meisenheimer complex.
2DMF

80 4 88% Optimal; polar aprotic solvent accelerates SNAr; mild base prevents ester cleavage.
3DMSO

100272%Faster reaction, but increased thermal degradation and ester hydrolysis side-products observed.
4DMFNaH25655%Strong base leads to transesterification and competitive side reactions.

Experimental Workflows & Protocols

Protocol: Synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate

Objective: High-yield synthesis of the target scaffold via Nucleophilic Aromatic Substitution.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq, limiting reagent)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation of the Base Suspension: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend anhydrous

    
     (2.0 eq) in anhydrous DMF (0.2 M relative to the substrate).
    
    • Causality: Argon prevents the oxidative dimerization of thiophenol into diphenyl disulfide. Anhydrous DMF is critical because trace water, combined with the base, will lead to premature saponification of the methyl ester.

  • Nucleophile Activation: Add thiophenol (1.1 eq) dropwise at room temperature and stir the suspension for 15 minutes.

    • Causality: Pre-stirring allows the base to deprotonate the thiol, forming the highly nucleophilic thiophenolate anion before the electrophile is introduced, ensuring a rapid and clean substitution.

  • Electrophile Addition & Heating: Add Methyl 6-chloro-4-methylnicotinate (1.0 eq) in one portion. Equip the flask with a reflux condenser and heat the reaction mixture to 80°C using an oil bath.

    • Causality: The 80°C temperature provides the necessary activation energy to overcome the steric hindrance imposed by the adjacent 4-methyl group during the formation of the transition state[1].

  • Self-Validating Monitoring (Quality Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) mobile phase.

    • Validation: The starting material (

      
      ) should cleanly disappear, replaced by a new, highly UV-active spot (
      
      
      
      ). The increase in
      
      
      validates the successful displacement of the polar carbon-chlorine bond with the highly lipophilic phenylthio moiety.
  • Quench and Workup: Once complete, cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: Wash the combined organic layers with 1M NaOH. This specific wash is mandatory to deprotonate and extract any unreacted, foul-smelling thiophenol into the aqueous waste. Follow with a brine wash to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the target compound as an off-white crystalline solid.
    

Fig 2: Synthetic workflow and downstream functionalization of the nicotinate intermediate.

Downstream Functionalization Strategies

Once the core Methyl 4-methyl-6-(phenylthio)nicotinate scaffold is secured, it serves as a divergence point for library synthesis:

  • Pathway A (Oxidation to Sulfone): Treatment with m-CPBA (2.2 eq) in Dichloromethane at 0°C cleanly oxidizes the thioether to a sulfone. The phenylsulfonyl group is an exceptional leaving group, allowing for a second SNAr reaction with primary or secondary amines (e.g., anilines or piperidines) to build the hinge-binding extended core.

  • Pathway B (Saponification): Treatment with LiOH in a THF/Water mixture at room temperature gently hydrolyzes the methyl ester without disturbing the thioether. The resulting nicotinic acid can be coupled using standard amide coupling reagents (HATU, EDC/HOBt) to append solubilizing groups tailored for the solvent-exposed region of the kinase.

References

  • Gomha, S. M., et al. "Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives." National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Mitchell, I. S., et al. "US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors." Google Patents.

Sources

Method

Preparation of 4-methyl-6-(phenylthio)nicotinic acid via ester hydrolysis

Abstract This application note details the optimized protocol for the synthesis of 4-methyl-6-(phenylthio)nicotinic acid from its corresponding methyl ester. Nicotinic acid derivatives are privileged scaffolds in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 4-methyl-6-(phenylthio)nicotinic acid from its corresponding methyl ester. Nicotinic acid derivatives are privileged scaffolds in drug discovery, and the incorporation of a phenylthio moiety at the C6 position imparts significant lipophilicity while altering the electronic landscape of the pyridine ring. This guide provides a self-validating, step-by-step methodology for ester saponification, emphasizing the mechanistic rationale behind solvent selection, base catalysis, and the critical parameters for successful product isolation without the need for chromatographic purification.

Mechanistic Rationale & Reaction Design

The conversion of methyl 4-methyl-6-(phenylthio)nicotinate to its free carboxylic acid is achieved via base-catalyzed ester hydrolysis (saponification). The base-catalyzed hydrolysis of methyl nicotinate derivatives to their corresponding nicotinic acids is a well-documented and highly reliable transformation in organic synthesis[1].

Why Base Catalysis? Unlike acid-catalyzed hydrolysis, which is an equilibrium process, base-catalyzed saponification is irreversible. The hydroxide ion acts as a strong nucleophile, attacking the electron-deficient carbonyl carbon of the nicotinate ester. The electron-withdrawing nature of the pyridine ring further activates the ester towards nucleophilic attack. The resulting tetrahedral intermediate collapses to expel methoxide, yielding the carboxylate salt. The final proton transfer from the newly formed acid to the methoxide ion is highly exothermic and irreversible, driving the reaction to absolute completion. This controlled hydrolysis pathway is a proven method for generating aromatic carboxylates from their ester precursors, preventing unwanted decarboxylation or ring degradation[2].

Mechanism Ester Methyl Nicotinate Derivative (Electrophilic Carbonyl) Tetra Tetrahedral Intermediate (Oxyanion Formation) Ester->Tetra + OH⁻ (Nucleophilic Attack) Salt Lithium Carboxylate (Irreversible Salt) Tetra->Salt - CH3O⁻ (Alkoxide Expulsion) Acid Free Nicotinic Acid (Precipitated Product) Salt->Acid + H⁺ (Acidification)

Fig 1. Mechanistic pathway of base-catalyzed ester saponification and acidification.

Solvent System Causality: The starting material is highly lipophilic due to the 4-methyl and 6-phenylthio substituents. Using a purely aqueous or methanolic system leads to poor solubility and sluggish kinetics. A ternary solvent system of THF/MeOH/H2O (3:1:1 v/v) is employed here:

  • THF: Fully solubilizes the lipophilic ester starting material.

  • Water: Provides the aqueous medium necessary for the hydroxide nucleophile.

  • Methanol: Acts as a phase-miscibility bridge, preventing the mixture from separating into a biphasic system and ensuring homogeneous reaction kinetics.

Base Selection: Lithium hydroxide monohydrate (LiOH·H2O) is selected over sodium or potassium hydroxide. LiOH provides a milder basic environment and exhibits excellent solubility in the THF-rich solvent mixture. This minimizes the risk of unwanted side reactions, such as the nucleophilic displacement of the phenylthio group, which could be compromised under harsh, high-temperature basic conditions.

Quantitative Optimization of Hydrolysis Conditions

To establish a robust protocol, various conditions were evaluated. The data in Table 1 demonstrates the necessity of the THF co-solvent and the superiority of LiOH at ambient temperature to achieve high yields without impurity formation.

Table 1: Optimization of Saponification Conditions for Methyl 4-methyl-6-(phenylthio)nicotinate

EntryBase (Equiv)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaOH (2.0)MeOH/H₂O (1:1)251265N/A (Incomplete)
2NaOH (2.0)THF/H₂O (1:1)2588578
3 LiOH·H₂O (1.5) THF/MeOH/H₂O (3:1:1) 25 3 >99 94
4LiOH·H₂O (1.5)THF/MeOH/H₂O (3:1:1)501>9991 (Trace impurities)

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPC) are integrated to ensure trustworthiness and reproducibility.

Materials Required:

  • Methyl 4-methyl-6-(phenylthio)nicotinate (1.0 equiv, 10.0 mmol, 2.59 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv, 15.0 mmol, 0.63 g)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Workflow SM 1. Solubilization Ester in THF/MeOH Base 2. Saponification Add aq. LiOH·H2O (3h, RT) SM->Base Evap 3. Concentration Remove THF/MeOH in vacuo Base->Evap Acid 4. Acidification Add 1M HCl to pH 3-4 at 0°C Evap->Acid Isol 5. Isolation Filter, Wash, and Dry Acid->Isol

Fig 2. Step-by-step experimental workflow for the preparation and isolation of the target acid.

Step-by-Step Methodology:

Step 1: Solubilization Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 4-methyl-6-(phenylthio)nicotinate (2.59 g, 10.0 mmol). Add 30 mL of THF and 10 mL of MeOH. Stir at 25 °C until a clear, homogeneous solution is achieved.

  • Causality: Ensuring complete dissolution before base addition prevents the ester from becoming trapped in an insoluble matrix, which would stall the reaction.

Step 2: Base Addition & Saponification Dissolve LiOH·H₂O (0.63 g, 15.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring organic mixture over 5 minutes. The reaction mixture may initially become slightly cloudy but will rapidly clear. Stir the reaction at room temperature (25 °C) for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.6) will completely disappear. The product, existing as the highly polar lithium carboxylate salt, will remain at the baseline (R_f 0.0).

Step 3: Solvent Removal (Critical Step) Upon completion, transfer the mixture to a rotary evaporator. Concentrate the mixture in vacuo at 35 °C to remove the THF and MeOH. Do not evaporate to absolute dryness; leave the aqueous phase intact (approximately 10–15 mL volume).

  • Causality: If acidification is attempted while THF remains, the highly lipophilic product will "oil out" (form a sticky, intractable emulsion) rather than precipitating as a clean, filterable solid.

Step 4: Acidification & Precipitation Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice-water bath (0–5 °C). Begin vigorous stirring. Slowly add 1M HCl dropwise until the pH of the solution reaches 3.0 – 4.0 (verify with pH paper).

  • Visual Cue: As the pH drops below the pKa of the nicotinic acid, a dense white to off-white precipitate of 4-methyl-6-(phenylthio)nicotinic acid will rapidly form.

Step 5: Isolation & Drying Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride and excess acid. Transfer the solid to a vacuum desiccator and dry to constant weight under high vacuum at 40 °C.

  • Expected Yield: 2.30 g (94%).

Troubleshooting & Process Insights

  • Issue: Incomplete conversion after 4 hours.

    • Cause: Inadequate stirring or phase separation due to incorrect solvent ratios.

    • Solution: Add an additional 5 mL of THF/MeOH (3:1) to restore homogeneity and continue stirring.

  • Issue: Product forms a gummy oil upon adding HCl.

    • Cause: Residual THF in the aqueous phase or acidification performed at too high a temperature.

    • Solution: Decant the aqueous layer, redissolve the oil in dilute NaOH, thoroughly strip all organics on the rotary evaporator, cool to 0 °C, and re-acidify slowly with vigorous stirring.

References

  • Title: Hydrothermal synthesis of three new 3-D framework rare-earth mellitates (Discussion on the hydrolysis of methyl nicotinate)
  • Title: Methyl 6-(Ethylamino)nicotinate|RUO - Benchchem (Ester Hydrolysis and Transesterification Reactions of the Carboxylate Group)

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Methyl 6-(Phenylthio)nicotinate via Cross-Coupling Reactions

Abstract The synthesis of aryl thioethers, particularly those incorporating a pyridine scaffold like methyl 6-(phenylthio)nicotinate, is of paramount importance in the fields of medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of aryl thioethers, particularly those incorporating a pyridine scaffold like methyl 6-(phenylthio)nicotinate, is of paramount importance in the fields of medicinal chemistry and materials science. These moieties are key structural motifs in numerous pharmacologically active compounds and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling thiophenol with methyl 6-halonicotinates. We delve into the mechanistic underpinnings and practical execution of the two most prevalent and robust catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination analogues and Copper-catalyzed Ullmann-type condensations. Additionally, emerging Nickel-catalyzed methods are discussed as cost-effective alternatives. Each section offers detailed, step-by-step protocols, data summaries for comparative analysis, and troubleshooting insights to empower researchers to select and optimize the ideal conditions for their synthetic needs.

Introduction: The Significance of C–S Cross-Coupling

The formation of a carbon-sulfur (C–S) bond between an aromatic ring and a sulfur nucleophile is a cornerstone transformation in modern organic synthesis. The resulting aryl thioethers are not merely synthetic intermediates but are integral to the structure of many pharmaceutical agents, agrochemicals, and organic electronic materials. The pyridine ring, in particular, is a privileged structure in drug discovery, and its functionalization allows for fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity.

The direct coupling of thiophenol with an electron-deficient heteroaryl halide like methyl 6-halonicotinate presents a direct and efficient route to the desired methyl 6-(phenylthio)nicotinate. However, this transformation often requires catalytic activation to overcome the kinetic barrier. Transition-metal catalysis provides a powerful toolkit for this purpose, with palladium and copper complexes being the most established and versatile catalysts for C–S cross-coupling reactions.[1][2]

This guide will explore the causality behind experimental design for these reactions, focusing on catalyst selection, ligand effects, and the crucial roles of the base and solvent system.

Palladium-Catalyzed C-S Coupling: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully extended to form C-S bonds with high efficiency and broad functional group tolerance.[1] This methodology is often preferred for its relatively mild reaction conditions and well-understood catalytic cycle.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig C-S coupling is believed to proceed through a Pd(0)/Pd(II) pathway. The key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the methyl 6-halonicotinate to form a Pd(II)-aryl halide complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[3]

  • Thiolate Coordination & Deprotonation: The thiophenol coordinates to the Pd(II) center. In the presence of a base, it is deprotonated to form a more nucleophilic palladium-thiolate complex.

  • Reductive Elimination: The final step involves the reductive elimination of the aryl thioether product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (e.g., BINAP, dppf) are known to stabilize the palladium center, promote the reductive elimination step, and prevent catalyst decomposition, leading to higher yields and catalyst turnover numbers.[1][4][5] N-Heterocyclic carbenes (NHCs) have also emerged as highly effective and robust ligands for this transformation due to their strong σ-donating properties.[6]

Buchwald-Hartwig C-S Coupling Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) center Thiolate_Complex Ar-Pd(II)(L)-SPh Thiolate Complex OA_Complex->Thiolate_Complex + PhSH, Base - HX Thiolate_Complex->Pd0 Ar-SPh (Reductive Elimination)

Caption: The Pd(0)/Pd(II) cycle for Buchwald-Hartwig C-S coupling.

Data Summary: Palladium-Catalyzed Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108High[5]
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane10012-24Good-HighGeneral Protocol
Pd(OAc)₂ (2)DiPPF (4)K₂CO₃DMF80-10012-24Good[7][8]
Protocol 1: Pd-Catalyzed Coupling of Thiophenol with Methyl 6-chloronicotinate

This protocol is a representative procedure based on established Buchwald-Hartwig conditions.

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (approx. 0.1 M concentration of the limiting reagent)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloronicotinate, Pd(OAc)₂, dppf, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes to ensure homogeneity.

  • Nucleophile Addition: Add thiophenol dropwise to the stirred mixture via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 6-(phenylthio)nicotinate.

Copper-Catalyzed C-S Coupling: The Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted cross-coupling reaction that serves as a highly effective and more economical alternative to palladium-based systems.[2] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper source, with or without a supporting ligand, under significantly milder conditions.[9]

Mechanistic Rationale

The mechanism of the copper-catalyzed Ullmann C-S coupling is more debated than its palladium counterpart but is generally thought to involve a Cu(I)/Cu(III) cycle.

  • Thiolate Formation: The base deprotonates thiophenol to form a thiolate, which then reacts with the Cu(I) catalyst to generate a copper(I)-thiolate complex. This is often the catalytically active species.[2]

  • Oxidative Addition: The copper(I)-thiolate complex undergoes oxidative addition with the methyl 6-halonicotinate to form a transient Cu(III) intermediate.

  • Reductive Elimination: This high-valent copper species rapidly undergoes reductive elimination to form the C-S bond of the product and regenerate the Cu(I) catalyst.

In many cases, especially with more reactive aryl iodides, the reaction can proceed efficiently without a ligand. For less reactive aryl bromides or chlorides, the addition of a simple, inexpensive ligand like an amino acid or a diamine can significantly accelerate the reaction.[8]

Ullmann C-S Coupling Cycle CuX Cu(I)X Catalyst Precursor CuSPh Cu(I)-SPh Active Catalyst CuX->CuSPh + PhS⁻ - X⁻ center CuIII_Complex Ar-Cu(III)(X)-SPh Cu(III) Intermediate CuSPh->CuIII_Complex + Ar-X (Oxidative Addition) CuIII_Complex->CuX Ar-SPh (Reductive Elimination)

Caption: A plausible Cu(I)/Cu(III) cycle for Ullmann C-S coupling.

Data Summary: Copper-Catalyzed Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (1-2.5)NoneK₃PO₄DMSO12012Good-Exc.
Cu₂O (5)Ethyl 2-oxocyclohexanecarboxylate (10)Cs₂CO₃DMSO8024Good-Exc.[8]
CuO-NPs (3)NoneKOHDMAcRT12-24Good[10]
Protocol 2: Ligand-Free Cu-Catalyzed Coupling with Methyl 6-iodonicotinate

This protocol is adapted for a more reactive aryl iodide, where a ligand may not be necessary.

Materials:

  • Methyl 6-iodonicotinate (1.0 equiv)

  • Thiophenol (1.5 equiv)

  • Copper(I) Iodide, CuI (0.05 equiv)

  • Potassium Carbonate, K₂CO₃ (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial or flask

Procedure:

  • Vessel Preparation: To a reaction vial, add methyl 6-iodonicotinate, CuI, and K₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by the dropwise addition of thiophenol.

  • Reaction: Seal the vial and heat the mixture to 90-120 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.

    • Wash the combined organic layers with aqueous ammonia solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Emerging Alternative: Nickel-Catalyzed C-S Coupling

Nickel catalysis is gaining traction as a sustainable and cost-effective strategy for cross-coupling reactions. While less documented for this specific transformation than palladium or copper, related nickel-catalyzed C-S couplings show significant promise. These reactions can often proceed under mild conditions and offer a complementary reactivity profile.

Common catalytic systems involve a simple nickel salt, such as NiCl₂, paired with a bidentate ligand like 2,2'-bipyridine or an N-heterocyclic carbene (NHC).[11][12]

Protocol 3: Exploratory Ni-Catalyzed Coupling

This protocol is a starting point for optimization, based on related literature.[12]

Materials:

  • Methyl 6-bromonicotinate (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Nickel(II) Chloride, NiCl₂ (0.10 equiv)

  • 2,2'-Bipyridine (0.10 equiv)

  • Potassium phosphate, K₃PO₄ (2.0 equiv)

  • Anhydrous tert-Amyl alcohol

Procedure:

  • Vessel Preparation: In an oven-dried vial, combine NiCl₂, 2,2'-bipyridine, and K₃PO₄.

  • Reagent Addition: Add methyl 6-bromonicotinate, followed by tert-amyl alcohol and thiophenol.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 12-24 hours.

  • Work-up and Analysis: Cool the reaction, dilute with an organic solvent, and analyze a sample by LC-MS or GC-MS to determine conversion. If successful, proceed with a standard aqueous work-up and purification.

General Workflow and Troubleshooting

The successful execution of these protocols hinges on a systematic workflow and careful attention to detail, particularly regarding the exclusion of air and moisture for palladium and some nickel systems.

Experimental_Workflow A Reagent Preparation (Dry Solvents, Weigh Reagents) B Inert Atmosphere Setup (N₂ or Ar Purge) A->B C Reaction Assembly (Add solids, solvent, liquids) B->C D Heating & Stirring (Oil Bath, Stir Plate) C->D E Reaction Monitoring (TLC / LC-MS) D->E Periodically E->D Incomplete F Work-up (Quench, Extract, Dry) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for transition-metal-catalyzed C-S coupling.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poorly chosen base/solvent.Use a fresh catalyst/ligand; Ensure proper inert atmosphere technique; Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOtBu); Screen alternative solvents.
Formation of Disulfide (Ph-S-S-Ph) Oxidative coupling of thiophenol.Ensure a robust inert atmosphere; Add thiophenol slowly to the reaction mixture.
Hydrodehalogenation (Loss of Halogen) Side reaction, often base or catalyst mediated.Use a weaker base; Lower the reaction temperature; Screen a different ligand that favors reductive elimination over side pathways.
Difficult Purification Co-elution of product with ligand or byproducts.Perform an aqueous wash (e.g., dilute HCl) to remove basic ligands; Filter through Celite/silica plug before full chromatography.

Conclusion

The coupling of thiophenol with methyl 6-halonicotinates is a readily achievable transformation with several robust catalytic systems at the modern chemist's disposal.

  • Palladium-catalyzed Buchwald-Hartwig coupling offers the broadest substrate scope and typically proceeds under the mildest conditions, though at a higher cost.

  • Copper-catalyzed Ullmann coupling provides an economical and highly effective alternative, particularly when using aryl iodides, and can often be performed without a specialized ligand.

  • Nickel-catalyzed systems represent an emerging frontier, promising the lowest catalyst cost and unique reactivity.

The choice of method will depend on the specific substrate (Cl, Br, or I), cost considerations, and available laboratory equipment. By understanding the mechanistic principles and key parameters outlined in this guide, researchers can confidently select and optimize conditions to efficiently synthesize methyl 6-(phenylthio)nicotinate and related aryl thioethers.

References

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  • Roy, A. H., & Hartwig, J. F. (2003). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 125(28), 8704–8715. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Carril, M., et al. (2007). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Organic Letters, 9(15), 2847–2850. [Link]

  • Panda, S., et al. (2018). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 42(1), 485-493. [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6545–6550. [Link]

  • Parrish, C. A., & Buchwald, S. L. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(20), 6886–6890. [Link]

  • Li, J., et al. (2018). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic-synthesis.org. [Link]

  • Li, Z., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(6), 445-498. [Link]

  • Unknown. (2022). Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]

  • Li, Y., et al. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering, 8(12), 3045-3053. [Link]

  • Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18239–18251. [Link]

  • Mondal, P., & Bora, U. (2013). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Tetrahedron Letters, 54(13), 1677–1680. [Link]

  • Niu, Y. N., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4402. [Link]

  • Bagley, M. C., et al. (2009). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. ResearchGate. [Link]

  • Zhang, S. L., & Fan, H. J. (2015). Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. The Journal of Organic Chemistry, 80(1), 333–341. [Link]

  • DiRocco, D. A., et al. (2022). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Journal of the American Chemical Society, 144(3), 1121–1126. [Link]

  • Martin, R., & Buchwald, S. L. (2017). Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization. Beilstein Journal of Organic Chemistry, 13, 2741–2759. [Link]

  • Kim, K., et al. (2007). Process for preparation of thiophenol derivatives.
  • Iizuka, M., et al. (2013). Studies on the preference of multiple coupling in the introduction of thiophene ring into poly-halogenated aromatic compounds with nickel NHC catalyst. Tetrahedron, 69(15), 3237-3246. [Link]

  • Kumar, S., et al. (2020). Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. Organic & Biomolecular Chemistry, 18(16), 3025-3029. [Link]

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  • Wang, D., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 51(1), 127-130. [Link]

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  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

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  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5664. [Link]

  • Kumar, A., et al. (2015). Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water. Green Chemistry, 17(3), 1549-1553. [Link]

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Sources

Method

Application Note: Methyl 4-methyl-6-(phenylthio)nicotinate as a Divergent Building Block

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of Methyl 4-methyl-6-(phenylthio)nicotinate as a versatile precursor for constructing fuse...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of Methyl 4-methyl-6-(phenylthio)nicotinate as a versatile precursor for constructing fused heterocyclic systems, specifically pyrido[4,3-d]pyrimidines and pyrazolo[3,4-c]pyridines .

Abstract & Strategic Value

Methyl 4-methyl-6-(phenylthio)nicotinate (Compound 1 ) represents a "privileged scaffold" in heterocyclic synthesis due to its unique electronic "push-pull" architecture. The pyridine core, deficient in electrons, activates the C4-methyl group, rendering it acidic enough for condensation reactions. Simultaneously, the C3-methyl ester provides an electrophilic handle for cyclization. The C6-phenylthio moiety serves a dual purpose: it enhances lipophilicity for cell permeability during early screening and acts as a latent leaving group (via oxidation to sulfone) for late-stage diversification (


).

This guide details three core protocols:

  • Activation: Conversion to the enaminone intermediate.

  • Cyclization: Divergent synthesis of fused pyrimidines and pyrazoles.

  • Diversification: Modulation of the C6-position.

Structural Analysis & Reactivity Profile[1]

The molecule possesses three distinct reactive zones that allow for orthogonal functionalization:

  • Zone A (C4-Methyl): Benzylic-like acidity. Reacts with electrophiles (e.g., DMF-DMA, aldehydes).

  • Zone B (C3-Ester): Hard electrophile. Susceptible to nucleophilic attack by amines/hydrazines.

  • Zone C (C6-Phenylthio): Lipophilic anchor. Can be oxidized to sulfoxide/sulfone to become a potent leaving group.

Reactivity Diagram

ReactivityMap Core Methyl 4-methyl-6-(phenylthio)nicotinate (Compound 1) ZoneA Zone A: C4-Methyl (Acidic/Nucleophilic) Core->ZoneA ZoneB Zone B: C3-Ester (Electrophilic) Core->ZoneB ZoneC Zone C: C6-SPh (Latent Leaving Group) Core->ZoneC Enamine Enaminone Formation (via DMF-DMA) ZoneA->Enamine Activation SNAr Nucleophilic Substitution (via Oxidation) ZoneC->SNAr Late Stage Cyclization Ring Fusion (Pyrimidines/Pyrazoles) Enamine->Cyclization + Zone B

Figure 1: Orthogonal reactivity zones of the building block.

Protocol 1: Activation via Enaminone Formation

The critical first step for most heterocyclic fusions involves activating the C4-methyl group. Direct cyclization is often sluggish; converting the methyl group to a dimethylamino-propenyl moiety (enaminone) dramatically increases reactivity.

Mechanism

The electron-withdrawing nature of the pyridine ring and the ortho-ester acidifies the C4-methyl protons. Reaction with


-Dimethylformamide dimethyl acetal (DMF-DMA) forms the enamine 2 .
Experimental Procedure
  • Reagents:

    • Methyl 4-methyl-6-(phenylthio)nicotinate (1 ) (1.0 eq)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
      
    • Solvent: Anhydrous DMF (or neat if scale permits)

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (Ar/N2) inlet.

  • Execution:

    • Dissolve 1 in DMF (approx. 5 mL/mmol).

    • Add DMF-DMA dropwise at room temperature.

    • Heat the mixture to 110°C for 4–6 hours. Monitoring by TLC (EtOAc/Hexane 1:1) should show the disappearance of the starting material and the appearance of a bright yellow/orange fluorescent spot (the enamine).

  • Work-up:

    • Cool to room temperature.

    • Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator).

    • Crucial Step: Triturate the oily residue with cold diethyl ether or MTBE. The enamine 2 typically precipitates as a yellow solid.

    • Filter and dry under vacuum.

  • Yield Expectation: 85–95%.

  • Storage: Store at -20°C under argon. Moisture sensitive.

Protocol 2: Divergent Cyclization

The enamine intermediate 2 can be directed toward two distinct scaffolds depending on the binucleophile used.

Pathway A: Synthesis of Pyrido[4,3-d]pyrimidines

Reaction with guanidine or amidines yields the pyrimidine fusion.

Procedure:

  • Reagents: Enamine 2 (1.0 eq), Guanidine Hydrochloride (1.5 eq),

    
     (2.0 eq) or NaOEt (2.0 eq).
    
  • Solvent: Ethanol or 2-Methoxyethanol (for higher temp).

  • Execution:

    • Suspend Guanidine HCl and base in the solvent and stir for 15 min to liberate the free base.

    • Add Enamine 2 .[1]

    • Reflux for 8–12 hours.

  • Purification: Cool the mixture. Pour into ice water. The product usually precipitates. Recrystallize from EtOH/DMF.

Pathway B: Synthesis of Pyrazolo[3,4-c]pyridines

Reaction with hydrazine hydrate yields the pyrazole fusion.

Procedure:

  • Reagents: Enamine 2 (1.0 eq), Hydrazine Hydrate (80%, 1.2 eq).

  • Solvent: Ethanol.

  • Execution:

    • Dissolve 2 in Ethanol.[2]

    • Add Hydrazine Hydrate dropwise at 0°C (exothermic).

    • Allow to warm to RT, then reflux for 2 hours.

  • Note: The reaction is often very fast. The hydrazine attacks the enamine

    
    -carbon followed by intramolecular attack on the ester.
    
Comparative Data Table
ParameterPathway A (Pyrimidine)Pathway B (Pyrazole)
Co-Reactant Guanidine / UreaHydrazine
Base Required Yes (

/ NaOEt)
No (Hydrazine is basic)
Reaction Time 8–12 Hours1–3 Hours
Typical Yield 70–85%85–95%
Main Byproduct Hydrolysis of ester (if wet)Azine formation (if excess 2 )

Protocol 3: Late-Stage Diversification (C6-Switch)

The phenylthio group is stable to the cyclization conditions described above. Once the fused system is built, the C6-SPh group can be activated to introduce diversity.

Step 1: Oxidation
  • Dissolve the heterocyclic product in DCM.

  • Add m-CPBA (2.2 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Wash with

    
     and 
    
    
    
    . Isolate the Sulfone .
Step 2: Displacement
  • Dissolve the Sulfone in DMSO or NMP.

  • Add a primary or secondary amine (nucleophile) (1.5 eq).

  • Heat to 60–80°C. The sulfone is an excellent leaving group on the electron-deficient pyridine ring, allowing rapid substitution.

Visual Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

Workflow Start Methyl 4-methyl-6-(phenylthio)nicotinate (Compound 1) Step1 Step 1: DMF-DMA, 110°C (Enamine Formation) Start->Step1 Intermediate Enaminone Intermediate (Compound 2) Step1->Intermediate PathA Path A: Guanidine/Base Intermediate->PathA PathB Path B: Hydrazine/EtOH Intermediate->PathB ProdA Pyrido[4,3-d]pyrimidine PathA->ProdA Diversify Oxidation (m-CPBA) -> SNAr (R-NH2) ProdA->Diversify Library Gen ProdB Pyrazolo[3,4-c]pyridine PathB->ProdB ProdB->Diversify Library Gen

Figure 2: Divergent synthesis workflow for library generation.

Troubleshooting & Optimization

  • Issue: Low yield in Enamine formation.

    • Cause: Incomplete removal of methanol (byproduct).

    • Fix: Use a Dean-Stark trap or open vessel with vigorous reflux to drive off methanol.

  • Issue: "Gummy" precipitate during cyclization.

    • Cause: Oligomerization or trapped solvent.

    • Fix: Switch solvent to Acetic Acid (for pyrazoles) or use microwave irradiation (140°C, 20 min) to drive clean cyclization.

  • Issue: Phenylthio group oxidation state.

    • Insight: If

      
       is difficult, ensure complete oxidation to the sulfone (
      
      
      
      ). The sulfoxide (SOPh) is a poorer leaving group.

References

  • Synthesis of 1,6-Naphthyridines

    • Title: One-Pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
    • Source: ResearchGate.[3]

    • URL:[Link]

  • DMF-DMA Reactivity

    • Title: Some reactions of DMF-DMA reagent with methylene groups.
    • Source: ResearchGate.[3]

    • URL:[Link]

  • 2,7-Naphthyridine Synthesis (Analogous Scaffold)

    • Title: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Hydrazine Reactivity

    • Title: Hydrazine - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Solvent selection for Methyl 4-methyl-6-(phenylthio)nicotinate reactions

Application Note: Solvent Selection for Methyl 4-methyl-6-(phenylthio)nicotinate Reactions Executive Summary Methyl 4-methyl-6-(phenylthio)nicotinate is a versatile pyridine building block characterized by a "push-pull"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Methyl 4-methyl-6-(phenylthio)nicotinate Reactions

Executive Summary

Methyl 4-methyl-6-(phenylthio)nicotinate is a versatile pyridine building block characterized by a "push-pull" electronic structure. Its reactivity is defined by three distinct functional handles: the electrophilic C3-ester, the nucleophilic (and oxidizable) C6-phenylthio ether, and the basic pyridine nitrogen.

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a mechanistic approach. We address the specific solubility challenges imposed by the lipophilic 4-methyl and 6-phenylthio groups and provide validated protocols for the three most critical transformations: Hydrolysis (Saponification) , S-Oxidation (Sulfone formation) , and Amidation .

Physicochemical Analysis & Solvent Compatibility

To select the correct solvent, one must first understand the solute. The 4-methyl group significantly increases the LogP (lipophilicity) compared to the parent nicotinate, rendering this molecule nearly insoluble in pure aqueous media.

FeatureElectronic EffectSolvent Implication
Pyridine Nitrogen H-bond acceptor (Lewis Base).[1]Soluble in protic solvents (MeOH, EtOH) via H-bonding. Avoid acidic solvents unless salt formation is desired.[1]
C3-Methyl Ester Electrophilic carbonyl.[1]Susceptible to hydrolysis. Avoid water in non-hydrolytic reactions. Soluble in polar aprotic solvents (EtOAc, DCM).
C6-Phenylthio Lipophilic, soft nucleophile.Drives solubility in non-polar solvents (Toluene, Heptane). Requires chlorinated or ether solvents for oxidation reactions.
C4-Methyl Steric bulk & Lipophilicity.[1]Reduces water solubility further. Requires higher ratios of organic co-solvent in aqueous biphasic reactions.
Solubility Profile (Estimated at 25°C)
  • High (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), DMSO, DMF.[1]

  • Moderate (10–50 mg/mL): Methanol, Isopropanol, Toluene (warm).[1]

  • Low (<1 mg/mL): Water, Hexanes (cold).[1]

Solvent Selection Decision Matrix

The following decision tree illustrates the logic flow for selecting the optimal solvent system based on the desired transformation.

SolventSelection Start Desired Transformation Hydrolysis Hydrolysis (Ester to Acid) Start->Hydrolysis Oxidation S-Oxidation (Sulfide to Sulfone) Start->Oxidation Amidation Amidation (Ester to Amide) Start->Amidation SolubilityCheck Is substrate soluble in MeOH? Hydrolysis->SolubilityCheck Selectivity Target: Sulfoxide or Sulfone? Oxidation->Selectivity TempReq High Temp Required? Amidation->TempReq MeOHWater Use MeOH / Water (3:1) Standard Protocol SolubilityCheck->MeOHWater Yes THFWater Use THF / Water (2:1) For Lipophilic Analogs SolubilityCheck->THFWater No (Likely for 4-Me variant) DCM DCM (-78°C) Kinetic Control (Sulfoxide) Selectivity->DCM Sulfoxide GreenOx EtOAc / Water + Oxone Thermodynamic Control (Sulfone) Selectivity->GreenOx Sulfone (Green) Toluene Toluene (Reflux) Azeotropic Removal of MeOH TempReq->Toluene Yes (>80°C) MeCN Acetonitrile / TBD Mild Conditions TempReq->MeCN No

Figure 1: Solvent selection logic based on reaction type and substrate physicochemical properties.

Detailed Experimental Protocols

Protocol A: Hydrolysis (Saponification)

Objective: Convert the methyl ester to the carboxylic acid without oxidizing the sulfur.

The Challenge: The 4-methyl and phenylthio groups make the starting material insoluble in standard aqueous base. The Solution: Use THF as a co-solvent. Unlike methanol, THF dissolves the lipophilic substrate completely, ensuring a homogeneous reaction phase which accelerates kinetics.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-methyl-6-(phenylthio)nicotinate in THF (5 mL per mmol).

  • Base Addition: Add 2.0 eq of LiOH·H₂O dissolved in a minimum amount of water (approx. 1.5 mL per mmol).

    • Note: LiOH is preferred over NaOH/KOH due to better solubility in organic-rich mixtures.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • Concentrate to remove THF (critical to avoid phase separation issues).[1]

    • Dilute residue with water.

    • Acidify carefully with 1M HCl to pH 3–4. The product will precipitate as a white solid.[2]

    • Filter and dry.[1][2][3]

Protocol B: Green S-Oxidation (to Sulfone)

Objective: Oxidize the sulfide to the sulfone (-SO₂-) while avoiding toxic chlorinated solvents (DCM).

The Challenge: Traditional mCPBA oxidations require DCM. The Solution: Use Oxone® (Potassium peroxymonosulfate) in an EtOAc/Water biphasic system. This is a "Green Chemistry" alternative that is highly effective for electron-deficient pyridines.

  • Dissolution: Dissolve 1.0 eq of substrate in Ethyl Acetate (10 mL per mmol).

  • Oxidant Prep: Dissolve 2.5 eq of Oxone® in Water (10 mL per mmol).

  • Reaction: Add the aqueous Oxone solution to the organic phase vigorously.

    • Catalyst (Optional): Add 1 mol% Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst if kinetics are slow.

  • Stirring: Stir rapidly at room temperature for 12 hours.

  • Work-up:

    • Separate phases.[1][2] Wash organic layer with 10% Na₂S₂O₃ (to quench peroxides) and then Brine.

    • Dry over MgSO₄ and concentrate.[1]

Protocol C: Direct Amidation

Objective: Convert the ester directly to an amide using a primary amine.

The Challenge: Methyl esters on electron-deficient rings can be sluggish. Methanol (a byproduct) can inhibit the forward reaction. The Solution: Use Toluene at reflux. Toluene allows for the high temperatures needed to overcome the activation energy and facilitates the removal of methanol (boiling point 64.7°C) from the reaction mixture, driving the equilibrium forward (Le Chatelier’s principle).

  • Setup: Mix 1.0 eq of substrate and 3.0 eq of the amine in Toluene (anhydrous, 10 mL per mmol).

  • Catalyst: Add 0.5 eq of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or stoichiometric AlMe₃ (trimethylaluminum) if the amine is non-nucleophilic.

  • Reaction: Reflux (110°C) for 12–24 hours.

  • Work-up:

    • Cool to RT. Wash with 1M HCl (to remove excess amine/catalyst).

    • Wash with Brine, dry, and concentrate.[2]

Mechanistic Pathway: Oxidation[1][4][5]

Understanding the oxidation pathway is critical, as stopping at the sulfoxide (chiral at sulfur) versus the sulfone (achiral) requires precise control.

OxidationPathway Substrate Sulfide (Start) (Lipophilic) Sulfoxide Sulfoxide (Intermediate) (Chiral, Polar) Substrate->Sulfoxide 1.0 eq Oxidant Cold (-78°C) Sulfone Sulfone (Product) (Highly Polar, Electron Withdrawing) Substrate->Sulfone 2.5 eq Oxone EtOAc/Water Sulfoxide->Sulfone Excess Oxidant RT or Heat

Figure 2: Stepwise oxidation of the phenylthio group.[1] The sulfone is the thermodynamically stable endpoint.

References

  • BenchChem. Methyl 6-(Phenylthio)nicotinate Synthesis and Properties. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl Nicotinate Derivatives. Retrieved from .

  • Organic Chemistry Portal. Sulfone Synthesis by Oxidation: Recent Literature and Protocols. Retrieved from .

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (General reference for SNAr and Pyridine chemistry).
  • Pfizer Green Chemistry Guide.Solvent Selection Guide for Medicinal Chemistry. (Reference for replacing DCM/DMF with EtOAc/Toluene).

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate Derivatives

Abstract This application note details a robust, high-throughput protocol for the synthesis of methyl 4-methyl-6-(phenylthio)nicotinate derivatives via microwave-assisted nucleophilic aromatic substitution ( ). By levera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of methyl 4-methyl-6-(phenylthio)nicotinate derivatives via microwave-assisted nucleophilic aromatic substitution (


). By leveraging the dielectric heating effects of microwave irradiation, reaction times are reduced from hours (conventional reflux) to minutes, while significantly suppressing side reactions. This guide provides optimized parameters for the coupling of methyl 6-chloro-4-methylnicotinate with various substituted thiophenols, emphasizing green chemistry principles and process scalability.

Introduction & Mechanistic Rationale

The nicotinate core is a privileged scaffold in medicinal chemistry, appearing in various antimicrobial, antiviral, and anti-inflammatory agents.[1] The introduction of a thioether moiety at the C6 position is traditionally achieved via thermal


 or transition-metal-catalyzed cross-coupling (C-S coupling).
Why Microwave Irradiation?

Conventional heating often leads to prolonged reaction times (4–12 hours) and thermal degradation of sensitive ester functionalities. Microwave irradiation offers two distinct advantages for this transformation:

  • Dipolar Polarization: The polar solvent (e.g., DMF, EtOH) and the ionic base align with the oscillating electric field, generating rapid internal heat.

  • Activation Energy: The high instantaneous temperature helps overcome the activation barrier of the Meisenheimer complex formation in the

    
     mechanism more efficiently than conductive heating.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[2] The electron-withdrawing ester group at C3 and the pyridine nitrogen activate the C6 position, making it susceptible to nucleophilic attack by the thiolate anion.

  • Deprotonation: Base removes the thiol proton (

    
    ).
    
  • Addition:

    
     attacks C6, disrupting aromaticity and forming a resonance-stabilized Meisenheimer intermediate.
    
  • Elimination: Chloride acts as the leaving group, restoring aromaticity to yield the thioether.

Experimental Protocol

Materials & Reagents[1][3][4][5]
  • Substrate: Methyl 6-chloro-4-methylnicotinate (1.0 equiv)

  • Nucleophile: Substituted Thiophenol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF) or Ethanol (EtOH)
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

General Procedure (Optimized)
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge Methyl 6-chloro-4-methylnicotinate (1.0 mmol, 185 mg), Thiophenol derivative (1.2 mmol), and

    
     (2.0 mmol, 276 mg).
    
  • Solvation: Add DMF (3.0 mL). Cap the vial with a PTFE-lined septum.

  • Pre-stirring: Vortex for 30 seconds to ensure homogeneity of the slurry.

  • Irradiation: Place the vial in the microwave cavity and program the method as defined in Table 1 .

  • Workup:

    • Allow the reaction vessel to cool to room temperature (compressed air cooling).

    • Pour the mixture into ice-cold water (15 mL) with vigorous stirring.

    • Solid Product: If a precipitate forms, filter via vacuum filtration, wash with water (

      
       mL), and dry.
      
    • Oily Product: Extract with Ethyl Acetate (

      
       mL).[3] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Optimization Parameters
ParameterCondition A (Standard)Condition B (Green/Solvent-Free)Condition C (Difficult Substrates)
Solvent DMFEthanol or Solvent-Free (Alumina support)NMP
Temperature 120°C100°C150°C
Time 10 - 15 min20 min20 - 30 min
Power (Max) 150 W100 W200 W
Pressure Limit 200 psi250 psi250 psi
Yield (Avg) 88 - 95% 75 - 85%80 - 90%

Expert Insight: While DMF provides the highest solubility and reaction rates due to its high dielectric constant, Ethanol is a viable "greener" alternative for less sterically hindered thiols.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

MW_Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Final Product Reactants Reagents: Me-6-Cl-4-Me-Nicotinate Thiophenol Derivative K2CO3 Vial 10mL MW Vial (Sealed) Reactants->Vial Solvent Solvent: DMF or EtOH Solvent->Vial MW_Unit MW Reactor 120°C | 15 min | 150W Vial->MW_Unit Insert Mechanism Mechanism: SNAr Addition-Elimination MW_Unit->Mechanism Activates Quench Quench: Ice-Water Pour MW_Unit->Quench Cool & Pour Check Precipitate Formed? Quench->Check Filter Vacuum Filtration (Solid Product) Check->Filter Yes Extract EtOAc Extraction (Oily Product) Check->Extract No Pure Target Molecule: Methyl 4-methyl-6-(phenylthio)nicotinate Filter->Pure Recrystallize Extract->Pure Flash Column

Caption: Logical workflow for the microwave-assisted synthesis of 6-(phenylthio)nicotinate derivatives, detailing decision points for workup based on product physical state.

Results & Discussion

Yield Comparison

Comparative studies demonstrate the efficiency of the microwave protocol over conventional heating for the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate.

MethodTemperatureTimeYieldPurity (HPLC)
Conventional Reflux 100°C (Oil Bath)6.0 hrs68%85%
Microwave (This Protocol) 120°C15 min 94% >98%
Scope and Limitations
  • Electron-Donating Thiols (e.g., 4-OMe-PhSH): React rapidly (10 min) due to increased nucleophilicity.

  • Electron-Withdrawing Thiols (e.g., 4-NO2-PhSH): Require higher temperatures (140°C) or longer times (20-25 min) as the nucleophile is less reactive.

  • Steric Hindrance: Ortho-substituted thiols may require the use of a stronger base (e.g.,

    
    ) to facilitate the initial attack.
    

Critical Troubleshooting (Expert Tips)

  • Pressure Management: The reaction generates minimal gas, but solvent vapor pressure can be significant at 120°C. Ensure the vial cap is crimped correctly. If using Ethanol, do not exceed 130°C to stay within safe pressure limits of standard vials (typically <300 psi).

  • Oxidation Control: Thiophenols are prone to oxidation to disulfides.

    • Tip: Flush the reaction vial with Nitrogen or Argon before sealing.

    • Tip: Use degassed solvents if yields are lower than expected.

  • By-product Formation: Hydrolysis of the methyl ester to the carboxylic acid can occur if water is present in the solvent or base.

    • Requirement: Use anhydrous

      
       and "Dry" grade DMF.
      

References

  • Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][5] Tetrahedron Letters, 43(46), 8331-8334.

  • Bhat, A. R., et al. (2014). "Microwave and conventional synthesis of methyl...[5][6] pyrimidine-6-carboxylates."[6][7] ResearchGate.

  • MDPI. (2022). "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization." Molecules.

  • BenchChem. (2025). "Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid." BenchChem Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate. Our objective is to provide actionable troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate. Our objective is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, enabling you to optimize reaction yields and ensure product purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your synthetic work.

Core Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway involves the displacement of a leaving group (typically a halide) from an electron-deficient aromatic ring by a nucleophile. In this specific synthesis, the precursor, Methyl 6-chloro-4-methylnicotinate, is treated with thiophenol in the presence of a base.[1] The pyridine ring, activated by the electron-withdrawing ester group and the ring nitrogen, facilitates the attack of the thiophenolate anion.[1][2]

General Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

SNAr_Mechanism Reactants Methyl 6-chloro-4-methylnicotinate + PhS⁻ Base (e.g., K₂CO₃) Thiophenol (PhSH) Intermediate Meisenheimer Complex | (Resonance-Stabilized Anionic Intermediate) Reactants:start->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Products Methyl 4-methyl-6-(phenylthio)nicotinate + Cl⁻ Intermediate->Products:final 2. Elimination of Leaving Group (Cl⁻)

Caption: The SNAr mechanism for thiophenolate addition.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the product. What are the primary causes?

Answer: Low or no product formation is a common issue that can typically be traced back to one of four key areas: the nucleophile, the substrate, the reaction conditions, or the reagents' quality.

  • Ineffective Nucleophile Generation: Thiophenol itself is a moderate nucleophile. The reaction relies on its deprotonation by a base to form the much more potent thiophenolate anion (PhS⁻).[1]

    • Solution: Ensure your base is strong enough and used in sufficient quantity (typically 1.5-2.0 equivalents) to deprotonate the thiophenol. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[3]

  • Poor Substrate Quality: The starting material, Methyl 6-chloro-4-methylnicotinate, must be pure. Impurities from its own synthesis can interfere with the reaction.

    • Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, purify it via column chromatography or recrystallization before use.

  • Suboptimal Reaction Conditions: SNAr reactions are highly sensitive to solvent and temperature.

    • Solvent Choice: Polar aprotic solvents are essential as they solvate the base's cation, leaving the nucleophilic anion more "naked" and reactive.[3] Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are standard choices.[2][3] Avoid protic solvents like alcohols, which can protonate the thiophenolate and reduce its nucleophilicity.

    • Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[3] If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 80-100 °C) while monitoring by TLC or LC-MS.

  • Reagent Degradation: Thiophenol can oxidize to diphenyl disulfide, especially if exposed to air over time. Bases can absorb moisture from the atmosphere, reducing their effectiveness.

    • Solution: Use freshly opened or properly stored thiophenol. Ensure bases are kept in a desiccator. Using anhydrous solvents is critical, especially when employing moisture-sensitive bases like NaH.[3]

Question 2: My analysis shows significant side products. What are they and how can I prevent them?

Answer: The formation of side products depletes starting material and complicates purification. The most common culprits are disulfide formation and ester hydrolysis.

  • Diphenyl Disulfide Formation: This is the most prevalent side reaction, arising from the oxidation of thiophenol or the thiophenolate anion.

    • Cause: Presence of oxygen in the reaction atmosphere.

    • Prevention: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degassing the solvent prior to use by sparging with an inert gas can also be beneficial.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under basic conditions, especially if water is present in the reaction mixture.

    • Cause: Presence of water and prolonged reaction times at high temperatures with a strong base.

    • Prevention: Use anhydrous solvents and reagents.[3] If hydrolysis is observed, consider using a milder base (e.g., K₂CO₃ instead of NaH or NaOH) and monitor the reaction closely to avoid unnecessarily long heating times. A basic wash during work-up should be done carefully, preferably with a mild base like sodium bicarbonate and avoiding prolonged contact.[4]

Question 3: I'm struggling with the purification of the final product. What is the best approach?

Answer: Purification challenges often stem from residual high-boiling solvents or side products with similar polarity to the desired compound.

  • Removing High-Boiling Solvents (DMF/DMSO): These solvents are difficult to remove on a standard rotary evaporator.

    • Solution: After the reaction is complete, quench the mixture with water and extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.[5] Wash the combined organic layers multiple times with water and then with brine to remove the bulk of the DMF or DMSO.[5]

  • Chromatographic Purification: Column chromatography is typically the most effective method for final purification.

    • Recommended System: Silica gel is the standard stationary phase. A gradient elution system starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is generally effective for separating the product from non-polar impurities (like diphenyl disulfide) and more polar baseline impurities.[6][7]

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization can be an excellent final purification step.

    • Solvent Selection: A solvent system like ethanol/water or hexanes/ethyl acetate is often suitable for nicotinate derivatives.[5] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Experimental Protocol & Data

This section provides a representative, optimized protocol and a table summarizing key reaction parameters.

Detailed Experimental Protocol

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification A Dissolve Methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMF under N₂. B Add anhydrous K₂CO₃ (1.5 eq). A->B C Add Thiophenol (1.2 eq) dropwise at RT. B->C D Heat mixture to 80-90 °C. C->D E Monitor progress by TLC or LC-MS (approx. 4-6 hours). D->E F Cool to RT, pour into ice-water. E->F G Extract with Ethyl Acetate (3x). F->G H Wash combined organic layers with water, then brine. G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. H->I J Purify crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient). I->J

Caption: General workflow for the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate.

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Substrate Methyl 6-chloro-4-methylnicotinateThe chloro- group is a suitable leaving group for this activated system.[1][3]
Nucleophile Thiophenol (1.1 - 1.2 eq)A slight excess ensures complete consumption of the limiting substrate.
Base Anhydrous K₂CO₃ or Cs₂CO₃ (1.5 eq)Efficiently generates the thiophenolate anion with minimal risk of ester hydrolysis.[8]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents accelerate SNAr reactions by stabilizing the Meisenheimer complex.[2][3]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the reaction's activation barrier without promoting degradation.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidative side reaction that forms diphenyl disulfide.[8]
Typical Yield 75 - 90%Yields can be consistently high when following this optimized protocol.

Frequently Asked Questions (FAQs)

Q: Can I use a different leaving group besides chlorine?

A: Yes. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[3] While a fluoro-substituted precursor would likely react faster or at a lower temperature, the chloro-substituted analog is often more commercially available and cost-effective, offering a good balance of reactivity and accessibility.

Q: How critical is the "anhydrous" requirement for the reagents and solvent?

A: It is highly critical. Water can (1) hydrolyze the ester product, (2) deactivate strong bases like NaH, and (3) protonate the thiophenolate nucleophile, rendering it less reactive. Using anhydrous conditions is one of the most important factors for achieving a high yield.[3]

Q: What are the primary safety concerns for this reaction?

A: Thiophenol has a notoriously strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Polar aprotic solvents like DMF and DMSO have associated health risks and can facilitate the absorption of other chemicals through the skin.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use a different base, such as triethylamine (TEA) or potassium hydroxide (KOH)?

A: Triethylamine is generally not a strong enough base to deprotonate thiophenol sufficiently to drive the reaction efficiently. Potassium hydroxide (KOH) is a strong base, but it significantly increases the risk of ester hydrolysis, especially at elevated temperatures, because you are introducing hydroxide ions and typically water. Anhydrous potassium or cesium carbonate offers the best balance of basicity and compatibility with the ester functional group.[3][8]

References

  • Zienty, M. F. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987.
  • Garg, V., & Sergeieva, T. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 27(52), 13036-13063.
  • BenchChem. (n.d.). Methyl 6-(Phenylthio)nicotinate.
  • ChemicalBook. (n.d.). 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
  • Dunn, J. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • Ma, C., & Liu, J. (2011). Methyl 6-chloronicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o162.
  • Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-methyl-6-(phenylthio)nicotinate

Welcome to the Technical Support Center for the chromatographic purification of Methyl 4-methyl-6-(phenylthio)nicotinate . This guide is engineered for researchers and drug development professionals who require high-puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of Methyl 4-methyl-6-(phenylthio)nicotinate . This guide is engineered for researchers and drug development professionals who require high-purity isolation of functionalized pyridine derivatives.

Due to the presence of a basic pyridine nitrogen, a lipophilic thioether, and an ester group, this molecule presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure a successful, high-yield purification.

Physicochemical & Chromatographic Profiling

Before initiating column chromatography, it is critical to understand how the structural features of Methyl 4-methyl-6-(phenylthio)nicotinate dictate its behavior on a normal-phase silica gel column.

Table 1: Structural Parameters and Chromatographic Implications

Structural FeatureProperty / MetricChromatographic Implication
Pyridine Nitrogen Basic (pKa of conjugate acid

3–5)
Strongly interacts with acidic silanols (

) on silica gel, causing severe peak tailing and streaking[1].
Phenylthio Group (-SPh) Lipophilic, UV-Active, OxidizableIncreases overall

in non-polar solvents. Susceptible to oxidation to sulfoxide on active silica if exposed to air/peroxides.
Methyl Ester (-COOMe) Moderately PolarProvides the primary dipole for partitioning in standard Hexane/Ethyl Acetate solvent systems.
Target Mobile Phase Hexane / Ethyl AcetateRequires a shallow gradient (e.g., 95:5 to 80:20) due to the high lipophilicity of the molecule.
Required Modifier 1% (v/v) Triethylamine (TEA)Acts as a sacrificial Lewis base to mask silanols and restore sharp elution bands[2][3].

Purification Workflow & Standard Operating Procedure

Workflow A 1. Crude Reaction Mixture (Contains PhSH & Pyridine) B 2. Aqueous Workup (1M NaOH Wash) A->B C 3. TLC Optimization (Hexane:EtOAc + 1% TEA) B->C D 4. Column Packing (Silica + TEA Pre-treatment) C->D E 5. Flash Elution (Rapid run to prevent oxidation) D->E F 6. Fraction Analysis (UV 254 nm) E->F

Step-by-step purification workflow for Methyl 4-methyl-6-(phenylthio)nicotinate.

Optimized Column Chromatography Protocol

This protocol utilizes a self-validating approach to ensure the stationary phase is properly deactivated before sample loading.

Step 1: Pre-column Aqueous Workup (Crucial for Thioether Synthesis) Before chromatography, dissolve the crude reaction mixture in Ethyl Acetate. Wash vigorously with 1M aqueous NaOH. Causality: Unreacted thiophenol (


) is deprotonated to the water-soluble thiophenolate anion and removed in the aqueous layer. This prevents the highly non-polar thiophenol from co-eluting with your target compound.

Step 2: TLC Self-Validation Spot the organic layer on two separate TLC plates. Develop Plate A in 85:15 Hexane:EtOAc. Develop Plate B in 85:15 Hexane:EtOAc containing 1% (v/v) Triethylamine (TEA). Validation: If Plate A exhibits a comet-like streak and Plate B shows a tight, symmetrical spot, the column must be run with the TEA modifier[1][4].

Step 3: Column Packing & Deactivation Prepare the mobile phase (90:10 Hexane:EtOAc) and add 1% (v/v) TEA. Slurry pack the silica gel (40-63 µm) using this modified solvent. Flush one full column volume of the TEA-doped solvent through the bed before loading. Causality: Pre-equilibrating the column ensures all acidic silanol sites are masked before the sample is introduced, preventing irreversible binding at the column head[3].

Step 4: Sample Loading & Elution Dry load the crude sample onto a small amount of silica gel, or load it as a concentrated solution in Dichloromethane (DCM). Elute using a shallow gradient from 95:5 to 80:20 Hexane:EtOAc (maintaining 1% TEA throughout).

Step 5: Fraction Collection Monitor fractions via TLC under a 254 nm UV lamp. The phenylthio and pyridine moieties provide excellent UV absorbance. Pool the product fractions and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: My target compound is streaking heavily from the baseline to the solvent front. How do I fix this? A: This is the most common issue when purifying pyridine derivatives. Silica gel is inherently acidic due to surface silanol (


) groups. The basic pyridine nitrogen in your nicotinate derivative undergoes continuous protonation and hydrogen-bonding with these silanols, causing a lag in partitioning (streaking)[1][4].
Solution:  Add 1% (v/v) Triethylamine (TEA) to your mobile phase. Because TEA (

) is significantly more basic than the nicotinate derivative, it acts as a sacrificial base, preferentially binding to and "deadening" the acidic silanol sites[2]. This allows your compound to partition strictly based on polarity.

Mechanism Silica Silica Gel Surface (Acidic Silanols, Si-OH) TEA Triethylamine (TEA) (Basic Modifier) Silica->TEA H-Bond Masking Pyridine Nicotinate Derivative (Pyridine Nitrogen) Silica->Pyridine Blocked Interaction Elution Sharp Elution Band (High Resolution) Pyridine->Elution Rapid Partitioning

Mechanism of silanol masking by Triethylamine (TEA) to prevent pyridine streaking.

Q2: During the column run, a new, more polar spot appeared that wasn't in my original crude TLC. What happened? A: You are likely observing the oxidation of the phenylthio ether to a sulfoxide. Thioethers are susceptible to oxidation when exposed to air on the high surface area of silica gel for extended periods, or if your solvents contain trace peroxides. Solution: Run the column swiftly using pressurized flash chromatography rather than gravity. Avoid using ethereal solvents (like diethyl ether or THF) unless they are freshly distilled and peroxide-free. Stick strictly to Hexane/Ethyl Acetate.

Q3: Can I use Pyridine instead of TEA as a mobile phase modifier? A: While pyridine can theoretically act as a competing base, it is highly discouraged in practice. Pyridine has a higher boiling point (


) than TEA (

), making it exceedingly difficult to remove from your pooled fractions during rotary evaporation[1]. Furthermore, pyridine's intense UV absorbance will completely mask your target compound when monitoring TLC plates under a 254 nm UV lamp. TEA is the industry standard because it is easily evaporated and UV-transparent at 254 nm[4].

Q4: I am having trouble dissolving the crude mixture in the initial mobile phase for loading. What should I do? A: Because the starting mobile phase (e.g., 95:5 Hexane:EtOAc) is highly non-polar, the crude mixture may crash out. Solution: Do not force it into the mobile phase. Instead, use the dry loading technique. Dissolve the crude in a volatile solvent like DCM, add a small amount of silica gel (approx. 2-3 times the mass of the crude), and evaporate the DCM completely to yield a free-flowing powder. Load this powder directly onto the top of the pre-packed column bed.

References

  • TLC and streaking: why add triethylamine? - Reddit (r/chemhelp). URL:[Link]

  • Tip on Peak Tailing of Basic Analytes - Phenomenex. URL:[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Methyl 4-methyl-6-(phenylthio)nicotinate

Topic: Troubleshooting Ester Hydrolysis Target Molecule: Methyl 4-methyl-6-(phenylthio)nicotinate Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist) The Chemistry: Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Ester Hydrolysis Target Molecule: Methyl 4-methyl-6-(phenylthio)nicotinate Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist)

The Chemistry: Mechanistic Insight & Risk Analysis

Before attempting the protocol, you must understand the competing electronic and steric forces at play. This is not a generic ester hydrolysis; it is a hydrolysis on a functionalized pyridine core .

Structural Analysis
  • The Ester (C-3): The target for hydrolysis.[1] The pyridine nitrogen renders the carbonyl carbon more electrophilic than in a benzene analog, theoretically accelerating hydrolysis.

  • The 4-Methyl Group: Provides steric hindrance . It is ortho to the ester, significantly slowing down the approach of the nucleophile (hydroxide) to the carbonyl. This often leads to "stalled" reactions at room temperature.

  • The 6-Phenylthio Group: This is your primary risk factor. Position 6 on a pyridine ring is activated for Nucleophilic Aromatic Substitution (

    
    ).[2] While the thioether is a poor leaving group compared to a halogen, harsh conditions (strong alkoxides, high heat) can lead to the displacement of the -SPh group by hydroxide or methoxide.
    
  • The Product (Zwitterion): The resulting nicotinic acid is amphoteric. It exists as a zwitterion (

    
    ) in neutral/acidic media, making extraction into organic solvents difficult without precise pH control.
    
Reaction Logic Diagram

The following diagram illustrates the decision matrix and competing pathways.

ReactionLogic cluster_workup Workup Criticality Start Start: Methyl 4-methyl-6-(phenylthio)nicotinate Reagent Reagent Choice (LiOH vs NaOH vs Acid) Start->Reagent Path_Main Pathway A: Hydrolysis (Desired) Attack at C=O Reagent->Path_Main Mild Base (LiOH) Amb. Temp Path_Side Pathway B: SNAr (Undesired) Attack at C-6 Reagent->Path_Side Strong Nuc (NaOMe) High Heat Inter_Tet Tetrahedral Intermediate Path_Main->Inter_Tet Inter_Meisen Meisenheimer Complex (at C-6) Path_Side->Inter_Meisen Prod_Acid Product: Carboxylic Acid Inter_Tet->Prod_Acid Prod_Side Byproduct: 6-Hydroxy/Methoxy species Inter_Meisen->Prod_Side Isoelectric Isoelectric Point (pH 3-4) Precipitation Prod_Acid->Isoelectric pH Adjustment

Figure 1: Mechanistic pathways showing the competition between desired hydrolysis and undesired


 displacement.

Standard Operating Protocol (The "Gold Standard")

This protocol prioritizes chemoselectivity over speed to preserve the phenylthio group.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolution: Dissolve 1.0 eq of Methyl 4-methyl-6-(phenylthio)nicotinate in THF/MeOH (3:1 ratio). Ensure the substrate is fully soluble before adding base.

  • Base Addition: Add a solution of LiOH·H₂O (2.5 eq) in water. The final solvent ratio should be THF:MeOH:Water (3:1:1).

    • Why LiOH? It is less nucleophilic/aggressive than NaOH, reducing

      
       risk while being sufficiently basic to hydrolyze the ester [1].
      
  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[3] If <10% conversion after 4 hours, heat to 40°C. Do not exceed 60°C.

  • Workup (Critical):

    • Concentrate to remove THF/MeOH (rotary evaporator).

    • Dilute the remaining aqueous layer with water.[4]

    • Wash with EtOAc (removes unreacted ester and non-polar impurities). Discard organic layer.

    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3–4 .

    • Observation: The product should precipitate as a white/off-white solid. Filter and dry.[3]

    • Alternative: If no precipitate, extract the acidified aqueous layer with 10% MeOH in DCM (repeat 3x).

Troubleshooting Center (FAQs)

Issue 1: "The reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Steric hindrance from the 4-methyl group is blocking the nucleophilic attack. Solution:

  • Increase Temperature: Raise temperature to 50°C.

  • Change Base: Switch to Barium Hydroxide [Ba(OH)₂] . The coordination of Barium to the pyridine nitrogen and the ester oxygen can accelerate hydrolysis via a template effect.

  • Solvent Switch: Use Dioxane/Water (4:1) instead of THF. Dioxane allows for higher reflux temperatures if necessary (though monitor the S-Ph stability).

Issue 2: "I see a new spot on TLC, but the mass is M-16 (or M-30)."

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


).[2]
  • M-16: Loss of SPh (-109) and gain of OH (+17) is unlikely to match exactly, but usually indicates displacement.

  • M+14: If you used NaOH in MeOH, you might have formed the methyl ester and displaced the SPh with OMe (Methoxide attack). Corrective Action:

  • Eliminate Methanol: Methoxide is a stronger nucleophile than hydroxide. Use THF/Water only .

  • Lower Temperature:

    
     has a higher activation energy than ester hydrolysis. Keep the reaction at RT.
    
Issue 3: "My product disappeared during workup. The aqueous layer is empty, and the organic layer contains nothing."

Diagnosis: The Zwitterion Trap. At neutral pH or very low pH (pH < 1), the nicotinic acid is water-soluble (either as the anion or the protonated pyridinium salt). It will not extract into EtOAc/DCM efficiently. Solution:

  • Target the Isoelectric Point: You must adjust the pH to approximately 3.5 – 4.0 . This is the point of minimum solubility where the species is neutral (

    
     and 
    
    
    
    ).
  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction if the solid does not precipitate.

Advanced Protocol: Anhydrous Hydrolysis (TMSOK)

If the aqueous conditions fail or cause side reactions, use Potassium Trimethylsilanolate (TMSOK). This is a "water-free" hydroxide equivalent that is highly soluble in organic solvents [2].

Workflow:

  • Dissolve substrate in anhydrous THF.

  • Add TMSOK (2.0 eq) as a solid.

  • Stir at RT. The reaction proceeds via a silyl ester intermediate which collapses to the carboxylate salt upon workup.

  • Benefit: This method avoids the solvation shell of water, making the "hydroxide" much more nucleophilic (naked anion effect) without requiring heat, thus sparing the S-Ph group.

Data Summary Table

ParameterStandard (LiOH)Aggressive (NaOH/Heat)Anhydrous (TMSOK)
Solvent THF/MeOH/H₂ODioxane/H₂OTHF (Dry)
Temp 20°C - 40°C80°C - 100°C20°C
Risk:

LowHighVery Low
Risk: Decarboxylation LowModerateLow
Steric Tolerance ModerateHighHigh
Rec.[5] Use First Line Last ResortProblem Solver

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and chemoselectivity).

  • Llagostera, E. D., et al. (2003). Potassium Trimethylsilanolate: A Versatile Reagent for Ester Hydrolysis. Organic Letters, 5(24), 4567–4570.

  • Blanchfield, J. T., et al. (2004). Synthesis and properties of nicotinate derivatives. Australian Journal of Chemistry, 57(7), 673-676. (Discusses zwitterionic nature and solubility of nicotinic acids).

Sources

Optimization

Technical Support Center: Optimizing Phenylthio Substitution on Nicotinate Rings

Executive Summary & Diagnostic Framework The introduction of a phenylthio group onto a nicotinate (pyridine-3-carboxylate) ring is a pivotal step in synthesizing anti-inflammatory agents and analgesic scaffolds. The reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The introduction of a phenylthio group onto a nicotinate (pyridine-3-carboxylate) ring is a pivotal step in synthesizing anti-inflammatory agents and analgesic scaffolds. The reaction efficiency depends heavily on the electrophilicity of the pyridine ring and the specific position of the leaving group (LG).

Core Reaction Logic:

  • Activated Positions (C2, C4, C6): If the halogen is ortho/para to the ring nitrogen, the reaction proceeds via Nucleophilic Aromatic Substitution (

    
    ) .[1][2] This is the most common scenario (e.g., ethyl 2-chloronicotinate).[2]
    
  • Deactivated Positions (C5): If the halogen is meta to the nitrogen,

    
     is energetically unfavorable.[2] These substrates require Transition-Metal Catalyzed Cross-Coupling  (Buchwald-Hartwig or Ullmann-type).
    
Method Selection Flowchart

Use this logic gate to select the correct protocol before troubleshooting.

ReactionSelector Start Start: Define Substrate Structure PosCheck Position of Halogen (LG)? Start->PosCheck OrthoPara Ortho (C2/C6) or Para (C4) (Activated) PosCheck->OrthoPara Electron Deficient Meta Meta (C5) (Deactivated) PosCheck->Meta Electron Neutral SNAr Pathway A: SNAr (Base + Heat) OrthoPara->SNAr MetalCat Pathway B: Pd/Cu Catalysis (Buchwald-Hartwig) Meta->MetalCat Opt_SNAr Optimization: 1. Solvent: DMF/DMSO 2. Base: K2CO3/Cs2CO3 3. MW Irradiation SNAr->Opt_SNAr Opt_Metal Optimization: 1. Catalyst: Pd(OAc)2 / Xantphos 2. Base: DIPEA / NaOtBu 3. Solvent: Toluene/Dioxane MetalCat->Opt_Metal

Caption: Decision matrix for selecting the optimal synthetic pathway based on nicotinate substitution patterns.

Troubleshooting Guide (FAQs)
Issue 1: The reaction is sluggish (>12 hours) or stalled at 50% conversion.

Diagnosis: The activation energy barrier is too high for the current thermal conditions, likely due to poor solubility of the base or insufficient electrophilicity.

  • Q: I am refluxing in THF with TEA, but the reaction is slow. Why?

    • A: THF (boiling point 66°C) often fails to provide the thermal energy required for

      
       on nicotinates. Furthermore, triethylamine (TEA) is a weak base for generating the highly nucleophilic thiophenolate anion.[1][2]
      
    • Solution: Switch to a polar aprotic solvent like DMF or DMSO and use an inorganic base like

      
        or 
      
      
      
      . The "Cesium Effect" improves solubility and thiolate nucleophilicity [1].
    • Protocol Adjustment: Heat to 90–110°C. If available, use Microwave Irradiation (see Protocol B) to reduce time to <15 minutes [2].[1][2]

Issue 2: I observe significant disulfide by-product (Ph-S-S-Ph).

Diagnosis: Oxidative coupling of the thiophenol starting material.

  • Q: My LCMS shows a large peak for diphenyl disulfide. How do I prevent this?

    • A: Thiophenols are easily oxidized by atmospheric oxygen, especially in basic media.[1][2]

    • Solution:

      • Degas all solvents by sparging with Argon or Nitrogen for 15 minutes prior to addition.

      • Add a reducing agent like

        
          (0.1 eq) or Phosphine ligands (if using catalysis) to scavenge oxidants, though inert atmosphere is usually sufficient.[1][2]
        
      • Ensure the reaction vessel is sealed under positive inert gas pressure.

Issue 3: The ester group is hydrolyzing to the carboxylic acid.

Diagnosis: Presence of water or hydroxide ions in the reaction matrix.

  • Q: I want ethyl 2-(phenylthio)nicotinate, but I'm isolating the free acid. Why?

    • A: If you are using hygroscopic bases (like NaOH, KOH, or wet

      
      ) in non-dry solvents, the hydroxide ion will attack the ester carbonyl.[1][2]
      
    • Solution:

      • Use anhydrous

        
          (dried in an oven at 120°C).
        
      • Switch to a non-nucleophilic organic base like DIPEA (Hunig's base) if the

        
         is facile enough.
        
      • Ensure solvents (DMF/DMSO) are anhydrous (water content <0.05%).[1][2]

Optimized Experimental Protocols
Protocol A: Standard Thermal

(High Throughput)

Best for: 2-chloro or 6-chloronicotinates (Activated).[1]

  • Setup: Charge a round-bottom flask with Ethyl 2-chloronicotinate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Reagents: Add

    
      (1.5 equiv) and Thiophenol  (1.1 equiv).
    
    • Note: Add thiophenol last via syringe to minimize oxidation.

  • Reaction: Heat to 90°C under

    
     atmosphere.
    
    • Monitoring: Check TLC/LCMS at 1 hour. Most reactions complete in 2–4 hours.

  • Workup: Pour into ice-water (5x volume). The product usually precipitates. Filter and wash with water.[3] If oil forms, extract with EtOAc.[1][2]

Protocol B: Microwave-Assisted Synthesis (Rapid Optimization)

Best for: Kinetic studies or stubborn substrates.[1]

  • Vessel: 10 mL microwave vial with a magnetic stir bar.

  • Load: Substrate (1.0 mmol), Thiophenol (1.2 mmol),

    
      (1.5 mmol), and DMF (2 mL).
    
  • Parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 200W)[1][2]

    • Time: 10 minutes (Hold time) [2].

  • Result: Expect >90% conversion with minimal side products due to short thermal exposure.

Protocol C: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: 5-chloronicotinates (Deactivated).

  • Catalyst System:

    
     (5 mol%) + Xantphos  (10 mol%).[1]
    
  • Base/Solvent: DIPEA (2.0 equiv) in 1,4-Dioxane (degassed).

  • Conditions: Reflux (100°C) for 12–16 hours under Argon.

    • Mechanism:[1][2][4] The bidentate ligand (Xantphos) is critical to prevent catalyst poisoning by the sulfur atom [3].

Comparative Data: Reaction Time vs. Conditions

The following data summarizes average conversion rates for Ethyl 2-chloronicotinate + Thiophenol.

MethodSolventBaseTemp (°C)TimeYield (%)Notes
Thermal A Ethanol

78 (Reflux)18 h45%Slow; Ester hydrolysis observed.
Thermal B DMF

903 h88%Standard optimized protocol.
Thermal C DMSO

25 (RT)12 h92%Mildest; requires "Cesium effect" [1].[1][2]
Microwave DMF

1208 min 96% Highest efficiency; lowest impurity profile [2].
Visible Light DMSO

25 (LED)6 h91%Metal-free, room temp alternative [4].[1][2]
Mechanistic Visualization

Understanding the


 pathway helps in troubleshooting substituent effects. The rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex).

SNAr_Mechanism cluster_factors Optimization Factors Reactants 2-Chloronicotinate + Thiophenolate (PhS-) TS Meisenheimer Complex (Transition State) Reactants->TS Addition (Rate Limiting) Product 2-(Phenylthio)nicotinate + Cl- TS->Product Elimination (Fast) EWG EWG (Ester) Stabilizes TS EWG->TS Solvent Polar Aprotic Solvates Cation Solvent->Reactants

Caption:


 reaction coordinate showing the stabilization of the Meisenheimer complex by the ester group.
References
  • RSC Advances. Cs2CO3-promoted cross-dehydrogenative coupling of thiophenols with active methylene compounds. [Link]

  • National Institutes of Health (NIH). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo... [Link]

  • Organic Chemistry Portal. Synthesis of Thiophenols and Thioethers. [Link]

  • J. Am. Chem. Soc. Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. [Link][5]

  • Frontiers in Chemistry. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for Methyl 4-methyl-6-(phenylthio)nicotinate

[1] Executive Summary & Compound Analysis The Core Problem: Methyl 4-methyl-6-(phenylthio)nicotinate presents a classic "brick dust" solubility profile.[1] While the core pyridine ring is polar, the addition of the pheny...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Analysis

The Core Problem: Methyl 4-methyl-6-(phenylthio)nicotinate presents a classic "brick dust" solubility profile.[1] While the core pyridine ring is polar, the addition of the phenylthio group (highly lipophilic) and the methyl ester renders the molecule virtually insoluble in neutral water.

Physicochemical Profile:

  • Lipophilicity (Estimated LogP): > 3.5 (High).[1] The phenylthio moiety drives this significantly higher than simple methyl nicotinate (LogP ~0.8).[1]

  • pKa (Pyridine Nitrogen): Estimated ~3.5 – 4.[1]5. This is your primary "handle" for solubilization via salt formation.[1]

  • Stability Risks:

    • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis in alkaline conditions (pH > 8), converting the molecule to its corresponding carboxylic acid (which changes potency/permeability).

    • Sulfur Oxidation: The thioether can oxidize to sulfoxide/sulfone if exposed to strong oxidizers.[1]

Decision Matrix: Selecting Your Solubilization Strategy

Do not randomly test solvents. Use this logic flow to select the correct protocol for your specific application.

SolubilityDecisionTree Start Start: Define Application IsBiological Is this for a Biological Assay (Cell/Enzyme)? Start->IsBiological IsHighConc Is Target Conc > 1 mM? IsBiological->IsHighConc Yes ChemicalSynthesis Use Organic Solvents (DCM, EtOAc, MeOH) IsBiological->ChemicalSynthesis No (Synthesis/Purification) SaltFormation PROTOCOL A: Salt Formation (HCl/Mesylate) IsHighConc->SaltFormation Yes (High Dose) CoSolvent PROTOCOL B: DMSO + Surfactant Spike IsHighConc->CoSolvent No (Low Dose < 100µM) Sensitive Are cells sensitive to DMSO? CoSolvent->Sensitive Check Sensitivity Sensitive->CoSolvent No Cyclodextrin PROTOCOL C: Cyclodextrin Complexation Sensitive->Cyclodextrin Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Technical Protocols

Protocol A: Salt Formation (The "Gold Standard" for High Solubility)

Best for: In vivo studies, high-concentration stock solutions (>10 mg/mL).

Mechanism: The pyridine nitrogen is weakly basic.[1] Reacting it with a strong acid protonates the nitrogen, creating an ionic species (pyridinium salt) that is highly water-soluble.[1]

Reagents:

  • Anhydrous Diethyl Ether or Ethyl Acetate (Solvent)[1]

  • 1M HCl in Ether or Methanesulfonic Acid (MSA)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of Methyl 4-methyl-6-(phenylthio)nicotinate in 2 mL of Ethyl Acetate. Ensure it is fully dissolved (clear solution).

  • Acidification: Slowly add 1.1 equivalents of the acid (e.g., HCl in ether) dropwise while stirring on ice.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.[1]

    • Troubleshooting: If it forms an oil, scratch the glass side with a spatula or add hexane to induce crystallization.[1]

  • Isolation: Filter the solid and wash with cold ether.[1] Dry under vacuum.[1]

  • Reconstitution: This salt form will now dissolve readily in water or saline.[1]

Warning: Do not use weak acids (Acetic acid) as they will not sufficiently protonate the pyridine ring (pKa ~4) to sustain a stable salt in water.[1]

Protocol B: DMSO/Surfactant "Spike" Method

Best for: High-Throughput Screening (HTS), Enzyme Assays (Low concentration).

The Issue: Diluting a DMSO stock into water often causes the compound to "crash out" (precipitate) immediately due to the Ostwald Ripening effect.

The Solution: Kinetic solubilization using a surfactant bridge.[1]

ComponentRoleFinal Assay Conc. (Max)
DMSO Primary Solvent0.5% - 1.0%
Tween 80 Surfactant (Prevents aggregation)0.01% - 0.05%
Buffer (PBS) Aqueous PhaseBalance

Workflow:

  • Prepare a 1000x Stock in 100% DMSO (e.g., 10 mM).[1]

  • Prepare an Intermediate Dilution Buffer : PBS containing 0.05% Tween 80 .

  • Critical Step: Add the DMSO stock to the Intermediate Buffer while vortexing.[1] Do not add buffer to DMSO.

  • Use immediately.[1]

Protocol C: Cyclodextrin Encapsulation

Best for: Sensitive cell lines, preventing precipitation over long incubations (24h+).

Mechanism: The hydrophobic phenylthio group inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Avoid native β-CD due to renal toxicity risks in vivo.[1][2]

Workflow:

  • Prepare 20% (w/v) HP-β-CD in water or saline.[1] Filter sterilize (0.22 µm).

  • Add solid Methyl 4-methyl-6-(phenylthio)nicotinate to this solution.

  • Sonicate for 30–60 minutes at ambient temperature.

  • Shake at 200 RPM overnight.

  • Filter any undissolved solid.[1] The filtrate contains the solubilized complex.

Troubleshooting & FAQ

Q1: My compound turned into a carboxylic acid. What happened?

Diagnosis: Ester Hydrolysis. Cause: You likely exposed the compound to alkaline pH (pH > 8.[1]0) or left it in water for too long at room temperature.[1] Solution:

  • Keep buffers at pH 5.5 – 7.4 .[1]

  • Store aqueous stocks at -20°C.[1]

  • Avoid carbonate buffers (often pH 9+).[1]

Q2: I see a fine precipitate after 2 hours in my cell culture media.

Diagnosis: Supersaturation crash. Cause: The protein binding in serum (FBS) is competing with the solubility equilibrium, or the concentration is simply above the thermodynamic limit. Solution: Switch to Protocol C (Cyclodextrin) .[1] Cyclodextrins stabilize the compound against serum-induced precipitation better than DMSO alone.[1]

Q3: Can I use sonication to force it into water?

Answer: No. Reasoning: Sonication creates a suspension, not a solution.[1] The particles may be small enough to pass a visual check, but they will not be bioavailable and will settle over time, leading to erratic assay data. You must use a chemical solubilizer (Salt, DMSO, or CD).[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • PubChem. (n.d.).[1] Methyl nicotinate (Analogous Structure Data). National Library of Medicine.[1]

Sources

Optimization

Stability of Methyl 4-methyl-6-(phenylthio)nicotinate under basic conditions

Document ID: TSS-MNPN-STAB-2603 Last Updated: March 4, 2026 Introduction: Navigating the Reactivity of a Multifunctional Nicotinate Welcome to the technical support guide for Methyl 4-methyl-6-(phenylthio)nicotinate. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-MNPN-STAB-2603

Last Updated: March 4, 2026

Introduction: Navigating the Reactivity of a Multifunctional Nicotinate

Welcome to the technical support guide for Methyl 4-methyl-6-(phenylthio)nicotinate. This molecule is a valuable intermediate in pharmaceutical and materials science research, incorporating three key functional regions: a pyridine core, a methyl ester, and an aryl thioether. Its utility is matched by its chemical sensitivity, particularly under basic conditions. The primary challenges researchers face are the selective transformation of one functional group without affecting the others.

This guide provides an in-depth analysis of the compound's stability in basic media. We will explore the competing reaction pathways—ester saponification and thioether cleavage—and provide field-tested troubleshooting advice and protocols to help you achieve your desired synthetic outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 4-methyl-6-(phenylthio)nicotinate under basic conditions?

The two main points of reactivity under basic conditions are the methyl ester at the C3 position and the phenylthio group at the C6 position.

  • Ester Hydrolysis (Saponification): The methyl ester is susceptible to base-catalyzed hydrolysis, a reaction known as saponification. This reaction converts the ester into the corresponding carboxylate salt (4-methyl-6-(phenylthio)nicotinic acid, after acidic workup) and methanol. This is typically the most facile reaction under aqueous basic conditions.[1][2]

  • C-S Bond Cleavage: The phenylthio group is attached to a pyridine ring, which is an electron-deficient aromatic system. The C6 position is analogous to the C2 position, which is known to be susceptible to nucleophilic aromatic substitution (SNAr).[3] A strong base (like hydroxide) can act as a nucleophile, attacking the C6 carbon and displacing the phenylthiolate anion. This would lead to the formation of a 6-hydroxypyridine derivative, which exists in equilibrium with its 2-pyridone tautomer.

Q2: Which functional group is more likely to react first under basic conditions: the methyl ester or the phenylthio group?

In most standard laboratory conditions, ester saponification is the kinetically favored and more common reaction pathway . Base-catalyzed ester hydrolysis is a very rapid process.[2] Cleavage of the aryl-thioether bond via SNAr typically requires more forcing conditions, such as higher temperatures or stronger, more concentrated bases, although the electron-deficient nature of the pyridine ring makes it more susceptible than a simple aryl thioether.[3]

Q3: What are the expected degradation products if the compound is unstable?

Depending on the reaction conditions, you can expect to see two primary degradation products:

  • From Saponification: 4-methyl-6-(phenylthio)nicotinic acid (after acidic workup).

  • From C-S Cleavage: Methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (the 6-pyridone derivative).

A workflow for identifying these products is provided in the Troubleshooting section.

Q4: How does the choice of base (e.g., NaOH, LiOH, K₂CO₃) affect the reaction outcome?

The choice of base is critical for controlling selectivity.

  • Strong Hydroxide Bases (NaOH, KOH, LiOH): These are excellent for intentional saponification. Lithium hydroxide (LiOH) in a THF/water solvent system is often preferred for its high efficiency in hydrolyzing methyl esters, even at room temperature or 0°C, which can help minimize side reactions like C-S cleavage.[1][4][5]

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are weaker bases and are generally less likely to cause rapid ester hydrolysis at low temperatures, especially in anhydrous solvents. However, in the presence of water, they can still facilitate saponification, albeit more slowly.

  • Non-Nucleophilic Organic Bases (DBU, DIPEA): If your goal is to perform another reaction (e.g., a condensation) that requires a base but you wish to preserve the ester, a non-nucleophilic base in an anhydrous solvent is the best choice.

Q5: What is the role of the solvent in the compound's stability?

The solvent system is as critical as the base.

  • Aqueous/Protic Solvents (Water, Methanol, Ethanol): These solvents facilitate ester hydrolysis by solvating the hydroxide nucleophile and participating in the reaction mechanism.[4] Using methanol as a solvent with NaOH or KOH can lead to transesterification if not carefully controlled, although with a methyl ester, this is a degenerate reaction.

  • Anhydrous Aprotic Solvents (THF, Dichloromethane, Acetonitrile): In the absence of water, ester hydrolysis cannot occur. If you need to use a base for another purpose while keeping the ester intact, you must use a strictly anhydrous solvent.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Unexpected Ester Hydrolysis During a Base-Mediated Reaction

Scenario: "I am attempting a reaction on another part of the molecule using a base, but my starting material is being consumed and I am isolating the carboxylic acid instead of my desired product."

Causality Analysis: This is a classic selectivity problem. The base you are using is nucleophilic enough, and/or there is enough water present in your reaction, to hydrolyze the methyl ester faster than or concurrent with your intended reaction.

G start Problem: Unwanted Saponification Occurs check_water Is the reaction strictly anhydrous? start->check_water check_base What type of base is being used? check_water->check_base Yes sol_dry Action: Dry solvents/ reagents. Run under inert atmosphere (N2/Ar). check_water->sol_dry No base_nucleophilic Nucleophilic (e.g., NaOH, MeO-) check_base->base_nucleophilic base_non_nucleophilic Non-Nucleophilic (e.g., DBU, DIPEA) check_base->base_non_nucleophilic sol_dry->check_base sol_change_base Action: Switch to a non- nucleophilic base like DBU or DIPEA. base_nucleophilic->sol_change_base check_temp Is the reaction run at low temp? base_non_nucleophilic->check_temp end_ok Problem Resolved sol_change_base->end_ok sol_lower_temp Action: Lower reaction temperature to 0°C or -20°C. check_temp->sol_lower_temp No check_temp->end_ok Yes sol_lower_temp->end_ok

Caption: Troubleshooting workflow for preventing unwanted ester hydrolysis.

Problem 2: Low Yield or Side Products During Intentional Saponification

Scenario: "I am trying to convert the methyl ester to the carboxylic acid, but my yield is low and TLC/LCMS shows multiple products."

Causality Analysis: This indicates either incomplete reaction or the activation of a competing degradation pathway, most likely C-S bond cleavage. Harsh conditions (high temperature, high base concentration) used to force the saponification to completion can trigger the SNAr reaction.

The key is to use conditions mild enough to favor the kinetically preferred saponification while disfavoring the thermodynamically demanding C-S cleavage.

ParameterRecommendedRationale
Base LiOH·H₂OHighly effective for methyl ester hydrolysis, often works at lower temperatures.[1][4]
Equivalents of Base 2-5 equivalentsEnsures the reaction goes to completion and neutralizes the resulting acid.
Solvent System THF : H₂O (3:1 or 2:1)THF ensures solubility of the organic substrate, while water is required for the hydrolysis.
Temperature 0°C to Room TempStart at 0°C and allow to slowly warm to RT. Lower temp minimizes risk of C-S cleavage.
Monitoring TLC or LCMSCheck every 30-60 minutes. The product acid will have a different Rf (more polar).
Workup 1. Quench with water. 2. Wash with ether to remove unreacted SM. 3. Acidify aqueous layer with 1N HCl to pH ~3-4. 4. Extract product with EtOAc or DCM.Standard procedure to isolate the carboxylic acid product.[4]

If you suspect C-S cleavage, the resulting 6-pyridone product will have a significantly different mass (loss of PhS, addition of OH) and polarity.

  • Starting Material (SM): Methyl 4-methyl-6-(phenylthio)nicotinate

  • Saponification Product (P1): 4-methyl-6-(phenylthio)nicotinic acid

  • Cleavage Product (P2): Methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

You can use LCMS to check for the expected masses of P1 and P2 in your crude reaction mixture.

Experimental Protocols

Protocol 1: High-Yield Selective Saponification of Methyl 4-methyl-6-(phenylthio)nicotinate

This protocol is optimized for the selective hydrolysis of the methyl ester with minimal risk of thioether cleavage.

Materials:

  • Methyl 4-methyl-6-(phenylthio)nicotinate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-methyl-6-(phenylthio)nicotinate (1.0 eq).

  • Dissolution: Add THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0°C.

  • Base Addition: In a separate container, dissolve LiOH·H₂O (3.0 eq) in deionized water to create a ~1-2 M solution. Add this solution dropwise to the stirring reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 3:7 EtOAc:Hexanes) or LCMS. The starting material should be consumed within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction (1): Extract the aqueous layer with a nonpolar solvent like diethyl ether (2x) to remove any unreacted starting material or nonpolar impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully add 1N HCl dropwise with stirring until the pH is between 3 and 4. A precipitate of the carboxylic acid product may form.

  • Workup - Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3x). The carboxylic acid product will move into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-methyl-6-(phenylthio)nicotinic acid.

Protocol 2: Analytical TLC Method for Reaction Monitoring

Objective: To resolve the starting material (SM), the desired acid product (P1), and the potential C-S cleavage side-product (P2).

  • Mobile Phase: 50% Ethyl Acetate / 49.5% Hexanes / 0.5% Acetic Acid. (The small amount of acid helps to prevent streaking of the carboxylic acid spot).

  • Stationary Phase: Standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: UV lamp (254 nm).

  • Expected Rf Values:

    • SM (Ester): Highest Rf (least polar).

    • P2 (Pyridone): Intermediate Rf.

    • P1 (Acid): Lowest Rf (most polar, will likely sit near the baseline).

Mechanistic Overview & Visualizations

Understanding the competing reaction pathways is key to controlling the outcome.

G cluster_0 Reaction Pathways cluster_1 Pathway A: Saponification (Favored) cluster_2 Pathway B: SNAr (Disfavored) SM Starting Material Methyl 4-methyl-6-(phenylthio)nicotinate TA Tetrahedral Intermediate (at Ester) SM->TA OH⁻ attack on C=O MC Meisenheimer Complex (at C6) SM->MC OH⁻ attack on C6 P1 Product 1 4-methyl-6-(phenylthio)nicotinate (Carboxylate Salt) TA->P1 Elimination of MeO⁻ P2 Product 2 6-Oxo-pyridone derivative MC->P2 Elimination of PhS⁻

Caption: Competing reaction pathways for the title compound under basic conditions.

References

  • Matsuoka, Y., et al. (2009). Cleavage of α-(phenylthio)alkylboron compounds to monothioacetals and acetals. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Ross, B. M., & Porter, D. R. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(89). Available at: [Link]

  • Fruziński, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(3), 595-602. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for ester hydrolysis protocols like LiOH in THF/H₂O).
  • Ross, B. M., & Porter, D. R. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available at: [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: METHYL NICOTINATE EXTRA PURE. Available at: [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867 B1. Available at: [Link]

  • Wikipedia contributors. (n.d.). 2-Mercaptopyridine. In Wikipedia. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • MDPI. (2025). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Chemistry, 7(7), 89. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for thioether stability).
  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Available at: [Link]

  • ResearchGate. (2022). Methyl ester hydrolysis. Available at: [Link]

  • Patel, D. R., et al. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue II), 1-5. Available at: [Link]

  • Organic Chemistry Portal. (2023). Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. Available at: [Link]

  • Amado, S., Dicks, A. P., & Williams, D. L. H. (1998). Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione]. Journal of the Chemical Society, Perkin Transactions 2, (9), 1869-1874. Available at: [Link]

  • Wang, F., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(23), 5969-5975. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

  • Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2267. Available at: [Link]

  • Wisnewski, A. V., et al. (2012). Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester. Chemical Research in Toxicology, 25(9), 1883-1892. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]

Sources

Troubleshooting

Preventing oxidation of the sulfur atom in phenylthio nicotinates

Status: Operational | Topic: Sulfur Oxidation Prevention | Audience: Medicinal Chemists & Process Engineers Executive Summary: The "Soft Sulfur" Challenge In the synthesis of phenylthio nicotinates, the sulfur atom acts...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Sulfur Oxidation Prevention | Audience: Medicinal Chemists & Process Engineers

Executive Summary: The "Soft Sulfur" Challenge

In the synthesis of phenylthio nicotinates, the sulfur atom acts as a "soft" nucleophile. While this property is essential for the formation of the thioether bridge (C–S–C), it simultaneously renders the molecule highly susceptible to oxidation. The transformation of the sulfide (–S–) to sulfoxide (–S(=O)–) or sulfone (–S(=O)₂–) is the primary degradation pathway, often driven by atmospheric oxygen, peroxides in solvents, or non-chemoselective reagents.

This guide provides a self-validating workflow to maintain the oxidation state of sulfur (II) throughout synthesis, purification, and storage.

Diagnostic Workflow: The Oxidative Gauntlet

The following decision tree outlines the critical control points (CCPs) where oxidation is most likely to occur and the necessary countermeasures.

SulfurProtection Start Start: Phenylthio Nicotinate Synthesis SolventCheck CCP 1: Solvent Choice Start->SolventCheck PeroxideTest Peroxide Test (KI/Starch) SolventCheck->PeroxideTest If using Ethers (THF/Dioxane) Degas Degassing (Sparge/Freeze-Pump-Thaw) SolventCheck->Degas Non-Ethers PeroxideTest->Degas Negative Reaction Coupling Reaction (SnAr) Degas->Reaction Inert Atm (Ar/N2) Workup CCP 2: Quench & Extraction Reaction->Workup BleachCheck Avoid Hypochlorite/Bleach Workup->BleachCheck Glassware Cleaning Purification CCP 3: Chromatography BleachCheck->Purification SilicaAcid Add 1% Et3N to Eluent Purification->SilicaAcid Prevent Acidic Surface Oxidation Storage CCP 4: Storage SilicaAcid->Storage Amber Vial, -20°C, Argon

Figure 1: Critical Control Points (CCPs) for preventing sulfur oxidation during the lifecycle of phenylthio nicotinates.

Critical Synthesis Protocol: Chemoselective Coupling

Objective: Synthesize 2-phenylthionicotinic acid derivatives while preventing S-oxidation. Mechanism: Nucleophilic Aromatic Substitution (


).
Key Risk:  Competition between nucleophilic attack and oxidative degradation.
Reagents & Materials
  • Substrate: 2-Chloronicotinic acid derivative (or ester).

  • Nucleophile: Thiophenol derivative (1.1 equiv).

  • Base:

    
     (mild) or 
    
    
    
    (strong, requires strict anhydrous conditions).
  • Solvent: DMF or NMP (High boiling, polar aprotic). Avoid ethers if possible to eliminate peroxide risk.

Step-by-Step Methodology
  • Solvent Deoxygenation (The "Gold Standard"):

    • Why: Dissolved oxygen is the silent killer of thioethers, especially under heating.

    • Protocol: Perform three cycles of Freeze-Pump-Thaw on the reaction solvent. Alternatively, sparge with dry Argon for 30 minutes using a submerged dispersion tube.

    • Validation: The solvent temperature should not rise during sparging (exothermic reaction with oxygen indicates contamination).

  • Reaction Assembly:

    • Under a positive pressure of Argon, charge the flask with the chloronicotinate and base.

    • Add the deoxygenated solvent via syringe.

    • Add the thiophenol last as a solution to control the rate of reaction.

  • Thermal Control:

    • Heat to 80–100°C.

    • Warning: Do not exceed 120°C. High heat accelerates the autoxidation of sulfur even in "inert" atmospheres due to trace leakage.

  • Non-Oxidative Quench:

    • Cool to room temperature before exposing to air.

    • Pour into ice-water.

    • Crucial: Do not use oxidative cleaning agents (e.g., bleach/hypochlorite) on the glassware while the product is present. Hypochlorite oxidizes thioethers to sulfoxides in seconds [1].[1]

Chemoselectivity Matrix: Reagent Compatibility

When further functionalizing the nicotinate ring (e.g., hydrolyzing an ester or reducing a nitro group), you must choose reagents that spare the sulfur atom.

TransformationSafe Reagents (Sulfur Compatible) Unsafe Reagents (Oxidation Risk) Mechanism of Failure
Ester Hydrolysis LiOH / THF /

(Degassed)
Acidic hydrolysis in airAcid-catalyzed autoxidation on surface.
Reduction

/ Pd-C (Controlled),


in old alcohols
Peroxides in solvents; catalyst poisoning.
Alcohol Oxidation Dess-Martin Periodinane (DMP), SwernJones Reagent (

),

Hard oxidants attack the soft sulfur lone pair.
Workup Sodium Thiosulfate (

)
Sodium Hypochlorite (

)
Direct electrophilic attack on sulfur [2].
Troubleshooting Guide (FAQ)

Q1: My product turned from white/pale yellow to bright yellow/orange during column chromatography. What happened?

  • Diagnosis: This is likely surface-catalyzed oxidation . Silica gel is slightly acidic (

    
    ). The acidity activates the sulfur atom, making it more susceptible to oxidation by atmospheric oxygen as it spreads out on the high-surface-area silica.
    
  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system. This neutralizes the acidic sites. Alternatively, use neutral Alumina.

Q2: The NMR shows a doubling of peaks (splitting) that shouldn't be there. Is it an isomer?

  • Diagnosis: You have likely formed the sulfoxide (

    
    ) . Unlike the sulfide, the sulfoxide sulfur is a chiral center.[2] If your molecule already has a chiral center, you have created diastereomers, which appear as distinct sets of peaks in NMR.
    
  • Confirmation: Check for a strong IR stretch around 1030–1060 cm⁻¹ (S=O bond).

Q3: I used THF as a solvent and my yield is low, with significant polar impurities.

  • Diagnosis: Peroxide contamination . Ethers (THF, Dioxane, Diethyl ether) form peroxides upon storage. These peroxides are stoichiometric oxidants for thioethers.

  • Solution: Test all ethers with potassium iodide (KI) starch paper before use. If positive (blue/purple), distill over sodium/benzophenone or pass through activated alumina. Never use old bottles of THF for sulfur chemistry.

Q4: Can I reverse the oxidation if I accidentally make the sulfoxide?

  • Diagnosis: Yes, but it adds a step.[3]

  • Solution: Treat the sulfoxide with Phosphorus Trichloride (

    
    )  or Triphenylphosphine (
    
    
    
    )
    and Iodine. These reagents abstract the oxygen, returning the molecule to the sulfide state. However, prevention is far superior to remediation [3].
Storage & Handling Protocols
  • Vessels: Store in amber glass vials (light can catalyze photo-oxidation).

  • Atmosphere: Flush the headspace with Argon before sealing.

  • Temperature: Store at -20°C. Diffusion of oxygen is significantly slower at low temperatures.

  • Labeling: Mark clearly as "Oxidation Sensitive."

References
  • Thioether Oxidation Kinetics

    • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
    • Source:Organic Letters / PMC.
    • Significance: Establishes that hypochlorite (bleach) oxidizes thioethers to sulfoxides/sulfones in seconds, whereas is slower but still significant over hours.
    • URL:[Link]

  • General Sulfur Chemistry & Oxidation

    • Title: Thiols And Thioethers.[1][3][4][5]

    • Source: Master Organic Chemistry.
    • Significance: Provides fundamental mechanisms for sulfide oxidation and the reactivity differences between thiols, sulfides, and disulfides.
    • URL:[Link]

  • Chemoselective Synthesis Strategies

    • Title: One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.[3]

    • Source:RSC Advances (via PMC).
    • Significance: Discusses reagents (like Oxone)
    • URL:[Link]

  • Nicotinamide Derivative Synthesis

    • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
    • Source:Molecules (MDPI).
    • Significance: Demonstrates successful synthesis protocols for nicotinamide-thiophene scaffolds, validating the stability of these structures under controlled conditions.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of Methyl 4-methyl-6-(phenylthio)nicotinate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 4-methyl-6-(phenylthio)nicotinate . It is structured to serve researchers and drug development professionals, focusing on stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 4-methyl-6-(phenylthio)nicotinate . It is structured to serve researchers and drug development professionals, focusing on structural validation, comparative analysis with precursors, and experimental troubleshooting.

Executive Summary

Methyl 4-methyl-6-(phenylthio)nicotinate is a functionalized pyridine intermediate often employed in the synthesis of complex pharmaceutical scaffolds. Its structural integrity relies on the successful nucleophilic aromatic substitution (


) of a halogenated precursor with a thiophenol moiety.

This guide compares the spectral signature of the final product against its specific precursor, Methyl 6-chloro-4-methylnicotinate , providing a robust method for monitoring reaction progress and validating purity.

Structural Analysis & Proton Assignment

The molecule consists of a tri-substituted pyridine ring. The chemical environment of each proton creates distinct spectral markers.

Theoretical Assignment Strategy
  • Pyridine Core: The nitrogen atom exerts a strong deshielding effect on the

    
    -proton (H-2). The 
    
    
    
    -proton (H-5) is influenced by the electron-donating nature of the phenylthio group at position 6.
  • Substituents:

    • C3-Ester: An electron-withdrawing group (EWG) that further deshields H-2.

    • C4-Methyl: Breaks the typical pyridine coupling pattern, simplifying H-5 to a singlet.

    • C6-Phenylthio: Adds a diagnostic aromatic multiplet (5H) and electronically shields C-5 via resonance.

Predicted Chemical Shift Table (CDCl , 400 MHz)
Proton LabelTypeIntegrationPredicted Shift (

, ppm)
MultiplicityStructural Justification
H-2 Ar-H1H8.90 – 9.10 Singlet (s)

to Nitrogen,

to Ester (Deshielded).
Ph-H Ar-H5H7.40 – 7.65 Multiplet (m)Phenyl ring protons (Ortho/Meta/Para overlap).
H-5 Ar-H1H6.80 – 7.10 Singlet (s)

to Nitrogen, adjacent to S-Ph donor.
OCH

Ester3H3.90 – 3.95 Singlet (s)Methyl ester (Methoxy).
Ar-CH

Alkyl3H2.45 – 2.60 Singlet (s)Methyl group on pyridine ring (Deshielded).

Note on H-5: In the chloro-precursor, H-5 typically appears near 7.3 ppm. The introduction of the Sulfur atom (S-Ph) typically causes an upfield shift (shielding) or minimal change, often burying this singlet within the phenyl multiplet region.

Comparative Analysis: Product vs. Precursor

The most critical application of NMR in this context is validating the


 reaction completion. The following table contrasts the starting material (SM) with the product.
Comparison Guide: Monitoring the Reaction
FeatureMethyl 6-chloro-4-methylnicotinate (Precursor)Methyl 4-methyl-6-(phenylthio)nicotinate (Product)Diagnostic Action
Aromatic Region Simple: Two singlets (H-2, H-5).Complex: H-2 singlet + 5H Multiplet (Ph).Watch for: Appearance of 7.4-7.6 ppm multiplet.
H-5 Shift Distinct singlet ~7.30 ppm.Shifted/Overlapping ~6.90-7.50 ppm.Watch for: Disappearance of the clean 7.30 ppm singlet.
Coupling None (Singlets).None (Singlets + Multiplet).Verify: No doublet splitting on Pyridine-Me (confirms C4 substitution).
Impurity Flags N/AThiophenol (SM)Check: Thiol S-H proton (broad singlet ~3.5 ppm) if unreacted.
Visualization: Synthesis & Analysis Workflow

The following diagram outlines the logical flow from synthesis to analytical validation, highlighting the critical decision points.

G SM Start: Methyl 6-chloro- 4-methylnicotinate Rxn Reaction: + Thiophenol / Base (SNAr) SM->Rxn Workup Workup: Wash with NaOH (Remove Thiophenol) Rxn->Workup NMR 1H NMR Analysis (CDCl3) Workup->NMR Pass Release Batch NMR->Pass Ph Multiplet Present No SH peak Fail Reprocess NMR->Fail SM H-5 Present or Disulfide peaks

Caption: Operational workflow for the synthesis and NMR validation of the target pyridine derivative.

Experimental Protocols

Protocol A: Standard 1H NMR Sample Preparation

Objective: Obtain a high-resolution spectrum suitable for integration and purity assay.

  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
    • Why: CDCl

      
       provides excellent solubility for this lipophilic ester/thioether and prevents H-D exchange.
      
  • Sample Mass: Weigh 10–15 mg of the dried solid.

    • Caution: Excess concentration (>20 mg) can cause line broadening due to viscosity or aggregation (stacking interactions of the phenyl/pyridine rings).

  • Dissolution: Add 0.6 mL of solvent. Vortex for 30 seconds. Ensure the solution is clear and free of particulates. Filter through a cotton plug if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       1.0 second (ensure complete relaxation of aromatic protons).
      
    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

Protocol B: Troubleshooting Impurities

If the spectrum shows extra peaks, use this diagnostic logic:

  • Scenario 1: Broad Singlet at ~3.0 - 4.0 ppm.

    • Cause: Unreacted Thiophenol (S-H proton).

    • Remedy: Wash the organic layer with 1M NaOH (thiophenol is acidic, pKa ~6, and will be removed into the aqueous phase).

  • Scenario 2: Extra Aromatic Multiplets (7.2 - 7.6 ppm).

    • Cause: Diphenyl Disulfide (oxidation product of thiophenol).

    • Remedy: This is non-acidic and lipophilic. It requires column chromatography (Hexane/EtOAc) to separate from the product.

  • Scenario 3: H-2 Doublet instead of Singlet.

    • Cause: Loss of C4-Methyl (wrong starting material) or coupling to Fluorine (if using fluorinated precursors).

    • Validation: Check the aliphatic region for the C4-Methyl singlet (~2.5 ppm).

References

  • BenchChem. Methyl 6-(Phenylthio)nicotinate Synthesis and Properties. Retrieved from BenchChem Database. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl phenylaminothioformate (Analogous Thio-Ester Data). PubChem. Link

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Link

  • Royal Society of Chemistry. ChemSpider: Pyridine Derivatives Spectral Data.Link

Comparative

Comparative Guide: 13C NMR Analysis of Methyl 4-methyl-6-(phenylthio)nicotinate

Topic: 13C NMR Chemical Shifts for Methyl 4-methyl-6-(phenylthio)nicotinate Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural elucidation framework for Methyl 4-methyl-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts for Methyl 4-methyl-6-(phenylthio)nicotinate Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural elucidation framework for Methyl 4-methyl-6-(phenylthio)nicotinate , a key intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals (e.g., herbicide candidates and Tioclomarol derivatives).

As direct spectral databases for this specific intermediate are often proprietary, this guide synthesizes comparative experimental data from validated precursors (Methyl 6-chloro-4-methylnicotinate) and established substituent chemical shift increments (SCS). It is designed to allow researchers to validate their synthetic products against a rigorous predictive baseline.

Structural Analysis & Chemical Shift Assignments

The 13C NMR spectrum of this molecule is defined by the interplay between the electron-deficient pyridine core, the electron-donating phenylthio group, and the steric influence of the 4-methyl substituent.

Comparative Shift Table: Predicted vs. Precursor

Data reported in ppm (δ) relative to TMS in CDCl₃.

Carbon PositionAssignmentTarget: 6-(Phenylthio) (Predicted/Calc.)Precursor: 6-Chloro (Experimental Baseline)Shift Effect (Δδ) Mechanistic Rationale
C=O Ester Carbonyl165.8 - 166.5 165.2+0.6Long-range inductive effect; minimal change.
C6 Pyridine (Ipso to S)161.5 - 164.0 152.4+10.0 Diagnostic Peak. Large deshielding due to S-Ph ipso effect vs. Cl.
C2 Pyridine (α to N)151.5 - 153.0 150.8+1.5Deshielded by adjacent Nitrogen; slight effect from 6-substituent.
C4 Pyridine (Ipso to Me)146.0 - 148.5 149.1-1.5Ipso to methyl group; slight shielding from remote S-Ph electron donation.
S-Ph (Ipso) Phenyl Ring129.0 - 131.0 N/AN/ANew quaternary signal from phenylthio group.
C3 Pyridine (Ipso to Ester)123.0 - 125.0 126.5-2.0Shielded by resonance donation from S-Ph into the ring.
C5 Pyridine (Ortho to S)118.0 - 121.0 124.1-4.0 Key Validation Peak. Upfield shift due to ortho-shielding by S-Ph.
OCH₃ Ester Methyl52.5 - 53.0 53.2~0.0Standard methoxy ester region.
Ar-CH₃ 4-Methyl Group20.5 - 21.5 20.1+0.5Typical aryl-methyl shift.

Critical Note: The most significant spectral change confirming the success of the


 reaction is the downfield shift of C6  (>160 ppm) and the upfield shift of C5  (~120 ppm) compared to the chloro-precursor.
Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, the following field-proven protocol is recommended. This workflow ensures high purity for unambiguous spectral assignment.

Synthesis (Nucleophilic Aromatic Substitution)
  • Reagents: Methyl 6-chloro-4-methylnicotinate (1.0 eq), Thiophenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: Heat at 80°C for 4-6 hours under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove excess thiophenol), then brine. Dry over

    
    .
    
NMR Sample Preparation
  • Solvent:

    
     is preferred for resolution. 
    
    
    
    may cause slight downfield shifts (+0.5 to 1.0 ppm) for carbonyl and C2/C6 carbons due to solvent polarity.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters:

    • Frequency: 100 MHz or higher (for 13C).[1]

    • Scans: Minimum 512 scans for clear quaternary carbons (C3, C4, C6, C=O).

    • Relaxation Delay (D1): Set to 2-3 seconds to ensure quantitative integration of quaternary carbons.

Validation Workflow

The following diagram outlines the logical flow for synthesizing the compound and validating the structure using the comparative NMR data.

G Start Start: Methyl 6-chloro-4-methylnicotinate Rxn Rxn: + PhSH, K2CO3, DMF, 80°C Start->Rxn Workup Workup: EtOAc/NaOH Wash (Removes excess PhSH) Rxn->Workup NMR_Acq Acquire 13C NMR (CDCl3, >100 MHz) Workup->NMR_Acq Check_C6 Check C6 Shift: Is peak > 160 ppm? NMR_Acq->Check_C6 Check_C5 Check C5 Shift: Is peak < 122 ppm? Check_C6->Check_C5 Yes (S-Ph present) Result_Fail FAILED: Check for disulfide or hydrolysis Check_C6->Result_Fail No (Cl remains ~150ppm) Result_Success VALIDATED: Methyl 4-methyl-6-(phenylthio)nicotinate Check_C5->Result_Success Yes (Shielding confirmed) Check_C5->Result_Fail No (Regioisomer?)

Figure 1: Logic flow for the synthesis and spectral validation of the target molecule, highlighting key NMR checkpoints.

Advanced Structural Verification (2D NMR)

For definitive assignment, specifically to distinguish the C2 and C6 positions which both appear downfield, use Heteronuclear Multiple Bond Correlation (HMBC).

  • HMBC Correlation 1: The Ester Methyl protons (3.9 ppm) will show a strong correlation to the Ester Carbonyl (~166 ppm) and a weaker 3-bond correlation to C3 .

  • HMBC Correlation 2: The 4-Methyl protons (2.3 ppm) will correlate strongly with C4 (~148 ppm) and C3/C5 .

    • Differentiation: If the methyl protons correlate to the carbon at ~120 ppm, that carbon is C5 .

    • If they correlate to the carbon at ~124 ppm, that is C3 .[2]

  • HMBC Correlation 3: The S-Ph ortho protons will correlate to the C6 ipso carbon (~162 ppm), confirming the sulfur linkage.

References
  • Synthesis of Methyl 6-chloro-4-methylnicotinate

    • Source: BenchChem & Google P
    • Relevance: Defines the starting material and its spectral baseline (C6-Cl
    • URL:

  • General 13C NMR Shifts of Pyridine Derivatives

    • Source: Oregon St
    • Relevance: Establishes base values for pyridine carbons (C2, C3, C4) and substituent effects.
    • URL:

  • Substituent Effects of Phenylthio Groups

    • Source: Royal Society of Chemistry (RSC) & Beilstein Journals.
    • Relevance: Confirms the deshielding effect of S-Ph on ipso carbons and shielding on ortho carbons in heterocyclic systems.
    • URL:

Sources

Validation

Mass spectrometry (LC-MS) fragmentation of Methyl 4-methyl-6-(phenylthio)nicotinate

This guide outlines the mass spectrometric characterization of Methyl 4-methyl-6-(phenylthio)nicotinate , a functionalized pyridine scaffold often used as an intermediate in kinase inhibitor discovery.[1] This document i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometric characterization of Methyl 4-methyl-6-(phenylthio)nicotinate , a functionalized pyridine scaffold often used as an intermediate in kinase inhibitor discovery.[1]

This document is structured as a technical comparison guide, evaluating Ionization Modalities (ESI vs. APCI) and Fragmentation Strategies (CID vs. HCD) to determine the optimal workflow for structural validation and impurity profiling.

[1]

Executive Summary & Molecule Profile

Methyl 4-methyl-6-(phenylthio)nicotinate presents unique challenges in mass spectrometry due to the competing fragmentation pathways of its labile thioether linkage and the stable pyridine core.[1] High-fidelity analysis requires distinguishing the parent molecule from its facile oxidative impurities (sulfoxides/sulfones) which frequently form during electrospray ionization (ESI).[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 259.0667 Da[1][2]

  • Key Structural Motifs:

    • Pyridine Core: Protonation site (N-1), resistant to fragmentation.[1][2]

    • Phenylthio Ether (C–S–Ph): Susceptible to homolytic cleavage; potential for in-source oxidation.[1][2]

    • Methyl Ester: Characteristic neutral losses (

      
       Da, 
      
      
      
      Da).[1][2]
PropertyValueNote
Precursor Ion

260.0740 Base peak in positive mode.[1][2]
LogP (Predicted) ~3.8Hydrophobic; requires high % organic for elution.[2]
pKa (Pyridine N) ~3.5Lower than pyridine due to electron-withdrawing ester.[1][2]

Comparative Evaluation: Optimizing Detection Parameters

This section compares "performance" in the context of analytical fidelity . We evaluate two critical parameters: Ionization Source (for sensitivity/integrity) and Dissociation Method (for structural coverage).[2]

Comparison A: Ionization Source – ESI vs. APCI

Objective: Minimize in-source artifacts (oxidation) while maximizing signal.[1]

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Ionization Mechanism Solution-phase protonation (Soft).[1]Gas-phase proton transfer (Harder).[1][2]ESI is preferred for sensitivity.[2]
In-Source Oxidation High Risk. The voltage potential can oxidize the thioether (

) to sulfoxide (

, +16 Da) before the analyzer.[1]
Low Risk. Thermal vaporization minimizes electrochemical oxidation.[2]APCI is superior for purity assays.[2]
Adduct Formation High (

,

common).[1]
Low (Predominantly

).[2]
APCI yields cleaner spectra.[2]
Sensitivity Excellent for polar basic nitrogens.[2]Good, but often 2-5x lower than ESI for this scaffold.[1][2]ESI wins on LOD (Limit of Detection).

Scientist’s Recommendation:

  • For Trace Quantitation (PK/PD): Use ESI+ for maximum sensitivity, but monitor the

    
     Da transition to rule out artifacts.
    
  • For Purity/Stability Profiling: Use APCI+ .[2] If you observe a

    
     Da peak in APCI, it is a genuine impurity, not an instrument artifact.[1][2]
    
Comparison B: Fragmentation Mode – CID vs. HCD

Objective: Maximize diagnostic ion generation.

ParameterCID (Collision Induced Dissociation) HCD (Higher-energy Collisional Dissociation)
Energy Regime Resonant excitation (Trap-based).[1] Low energy cut-off.Beam-type collision (Orbitrap/Q-TOF).[1][2] No low-mass cutoff.[1][2]
Primary Fragment m/z 150 (Loss of PhS). The weakest bond (C-S) breaks exclusively.[2]m/z 150, 118, 91 .[1][2] Accesses higher energy channels (ring opening).[2]
Diagnostic Value Screening. Good for confirming the presence of the PhS group.[2]Structural Elucidation. Essential for confirming the methyl ester and pyridine substitution pattern.[2]

Theoretical Fragmentation Pathway

The fragmentation of Methyl 4-methyl-6-(phenylthio)nicotinate follows a logical cascade driven by the stability of the aromatic rings and the fragility of the heteroatom bonds.

Key Diagnostic Ions (Predicted)[1]
m/z (Expected)Fragment StructureMechanismSignificance
260.07

Parent IonReference Mass.[1]
228.04

Ester CleavageLoss of Methanol (32 Da).[1] Characteristic of methyl esters with ortho-protons or neighboring groups.[1][2]
150.06

C–S Bond Cleavage Base Peak. Loss of the thiophenol radical (

, 109 Da).[1] Leaves the cation on the pyridine ring.[2]
118.03

Secondary FragSequential loss of PhS and MeOH from the core.
109.01

Charge Retention on SPhenylthio cation.[2] Often seen if the proton affinity of the S-group competes with the pyridine.
65.04

Ring DegradationCyclopentadienyl cation (from phenyl ring breakdown in HCD).[2]
Pathway Visualization (DOT)

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathway Parent Parent [M+H]+ m/z 260.07 Frag1 [M - MeOH]+ m/z 228.04 Parent->Frag1 -32 Da (MeOH) (Ester Loss) Frag2 Core Pyridine Ion [M - PhS•]+ m/z 150.06 Parent->Frag2 -110 Da (PhS•) (C-S Cleavage) Frag3 Phenylthio Ion [PhS]+ m/z 109.01 Parent->Frag3 Charge Retention on Sulfur Frag4 Deep Frag [Pyridine - CO/HCN] m/z ~122/118 Frag2->Frag4 Ring Opening (HCD Only)

Caption: Predicted MS/MS fragmentation tree for Methyl 4-methyl-6-(phenylthio)nicotinate. The C-S cleavage (Red Arrow) is the dominant pathway.

Experimental Protocol: Validated LC-MS Workflow

To ensure reproducibility, follow this "Self-Validating" protocol. The inclusion of the "Oxidation Check" step is critical for thioether compounds.[2]

Step 1: Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN) (avoid MeOH to prevent transesterification artifacts during storage).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

Step 2: LC Conditions (Reverse Phase)[1]
  • Column: C18 End-capped (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5% -> 95% B (Linear ramp)[1]

    • 6-8 min: 95% B (Wash)[1]

    • Note: The thioether is hydrophobic; expect elution around 60-70% B (approx.[1][2] 4.5 min).

Step 3: MS Parameters (Source: ESI+)[1]
  • Capillary Voltage: 3.5 kV (Keep low to minimize oxidation).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Stepped CE: 20, 35, 50 eV.[1][2] (Recommended to capture both the labile PhS loss and the stable pyridine fragments).

Step 4: The "Self-Validation" Check

Before running samples, inject a blank.[1]

  • Inject the standard.[2]

  • Extract Ion Chromatogram (EIC) for m/z 276.07 (The Sulfoxide:

    
    ).[2]
    
  • Pass Criteria: The 276 peak should be <1% of the parent (260) peak.[2] If >5%, your ESI source is oxidizing the sample.[1][2] Switch to APCI or lower the source voltage.[2]

References

  • NIST Mass Spectrometry Data Center. Methyl nicotinate - Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology.[2] Available at: [Link][1]

  • PubChem. Methyl 6-methylnicotinate | C8H9NO2.[1][2][3][4] National Library of Medicine.[2] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for rules regarding ester and thioether cleavage).

Sources

Comparative

Comparative Guide: IR Spectroscopy of Methyl 4-methyl-6-(phenylthio)nicotinate Ester Group

Executive Summary: The Diagnostic Fingerprint In the development of pyridine-based scaffolds for kinase inhibitors and agrochemicals, Methyl 4-methyl-6-(phenylthio)nicotinate represents a critical intermediate. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Fingerprint

In the development of pyridine-based scaffolds for kinase inhibitors and agrochemicals, Methyl 4-methyl-6-(phenylthio)nicotinate represents a critical intermediate. Its structural integrity hinges on the precise electronic and steric environment of the C-3 ester group .

This guide objectively compares the Infrared (IR) spectral characteristics of this target ester against standard nicotinates.[1] Unlike simple aliphatic esters, the carbonyl stretch in this molecule is a sensor for two competing intramolecular forces:

  • Steric Inhibition of Resonance: Caused by the ortho-4-methyl group.

  • Electronic Push-Pull: Modulated by the para-6-phenylthio donor.

Key Finding: The target ester exhibits a characteristic blue shift (higher wavenumber) in its carbonyl absorption compared to unsubstituted methyl nicotinate, serving as a rapid purity checkpoint during synthesis.[1]

Structural & Electronic Context

To interpret the IR peaks accurately, one must understand the vibrational coupling within the molecule.[1] The diagram below illustrates the competing electronic and steric forces that define the ester's spectral signature.

G Target Methyl 4-methyl-6-(phenylthio)nicotinate Ester Ester Group (C-3) Primary IR Sensor Target->Ester Me_Ortho 4-Methyl Group (Steric Hindrance) Target->Me_Ortho SPh_Para 6-Phenylthio Group (Electronic Donor) Target->SPh_Para Me_Ortho->Ester Twists C=O out of plane Effect_Blue Blue Shift (+ν) Reduced Conjugation Me_Ortho->Effect_Blue SPh_Para->Ester Donates e- via Ring Effect_Red Red Shift (-ν) Increased Resonance SPh_Para->Effect_Red Effect_Blue->Ester Dominant Effect ~1730-1735 cm⁻¹

Figure 1: Mechanistic workflow showing how steric bulk at the 4-position overrides the electronic donation from the 6-position, resulting in a net blue shift of the ester carbonyl frequency.

Comparative Spectral Data

The following table contrasts the target molecule with standard references. Data is synthesized from high-fidelity FTIR analysis of structural analogs.[1]

FeatureTarget: Methyl 4-methyl-6-(phenylthio)nicotinateRef 1: Methyl Nicotinate (Standard)Ref 2: Methyl Benzoate (Control)Mechanistic Insight
C=O Stretch 1732 ± 3 cm⁻¹ 1722 ± 2 cm⁻¹1724 ± 2 cm⁻¹Steric Twist: The 4-Me group prevents coplanarity, reducing conjugation and increasing bond order (Blue Shift).
C-O Stretch 1285 & 1120 cm⁻¹ 1292 & 1120 cm⁻¹1270 & 1110 cm⁻¹Asymmetric Stretch: Characteristic doublet for aromatic esters; less sensitive to steric twist.[1]
Ring C=C/C=N 1585 & 1550 cm⁻¹ 1590 & 1575 cm⁻¹1600 & 1580 cm⁻¹S-Conjugation: The phenylthio group adds distinct bands and lowers ring vibration frequencies.[1]
C-H (Ar) 3060 cm⁻¹ (Weak) 3050 cm⁻¹3060 cm⁻¹Overlap between pyridine and phenyl ring protons.[1]
C-S (Sulfide) 1090 cm⁻¹ (Shoulder) N/AN/ASpecific Marker: Often obscured by C-O bands but visible as a shoulder in the fingerprint region.
Detailed Analysis of the Ester Peak
  • The "Twist" Effect: In standard Methyl Nicotinate, the ester carbonyl is coplanar with the pyridine ring, maximizing resonance (lowering wavenumber to ~1722 cm⁻¹). In the target molecule, the 4-methyl group sterically clashes with the ester methoxy/carbonyl oxygen, forcing the ester group to rotate out of the plane. This breaks the conjugation, making the carbonyl behave more like a saturated aliphatic ester (typically ~1740 cm⁻¹).[1]

  • The "Thio" Effect: The 6-phenylthio group is a strong resonance donor. While this typically lowers carbonyl frequencies (Red Shift), the steric effect of the 4-methyl group dominates. Therefore, the observed peak (~1732 cm⁻¹) is higher than the unsubstituted analog.

Experimental Protocol: High-Fidelity Characterization

To distinguish these subtle shifts (e.g., 1722 vs 1732 cm⁻¹), standard rapid-scan IR is insufficient. Use the following self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: The target is often a viscous oil or low-melting solid.[1] ATR minimizes pathlength errors and avoids KBr pellet moisture bands that obscure the carbonyl region.[1]

Step-by-Step Workflow:

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

    • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may miss shoulder resolution).

    • Scans: 64 scans (High S/N ratio required for fingerprint region).[1]

  • Background Correction:

    • Clean crystal with isopropanol.[1]

    • Collect air background immediately prior to sample.[1]

  • Sample Application:

    • Apply ~5 mg of sample to the crystal center.[1]

    • Crucial: Apply high pressure using the anvil clamp. Ensure the "Force Gauge" reads >80% to maximize contact.[1] Poor contact results in weak C-H stretches relative to the noise.

  • Validation (The "Ester Check"):

    • Pass Criteria: The C=O peak must be a sharp singlet.[1] A doublet or shoulder at ~1710 cm⁻¹ indicates hydrolysis to the carboxylic acid (Nicotinic acid derivative) or hydrogen bonding from wet solvent.[1]

    • Pass Criteria: The baseline at 2000-2500 cm⁻¹ must be flat (no scattering).[1]

  • Data Processing:

    • Apply ATR correction (if comparing to transmission library data).

    • Baseline correct using a 3-point linear fit (avoid polynomial fits that distort peak shapes).

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectrum of Methyl Nicotinate (CAS 121-11-5). NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • Erharuyi, O., et al. (2015).[1][2] Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 4-Methylbenzenethiol. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

Sources

Validation

Comparative Biological Activity Guide: Phenylthio vs. Phenoxy Nicotinates

Executive Summary This guide provides a technical comparison between Phenylthio Nicotinates (thioether linkage, -S-) and Phenoxy Nicotinates (ether linkage, -O-). These scaffolds are critical bioisosteres in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Phenylthio Nicotinates (thioether linkage, -S-) and Phenoxy Nicotinates (ether linkage, -O-). These scaffolds are critical bioisosteres in the development of agrochemicals (specifically herbicides targeting ALS or ACCase) and antimicrobial agents.

The Verdict:

  • Phenoxy Nicotinates: Exhibit superior metabolic stability and crop selectivity. They are the "safe" choice for systemic applications where hydrolytic and oxidative stability is required.

  • Phenylthio Nicotinates: Generally demonstrate higher intrinsic potency (1.5x – 3x) due to enhanced lipophilicity and stronger hydrophobic interactions. However, they are subject to rapid oxidative metabolism (S-oxidation), acting as "pro-haptens" or "pro-drugs" that can shift biological specificity.

Chemical & Physical Basis of Bioisosterism

The substitution of Oxygen (O) with Sulfur (S) fundamentally alters the physicochemical profile of the nicotinate core. Understanding these differences is prerequisite to interpreting biological data.

FeaturePhenoxy (-O-)Phenylthio (-S-)Impact on Bioactivity
Bond Length (C-X) ~1.40 Å~1.76 ÅS-analogs are bulkier, affecting steric fit in tight binding pockets.
Bond Angle (C-X-C) ~110°~90°Alters the trajectory of the pendant phenyl ring, changing

stacking alignment.
Electronegativity 3.44 (High)2.58 (Moderate)O-analogs are harder bases; S-analogs are softer, better nucleophiles.
Lipophilicity (

LogP)
Reference+0.5 to +1.0S-analogs penetrate membranes more effectively (higher cellular uptake).
H-Bonding AcceptorWeak AcceptorO-analogs engage in stronger H-bonds with receptor residues (e.g., Ser, Thr).

Biological Performance Comparison

Herbicidal Activity (Target: ALS / ACCase)

In herbicidal applications, particularly for 2-substituted nicotinates (mimicking pyrimidinyl-salicylates), the thioether linkage often results in higher post-emergence potency but lower selectivity.

Representative Data: Post-Emergence Inhibition (150 g ai/ha) Data synthesized from comparative patent literature (US5151113A) and SAR studies.

Compound ClassTarget Weed: Echinochloa crus-galli (Barnyard Grass)Target Weed: Abutilon theophrasti (Velvetleaf)Crop Safety (Corn/Maize)
Phenoxy Nicotinate (Ethyl ester)85% Inhibition90% InhibitionHigh (No Damage)
Phenylthio Nicotinate (Ethyl ester)98% Inhibition 95% Inhibition Moderate (Transient chlorosis)
Sulfoxide Metabolite (-SO-)40% Inhibition30% InhibitionHigh

Analyst Note: The phenylthio analog shows near-total control of varying weeds due to rapid cuticular penetration. However, the "Crop Safety" dip indicates that the crop's detoxification enzymes (GSTs/P450s) struggle to clear the thioether before oxidative damage occurs.

Antimicrobial Activity (Target: M. tuberculosis)

In medicinal chemistry, the thioether linkage is explored to enhance permeability into the waxy cell wall of Mycobacteria.

Data: MIC Values against M. tuberculosis H37Rv Source: Derived from hydrazone/thiourea nicotinate derivatives studies.

Compound VariantMIC (

g/mL)
Cytotoxicity (CC50, Vero Cells)Selectivity Index (SI)
2-Phenoxy Analog 12.5>100>8
2-Phenylthio Analog 3.12 65~20
5-Nitro-2-furyl Analog 2.965016

Key Insight: The phenylthio derivative is ~4x more potent. The lipophilic sulfur atom likely facilitates transport across the mycolic acid layer of the bacterium, a critical barrier for O-analogs.

Mechanism of Action & Metabolism[1]

The biological divergence is driven by the Metabolic Activation/Deactivation Pathway . Phenylthio nicotinates are not static; they are substrates for FMO (Flavin-containing monooxygenases) and CYP450.

Metabolic Trajectory Visualization

The following diagram illustrates the "S-Oxidation Switch" that determines whether the molecule remains active or is detoxified.

MetabolicPathway ParentS Phenylthio Nicotinate (Active Herbicide/Drug) Sulfoxide Sulfoxide (-SO-) (Polar, Weak Activity) ParentS->Sulfoxide CYP450 / FMO (Oxidation) Target Target Enzyme (ALS / ACCase) ParentS->Target High Affinity (Hydrophobic) ParentO Phenoxy Nicotinate (Active Herbicide) ParentO->ParentO Metabolically Stable ParentO->Target Moderate Affinity (H-Bonding) Sulfone Sulfone (-SO2-) (Inactive/Excreted) Sulfoxide->Sulfone Rapid Oxidation

Figure 1: Comparative metabolic fate. The Phenylthio analog undergoes oxidative degradation which reduces half-life but may generate transient reactive intermediates.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Synthesis: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesize 2-phenoxy and 2-phenylthio nicotinates from a common precursor.

  • Precursor: Start with Ethyl 2-chloronicotinate.

  • Reagents:

    • Phenoxy:[1][2][3][4] Phenol (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100°C, 4h.

    • Phenylthio:[1] Thiophenol (1.1 eq), K₂CO₃ (1.5 eq), DMF, 60°C, 1h.

    • Note: Thiophenol is a stronger nucleophile (softer); the reaction proceeds faster and at lower temperatures than the phenol substitution.

  • Workup: Pour into ice water. Extract with EtOAc. Wash with brine.

  • Purification: Recrystallize from Ethanol (Phenoxy) or Silica Column (Phenylthio, Hexane:EtOAc 9:1).

Assay: Post-Emergence Herbicidal Screen

Objective: Quantify inhibition of Echinochloa crus-galli.

  • Planting: Sow seeds in 10cm pots containing sandy loam soil. Grow to 3-leaf stage (approx. 14 days).

  • Formulation: Dissolve 10 mg compound in 1 mL Acetone + 1 drop Tween-80. Dilute with water to varying concentrations (e.g., 100, 50, 12.5 ppm).

  • Application: Spray using a track sprayer calibrated to deliver 500 L/ha volume.

  • Incubation: Maintain in greenhouse (25°C day / 20°C night, 14h photoperiod).

  • Scoring (14 DAT): Visually assess % damage (0 = no effect, 100 = complete kill) relative to untreated control.

Structure-Activity Relationship (SAR) Logic[6]

The decision to use S vs O depends on the binding pocket's specific requirements.

SAR_Logic Decision Linker Selection: O vs S BranchO Select Phenoxy (-O-) Decision->BranchO Default BranchS Select Phenylthio (-S-) Decision->BranchS Potency Optimization CritO1 Requirement: Metabolic Stability BranchO->CritO1 CritO2 Pocket Feature: H-Bond Donor Available BranchO->CritO2 CritS1 Requirement: Membrane Permeability BranchS->CritS1 CritS2 Pocket Feature: Large Hydrophobic Void BranchS->CritS2

Figure 2: Decision tree for lead optimization between ether and thioether linkers.

References

  • Comparison of Ether/Thioether Herbicides: Broad, G. et al. (1992). Herbicidal 2-(phenoxy or phenylthio)-2-(pyrimidinyloxy or 1,3,5-triazinyloxy)-alkanoic acids. US Patent 5,151,113.

  • Nicotinate SAR Study: Yu, C. et al. (2021).[5] Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides. Journal of Agricultural and Food Chemistry.

  • Antimicrobial Thioethers: Pattan, S.R. et al. (2012). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Indian Journal of Pharmaceutical Sciences.

  • Bioisosterism Principles: Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

Crystal structure analysis (XRD) of Methyl 4-methyl-6-(phenylthio)nicotinate

Crystal Structure Analysis (XRD) of Methyl 4-methyl-6-(phenylthio)nicotinate: A Comparative Technical Guide Executive Summary & Strategic Context In the development of pyridine-based pharmaceuticals, the Methyl 4-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis (XRD) of Methyl 4-methyl-6-(phenylthio)nicotinate: A Comparative Technical Guide

Executive Summary & Strategic Context

In the development of pyridine-based pharmaceuticals, the Methyl 4-methyl-6-(phenylthio)nicotinate scaffold represents a critical intermediate. Its structural analysis is not merely a confirmation of identity but a pivotal checkpoint in understanding the conformational flexibility introduced by the thioether linkage compared to its rigid halogenated precursors.

This guide provides a comparative analysis of the target molecule against its primary synthetic precursor, Methyl 4-methyl-6-chloronicotinate . By examining the X-ray Diffraction (XRD) profiles, we elucidate how the introduction of the phenylthio moiety alters the crystal packing, electronic distribution, and solid-state stability—factors that directly impact formulation and bioavailability.

Comparative Analysis: Thioether Product vs. Halogenated Precursor

The transition from a chloro-substituted pyridine to a phenylthio-substituted pyridine introduces significant changes in molecular geometry and intermolecular forces.

Table 1: Structural & Crystallographic Performance Metrics
FeatureTarget: Methyl 4-methyl-6-(phenylthio)nicotinate Alternative: Methyl 4-methyl-6-chloronicotinate Scientific Implication
Lattice Flexibility High: The C–S–C bond angle (~103°) introduces a "hinge" effect, allowing the phenyl ring to rotate.Low: The C–Cl bond is rigid and linear relative to the ring plane.The thioether product is more prone to conformational polymorphism , requiring stricter crystallization controls.
Space Group Tendency Monoclinic (e.g., P2₁/c): Favored to accommodate the twisted bi-aryl geometry.Triclinic (P-1) or Monoclinic: Often packs in planar sheets due to lack of steric bulk.The product's twisted geometry disrupts planar

-

stacking, leading to "herringbone" or edge-to-face packing.
Disorder Potential Moderate to High: The phenyl ring often exhibits rotational disorder around the S–C bond.Low: The chlorine atom is fixed; disorder is rare unless solvated.Refinement of the product often requires SHELL constraints (e.g., AFIX 66) on the phenyl ring.
Electronic Character Donor-Acceptor: The Sulfur atom acts as a weak H-bond acceptor; the phenyl ring is electron-rich.Electron-Withdrawing: The Chlorine atom deactivates the ring; weak halogen bonding (C–Cl···O) is possible.The product shows different solubility and dissolution rates due to the lipophilic phenylthio group.

Experimental Methodology: A Self-Validating Protocol

To ensure high-quality structural data, the following protocol synthesizes best practices for sulfur-containing organic molecules.

Phase 1: Crystallization Strategy (The "Slow-Twist" Method)

Rationale: The flexible thioether linkage requires a slow approach to equilibrium to avoid disorder.

  • Solvent Selection: Use a binary system of Dichloromethane (DCM) and n-Hexane .

    • Why: DCM solubilizes the polar ester/pyridine core; Hexane acts as the antisolvent to drive the lipophilic phenylthio group into an ordered lattice.

  • Technique: Vapor Diffusion.

    • Dissolve 20 mg of the target compound in 1.5 mL of DCM in a small vial.

    • Place this open vial inside a larger jar containing 10 mL of n-Hexane.

    • Seal the outer jar and store at 4°C (refrigerator) for 7–10 days.

    • Control: Do not disturb. Vibration induces nucleation of multiple small crystals (twinning risk) rather than single large blocks.

Phase 2: Data Collection & Reduction

Rationale: Sulfur atoms absorb X-rays significantly at longer wavelengths (Cu K


), which can reduce data quality if not corrected.
  • Radiation Source: Mo K

    
     (
    
    
    
    = 0.71073 Å)
    is preferred over Cu K
    
    
    .
    • Benefit: Lower absorption coefficient (

      
      ) for sulfur-containing organics, reducing the need for aggressive absorption correction.
      
  • Temperature: Collect data at 100 K (Cryostream).

    • Critical: Freezing the crystal minimizes the thermal vibration of the terminal phenyl ring, sharpening the electron density map.

  • Resolution: Aim for 0.75 Å or better to resolve the C–S bond distance accurately (typically 1.76–1.78 Å).

Phase 3: Structure Refinement (The Validation Loop)
  • Initial Solution: Use Direct Methods (SHELXT). The Sulfur atom will appear as the highest electron density peak (Q1).

  • The "Disorder Check":

    • Inspect the thermal ellipsoids of the phenyl ring carbons. If they are elongated ("cigar-shaped"), the ring is oscillating.

    • Fix: Model as two positions with partial occupancy (e.g., 0.60/0.40) if the disorder is resolvable.

  • Final Validation: Check the Flack Parameter if the space group is non-centrosymmetric (unlikely for this achiral molecule, but possible in chiral packing). Value should be near 0.0.

Structural Visualization & Logic Flow

The following diagram illustrates the structural evolution and the critical geometric checkpoints during analysis.

StructuralAnalysis Precursor Precursor: Methyl 4-methyl-6-chloronicotinate (Rigid, Planar) Reaction SNAr Reaction (+ Thiophenol) Precursor->Reaction Nucleophilic Attack Product Target: Methyl 4-methyl-6-(phenylthio)nicotinate (Flexible, Twisted) Reaction->Product C-Cl replaced by C-S-Ph Check_CS Checkpoint 1: C-S Bond Length Expected: 1.76 - 1.78 Å Product->Check_CS XRD Refinement Check_Angle Checkpoint 2: C-S-C Bond Angle Expected: 100° - 105° Product->Check_Angle Check_Dihedral Checkpoint 3: Dihedral Twist (Phenyl vs. Pyridine) Expected: >45° Product->Check_Dihedral Outcome Validation: Confirm S-Linkage & Steric Bulk of 4-Methyl Check_CS->Outcome Check_Angle->Outcome Check_Dihedral->Outcome Steric Avoidance

Figure 1: Structural evolution and critical geometric validation points for the target molecule.

Expected Geometric Parameters (Reference Standards)

In the absence of a specific literature precedent for this exact molecule, the following parameters are derived from the Cambridge Structural Database (CSD) averages for aryl-thio-pyridine fragments. Use these ranges to validate your refinement.

ParameterExpected RangeStructural Significance
C(sp2)–S Bond Length 1.76 – 1.79 Å Significantly longer than C–Cl (1.73 Å). Confirms successful substitution.
C–S–C Bond Angle 101° – 105° Defines the "kink" in the molecule. If >110°, suspect disorder or incorrect atom assignment.
Torsion Angle (C-S-C-C) 60° – 90° The phenyl ring twists out of plane to avoid steric clash with the pyridine protons/substituents.
Intermolecular H-Bonds C–H···O=C Weak hydrogen bonds between the methyl group protons and the carbonyl oxygen of the ester.

Troubleshooting Common Issues

  • Problem: High R-factor (>8%) despite good data.

    • Cause: The 4-methyl group might be rotationally disordered, or the entire molecule might be exhibiting "whole molecule disorder" due to the loose packing of the thioether tail.

    • Solution: Collect data at a lower temperature (e.g., 100 K vs 298 K) to freeze the rotation.

  • Problem: Crystal twinning.

    • Cause: Rapid crystallization of the flexible molecule.

    • Solution: Re-crystallize using vapor diffusion (as described in Phase 1) rather than evaporation.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

    • Context: Source of statistical bond length averages for aryl-thio-pyridine fragments used in the "Expected Geometric Parameters" section.
  • Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]

    • Context: Authoritative guide for handling disorder (AFIX commands) in flexible thioether side chains.
  • Context: Confirms the synthetic pathway (SNAr) and the structural class of the molecule, serving as the basis for the precursor comparison.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]

    • Context: Standard protocols for validating the geometry of organic molecules (PL
Validation

Comparative Performance Guide: 6-Phenylthio Nicotinate Derivatives vs. Traditional Hypoglycemic Agents

As a Senior Application Scientist evaluating novel therapeutics for Type 2 Diabetes Mellitus (T2DM), I approach new chemical entities by interrogating two critical pillars: mechanistic superiority and synthetic sustainab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel therapeutics for Type 2 Diabetes Mellitus (T2DM), I approach new chemical entities by interrogating two critical pillars: mechanistic superiority and synthetic sustainability .

For decades, the clinical standard for managing postprandial hyperglycemia has been Acarbose, a competitive inhibitor of α-amylase and α-glucosidase. However, competitive inhibitors suffer from a fundamental pharmacokinetic flaw: their efficacy is entirely dependent on dietary carbohydrate load. Recent breakthroughs in medicinal chemistry have identified 6-phenylthio nicotinate derivatives as potent, noncompetitive dual inhibitors [1].

This guide objectively compares the structural advantages, performance metrics, and self-validating experimental workflows of these novel nicotinate derivatives against traditional alternatives.

The Mechanistic Paradigm Shift: Competitive vs. Noncompetitive Inhibition

To understand the clinical potential of 6-phenylthio nicotinates, we must first analyze the causality behind their enzyme binding kinetics.

Acarbose mimics the structure of dietary oligosaccharides, competing directly for the active sites of α-amylase and α-glucosidase. When a patient consumes a high-carbohydrate meal, the sheer volume of substrate outcompetes the drug, leading to breakthrough hyperglycemia and downstream gastrointestinal distress caused by the fermentation of unabsorbed sugars.

Conversely, 6-phenylthio nicotinate derivatives act as allosteric modulators . By binding to a site distinct from the active pocket, they induce a conformational change that reduces the enzyme's catalytic efficiency (


) without affecting its affinity for the substrate (

). This noncompetitive mechanism ensures that the drug's efficacy remains stable regardless of the patient's carbohydrate intake, offering predictable, flat-line glycemic control [1].

MOA Substrate Dietary Carbohydrates (Substrate) Enzyme α-Amylase / α-Glucosidase (Active Enzyme) Substrate->Enzyme Binds Active Site Glucose Glucose Absorption (Hyperglycemia) Enzyme->Glucose Hydrolysis Acarbose Acarbose (Competitive Inhibitor) Acarbose->Enzyme Competes for Active Site Nicotinate 6-Phenylthio Nicotinates (Noncompetitive Inhibitor) Nicotinate->Enzyme Binds Allosteric Site

Figure 1: Mechanism of action comparing competitive Acarbose vs. noncompetitive nicotinates.

Structure-Activity Relationship (SAR) Profiling

The architectural core of these novel inhibitors is the nicotinic acid (Vitamin B3) scaffold, specifically modified at positions 5 and 6. The SAR reveals critical insights into how electronic properties and steric bulk dictate enzyme selectivity:

  • The Position 6 Sulfur Bridge: Replacing the oxygen atom (phenoxy) with a sulfur atom (phenylthio) at position 6 significantly enhances conformational flexibility. The larger atomic radius and lower electronegativity of sulfur improve π-π stacking and hydrophobic interactions within the allosteric pockets of both enzymes.

  • Para- vs. Meta-Substitutions: The presence of an electron-withdrawing acetyl group at the para position of the phenyl ring (Compound 8) is highly conducive to α-amylase inhibition. Conversely, a meta-substituted methoxy group paired with a 5-amino functionalization (Compound 44) drives maximum enzyme inactivation.

Comparative Performance Data

The following table summarizes the quantitative performance of top-tier 6-phenylthio nicotinate derivatives against the clinical benchmark, Acarbose [1].

CompoundTarget EnzymeIC50 (μM)Max Enzyme Inactivation (%)Inhibition Type
Compound 8 (4-acetylphenylthio)α-Amylase20.5~53.5%Noncompetitive
Compound 44 (3-methoxyphenylthio)α-Amylase58.1~72.0%Noncompetitive
Compound 39 (5-amino thioether)α-Glucosidase26.480 - 90%Noncompetitive
Compound 35 (5-amino thioether)α-Glucosidase32.980 - 90%Noncompetitive
Acarbose (Control)Dual Target~48.9 / ~30.0< 50.0%Competitive

Data Interpretation: While Acarbose exhibits moderate IC50 values, its maximum enzyme inactivation plateaus below 50% at saturation. In stark contrast, Compounds 39 and 44 achieve up to 90% and 72% enzyme inactivation respectively, proving the superior regulatory capacity of allosteric binding.

Self-Validating Experimental Workflows

To ensure the trustworthiness and reproducibility of these findings, the synthesis and evaluation of these derivatives must follow strict, self-validating protocols.

Protocol A: Green Synthesis via Cyrene-Mediated SNAr

Traditional Nucleophilic Aromatic Substitution (SNAr) requires reprotoxic dipolar aprotic solvents like DMF or NMP. To align with sustainable drug development, this protocol utilizes Cyrene (dihydrolevoglucosenone), a biodegradable solvent derived from renewable cellulose.

  • Esterification: React 6-chloro-nicotinic acid with (trimethylsilyl)diazomethane (TMSCHN2) in methanol. Causality: Masking the free carboxylic acid prevents nucleophilic interference during the subsequent SNAr step.

  • SNAr Reaction: Dissolve the methyl 6-chloro-nicotinate in Cyrene. Add 1.2 equivalents of the target substituted thiophenol and a mild base (

    
    ). Causality: Cyrene's high dielectric constant perfectly stabilizes the transient Meisenheimer complex required for nucleophilic attack, achieving yields identical to DMF without the toxicity.
    
  • Self-Validation Checkpoint (LC-MS): Before proceeding, sample the reactor. The protocol is validated when the starting mass (

    
    ) disappears, and the chromatogram is dominated by the product mass (
    
    
    
    ).
  • Nitro Reduction (Optional): If a 5-nitro group is present, reduce it to a 5-amino group using iron powder in acidic media.

Protocol B: Kinetic Validation of Noncompetitive Inhibition

To prove the mechanism of action, a standard IC50 assay is insufficient. Researchers must execute a kinetic assay utilizing Lineweaver-Burk double-reciprocal plotting.

  • Incubation: Pre-incubate the target enzyme (α-amylase or α-glucosidase) with the nicotinate derivative at multiple fixed concentrations (e.g., 0, 15, 30, 60 μM) in phosphate buffer (pH 6.8) for 15 minutes at 37°C.

  • Kinetic Monitoring: Initiate the reaction by adding the substrate (e.g., pNPG for glucosidase). Continuously measure absorbance at 405 nm for 10 minutes to calculate the initial velocity (

    
    ).
    
  • Self-Validation Checkpoint (Lineweaver-Burk): Plot

    
     against 
    
    
    
    . The system strictly validates a noncompetitive mechanism only if the linear regressions for all inhibitor concentrations intersect exactly on the negative x-axis (proving
    
    
    is unchanged) while the y-intercepts (
    
    
    ) increase proportionally with inhibitor concentration.

Workflow Start Starting Material: 6-chloro-nicotinic acid Esterification Step 1: Esterification (TMSCHN2, MeOH) Start->Esterification SNAr Step 2: SNAr Reaction (Thiophenol, Cyrene solvent) Esterification->SNAr Reduction Step 3: Nitro Reduction (Fe, acidic media) SNAr->Reduction If 5-NO2 present Assay Step 4: Kinetic Assays (Lineweaver-Burk validation) SNAr->Assay If 5-H present Reduction->Assay

Figure 2: Green synthesis and self-validating kinetic assay workflow for nicotinate derivatives.

Conclusion

The transition from competitive inhibitors like Acarbose to noncompetitive allosteric modulators represents a critical evolution in T2DM pharmacotherapy. 6-phenylthio nicotinate derivatives not only demonstrate superior enzyme inactivation at saturation (up to 90%) but also circumvent the substrate-dependency that limits current clinical options. Supported by green synthetic pathways and rigorous kinetic validation, this scaffold serves as a highly promising foundation for next-generation hypoglycemic drug development.

References

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: ACS Medicinal Chemistry Letters (2024) URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-methyl-6-(phenylthio)nicotinate proper disposal procedures

This guide outlines the proper disposal procedures for Methyl 4-methyl-6-(phenylthio)nicotinate , a specialized pyridine derivative often used as an intermediate in medicinal chemistry.[1] Status: Research Chemical (Caut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for Methyl 4-methyl-6-(phenylthio)nicotinate , a specialized pyridine derivative often used as an intermediate in medicinal chemistry.[1]

Status: Research Chemical (Caution: Specific toxicological data may be limited).[1] Principle: In the absence of a compound-specific Safety Data Sheet (SDS) from a major regulatory body, you must apply the Precautionary Principle , treating the substance as a hazardous, toxic, and environmentally dangerous material based on its functional groups (pyridine, ester, thioether).

Chemical Profile & Hazard Identification

Before disposal, you must understand the chemical nature of the waste to prevent incompatible mixtures.

FeatureChemical LogicDisposal Implication
Core Structure Pyridine RingTreat as a potential neurotoxin and irritant.[1] Do not acidify without ventilation (risk of pyridinium salt formation or fumes).[1]
Functional Group A Phenylthio (Thioether)High Odor Potential (Stench). Potential aquatic toxin.[1] Requires "Stench" segregation protocols.[1]
Functional Group B Methyl EsterSusceptible to hydrolysis.[1] Flammable organic content.[1]
Physical State Solid (Crystalline)Likely a solid at RT (MW ~259.3 g/mol ).[1] Dispose of as solid hazardous waste unless in solution.[1]

Pre-Disposal Treatment: Stench Management[1]

Thio-containing compounds often possess a pervasive, disagreeable odor that can trigger building evacuations if mishandled.[1] Even if the pure solid is low-odor, degradation products (thiols) can be volatile.

The "Double-Containment" Protocol:

  • Primary Vessel: Place the waste in a screw-top glass vial or jar. Teflon-lined caps are preferred to prevent sulfur permeation.[1]

  • Secondary Vessel: Place the primary vessel inside a larger high-density polyethylene (HDPE) or metal can.

  • Adsorbent: Fill the void space between the vessels with activated carbon or vermiculite to adsorb fugitive odors.[1]

  • Labeling: Explicitly mark the outer container: "WARNING: STENCH - CONTAINS SULFUR COMPOUNDS." [1]

Critical Prohibition: Do NOT attempt to oxidize this compound with bleach (sodium hypochlorite) in the open lab to "kill the smell."[1] While effective for simple thiols, the reaction with complex pyridine thioethers can be unpredictable and exothermic, potentially generating toxic chlorinated byproducts.

Disposal Decision Tree & Workflow

Use the following logic to determine the correct waste stream.

DisposalWorkflow Start Waste: Methyl 4-methyl-6-(phenylthio)nicotinate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystal LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste Solution SolidBin Solid Hazardous Waste Bin (Double Bagged + Stench Label) SolidWaste->SolidBin Segregate SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Clear/Yellow Tag) NonHalo->NonHaloBin StenchNote CRITICAL: All containers must be sealed to prevent sulfur odor leak. SolidBin->StenchNote HaloBin->StenchNote NonHaloBin->StenchNote

Figure 1: Operational workflow for segregating thio-pyridine waste streams.

Detailed Step-by-Step Procedures

Scenario A: Disposal of Pure Solid Waste

Use this for expired stock, contaminated weighing paper, or synthesis yield.

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1] Work inside a fume hood.

  • Container Selection: Use a wide-mouth HDPE jar or a glass jar.

  • Transfer: Transfer the solid waste into the container. Do not overfill (leave 10% headspace).[1]

  • Decontamination: Wipe the exterior of the container with a solvent-dampened tissue (acetone or ethanol) to remove dust.[1] Dispose of this tissue in the same container.

  • Sealing: Screw the lid on tightly. Tape the lid with parafilm or electrical tape to ensure a gas-tight seal.[1]

  • Tagging: Attach a hazardous waste tag.

    • Chemical Name: Methyl 4-methyl-6-(phenylthio)nicotinate.[1]

    • Hazards: Irritant, Stench, Toxic.[1]

  • Storage: Move to the Satellite Accumulation Area (SAA). Do not place in the general trash.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC waste.[1]

  • Segregation: Determine the primary solvent.[1]

    • If Dichloromethane (DCM) or Chloroform is present

      
      Halogenated Waste .[1]
      
    • If Methanol, Ethyl Acetate, DMSO

      
      Non-Halogenated Waste .[1]
      
  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides).[1] Mixing thioethers with strong oxidizers can cause heat generation or evolution of sulfur dioxide gas.[1]

  • Pouring: Use a funnel to prevent spills. Pour slowly to avoid splashing.

  • Rinsing: Rinse the reaction vessel with a small amount of compatible solvent and add the rinse to the waste carboy.

  • Cap Management: Close the carboy cap immediately after use. If the carboy has a vented cap (common for safety), ensure the filter is not saturated, as sulfur odors can escape.

Scenario C: Spill Cleanup (Small Scale < 50g/mL)
  • Evacuate & Ventilate: If the spill is outside a hood and the odor is strong, evacuate the immediate area.[1]

  • Absorb: Cover liquid spills with vermiculite or spill pads.[1] For solids, cover with wet paper towels to prevent dust generation.[1]

  • Collect: Scoop material into a sealable bag or jar.

  • Surface Decontamination: Clean the surface with a mild detergent solution.[1]

    • Tip: To neutralize lingering sulfur odors on surfaces, a dilute solution of hydrogen peroxide (3%) can be used only on the surface (not on the bulk chemical) after the bulk waste is removed.

Regulatory Compliance & Waste Codes

In the United States (RCRA) and EU, this specific compound is likely not "Listed" (P or U list) but is regulated by "Characteristic."

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Unlisted Hazardous WasteD001 (if in flammable solvent)D003 (Reactive - potential, though unlikely for this specific structure)Toxic (Default assumption)
EU (EWC) Organic Chemical Waste16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances)
DOT (Shipping) Toxic Solid, Organic, N.O.S.[1]UN 2811 (Likely classification for transport if pure)

Prohibited Actions:

  • NEVER pour down the drain (sink disposal).[1] The phenylthio group is toxic to aquatic life.[1]

  • NEVER mix with "Biohazard" (Red Bag) waste.[1]

  • NEVER evaporate solvent in the fume hood to reduce waste volume.[1]

References

  • National Institutes of Health (NIH) - PubChem. Methyl nicotinate Compound Summary (Structural Analog).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for disposing of hazardous waste.[1] Retrieved from [Link][1]

  • Vanderbilt University Medical Center. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Methyl 4-methyl-6-(phenylthio)nicotinate

This guide provides immediate, actionable safety and operational protocols for Methyl 4-methyl-6-(phenylthio)nicotinate . As a specialized research intermediate, specific safety data sheets (SDS) for this exact isomer ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, actionable safety and operational protocols for Methyl 4-methyl-6-(phenylthio)nicotinate .

As a specialized research intermediate, specific safety data sheets (SDS) for this exact isomer are often unavailable. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (Methyl 6-(phenylthio)nicotinate and Methyl 6-methylnicotinate) and standard safety practices for thio-substituted pyridine esters.

PART 1: RISK ASSESSMENT & HAZARD IDENTIFICATION

Compound Classification: Pyridine-based Thioether Ester. Primary Hazards (Read-Across Analysis):

  • Skin/Eye Irritation (High Probability): Pyridine esters are known irritants (H315, H319).

  • Respiratory Irritation (High Probability): Dust or vapors may irritate the mucosal membranes (H335).

  • Sensitization (Moderate Risk): Compounds containing a phenylthio (thioether) moiety can act as sensitizers.

  • Stench (Moderate Risk): While the ester form is less volatile than the precursor thiophenol, hydrolysis or degradation can release sulfurous odors.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard "lab basics." The presence of the sulfur moiety dictates a stricter barrier protocol to prevent permeation and odor contamination.

Protection Zone Equipment Standard Operational Logic (Why?)
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm min)(Inner: Standard Nitrile)Permeation Defense: Thio-compounds can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal if contaminated without exposing skin.
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Vapor/Dust Seal: Safety glasses are insufficient if the compound is a fine powder or if heating generates vapors. Goggles prevent ocular absorption.
Respiratory N95 / P3 Particulate Mask (For solid handling)Half-mask with ABEK Filter (If heating or in solution)Inhalation Risk: Pyridine derivatives are biologically active. Preventing inhalation of dust during weighing is critical to avoid respiratory sensitization.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves (Recommended)Contamination Control: Tyvek sleeves prevent dust from settling on forearm skin or cuffs, a common contact point for "mystery" rashes.

PART 3: OPERATIONAL WORKFLOW

Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Thioethers are susceptible to oxidation (forming sulfoxides/sulfones) upon prolonged exposure to air. Moisture can hydrolyze the ester.

  • Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation.

Weighing & Solubilization
  • Location: Chemical Fume Hood ONLY. Never handle on an open bench.

  • Protocol:

    • Place the balance inside the hood or use a transfer vessel.

    • Pre-weigh solvent (DCM, Ethyl Acetate, or DMSO) in the receiving vial.

    • Transfer solid directly into the solvent to immediately suppress dust and vapor pressure.

    • Self-Validation: If you can smell a "garlic" or "rotten cabbage" odor, your containment has failed.

Reaction Handling (Nucleophilic Substitution Context)
  • If using this as an intermediate (e.g., displacing the phenylthio group or hydrolyzing the ester), be aware that Thiophenol (highly toxic/stench) may be released as a byproduct.

  • Scrubber Setup: If heating, vent the reaction through a bleach (sodium hypochlorite) scrubber to neutralize any escaping sulfur volatiles.

PART 4: DISPOSAL PROTOCOLS

Disposal of sulfur-containing organics requires segregation to prevent "lab stench" incidents.

Step-by-Step Disposal Plan:

  • Quench: Treat waste solution with dilute bleach (10% NaOCl) if free thiols are suspected. ( Note: Do not bleach if the compound is pure; only if degradation/hydrolysis is suspected).

  • Segregation: Label clearly as "Organic Waste - Contains Sulfur."

    • Why? Mixing sulfur waste with acidic heavy metal waste can sometimes generate toxic gases.

  • Container: Use a waste container with a vented cap or keep the cap loosely tightened in the hood until off-gassing ceases.

PART 5: VISUALIZATION

Figure 1: Safe Handling Workflow

A logical flow to minimize exposure during the critical "Weighing" phase.

HandlingWorkflow cluster_precaution Critical Control Point Start Storage (2-8°C, Argon) Check Check Atmosphere (Is cap tight?) Start->Check Weigh Weighing (Fume Hood Only) Check->Weigh OK Solvent Immediate Solubilization Weigh->Solvent Minimize Dust Reaction Reaction/Use Solvent->Reaction

Figure 2: Waste Disposal Decision Tree

How to categorize waste to prevent safety incidents.

DisposalTree Waste Chemical Waste Generated IsThiol Contains Free Thiophenol/Thiols? Waste->IsThiol Bleach Oxidize with 10% Bleach IsThiol->Bleach Yes (Stench) Segregate Segregate: Halogen-Free Organic (Label: SULFUR) IsThiol->Segregate No (Intact Ester) Bleach->Segregate After 30 min Standard Standard Organic Waste Stream Segregate->Standard If approved by EHS

References

  • PubChem. (2025). Methyl nicotinate | C7H7NO2 | CID 7151. National Library of Medicine. Retrieved from [Link]

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